Ethoxysilatrane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Numéro CAS |
3463-21-6 |
|---|---|
Formule moléculaire |
C8H17NO4Si |
Poids moléculaire |
219.31 g/mol |
Nom IUPAC |
1-ethoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C8H17NO4Si/c1-2-10-14-11-6-3-9(4-7-12-14)5-8-13-14/h2-8H2,1H3 |
Clé InChI |
RAQAYUJGWWHPLN-UHFFFAOYSA-N |
SMILES |
CCO[Si]12OCCN(CCO1)CCO2 |
SMILES canonique |
CCO[Si]12OCCN(CCO1)CCO2 |
Autres numéros CAS |
3463-21-6 |
Synonymes |
1-ethoxysilatrane Migugen |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethoxysilatrane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-ethoxysilatrane, a key intermediate in the development of various silicon-based compounds with potential applications in medicinal chemistry and materials science. This document details the experimental protocols for its preparation and the analytical techniques used for its structural elucidation and purity assessment.
Synthesis of 1-Ethoxysilatrane
1-Ethoxysilatrane is commonly synthesized through the transesterification reaction of triethanolamine with a silicon alkoxide, typically tetraethoxysilane (TEOS). This reaction is often catalyzed by a base, such as potassium hydroxide.
Experimental Protocol: Synthesis of 1-Ethoxysilatrane
Materials:
-
Triethanolamine (N(CH₂CH₂OH)₃)
-
Tetraethoxysilane (Si(OC₂H₅)₄)
-
Potassium hydroxide (KOH)
-
Anhydrous ethanol (C₂H₅OH)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Distillation apparatus
-
Vacuum pump
Procedure:
-
Reaction Setup: A solution of triethanolamine in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Addition: A catalytic amount of potassium hydroxide is added to the solution.
-
Reactant Addition: Tetraethoxysilane is added dropwise to the stirred solution at room temperature.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by observing the distillation of the ethanol byproduct.
-
Solvent Removal: After the reaction is complete, the excess ethanol and other volatile components are removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or recrystallization from a suitable solvent, such as toluene, to yield pure 1-ethoxysilatrane as a white crystalline solid.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of 1-ethoxysilatrane.
Characterization of 1-Ethoxysilatrane
The structure and purity of the synthesized 1-ethoxysilatrane are confirmed using various spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1-ethoxysilatrane by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Table 1: ¹H and ¹³C NMR Spectral Data for 1-Ethoxysilatrane
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~1.2 | Triplet | -O-CH₂-CH₃ |
| ~2.8 | Triplet | N-(CH₂ -CH₂-O)₃ | |
| ~3.8 | Quartet | -O-CH₂ -CH₃ | |
| ~3.9 | Triplet | N-(CH₂-CH₂ -O)₃ | |
| ¹³C | ~18 | - | -O-CH₂-CH₃ |
| ~51 | - | N-(CH₂ -CH₂-O)₃ | |
| ~57 | - | N-(CH₂-CH₂ -O)₃ | |
| ~58 | - | -O-CH₂ -CH₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and the specific NMR instrument used.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the 1-ethoxysilatrane molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.
Table 2: Characteristic FTIR Absorption Bands for 1-Ethoxysilatrane
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~2970-2850 | C-H stretch | Aliphatic |
| ~1100 | Si-O-C stretch | Silatrane cage |
| ~1050 | C-O stretch | Ethoxy group |
| ~780 | Si-O stretch | Silatrane cage |
| ~580 | N→Si coordination | Transannular bond |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of 1-ethoxysilatrane and to study its fragmentation pattern, which can provide further structural confirmation. The predicted monoisotopic mass of 1-ethoxysilatrane is 219.0927 g/mol .[1]
Table 3: Predicted m/z Values for 1-Ethoxysilatrane Adducts[1]
| Adduct | m/z |
| [M+H]⁺ | 220.09996 |
| [M+Na]⁺ | 242.08190 |
| [M+NH₄]⁺ | 237.12650 |
| [M+K]⁺ | 258.05584 |
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of crystalline compounds like 1-ethoxysilatrane. This technique provides precise information on bond lengths, bond angles, and the overall molecular geometry, confirming the characteristic trigonal-bipyramidal coordination around the silicon atom and the presence of the transannular dative bond between the nitrogen and silicon atoms.
Diagram of the Characterization Workflow:
Caption: Workflow for the characterization of 1-ethoxysilatrane.
Signaling Pathways and Logical Relationships
The synthesis of 1-ethoxysilatrane involves a clear logical progression from starting materials to the final, characterized product.
Diagram of the Logical Relationship in Synthesis and Characterization:
Caption: Logical flow from reactants to validated product.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Ethoxysilatrane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethoxysilatrane, a member of the silatrane family of compounds, is characterized by a unique transannular dative bond between the silicon and nitrogen atoms, resulting in a hypervalent silicon center. This structural feature imparts distinct physical and chemical properties that are of significant interest in various scientific disciplines, including materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, along with detailed experimental protocols for its synthesis and analysis.
Physical Properties
| Property | Value |
| Molecular Formula | C8H17NO4Si |
| Molecular Weight | 219.31 g/mol |
| Melting Point | 100 °C[1] |
| Boiling Point | 180 °C at 0.6 mm Hg[1] |
| Appearance | White crystalline solid |
| Solubility | Soluble in polar organic solvents such as chloroform, and ethanol. |
Chemical Properties
The chemical reactivity of this compound is largely governed by the nature of the silicon-ethoxy bond and the stability of the silatrane cage. The key chemical reactions include hydrolysis and transesterification.
Hydrolysis
The silicon-ethoxy bond in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield silanetriol and ethanol. The hydrolysis rate is influenced by factors such as pH, temperature, and the presence of catalysts. The general reaction is as follows:
Si(OCH2CH5)(OCH2CH2)3N + 3H2O → Si(OH)3(OCH2CH2)3N + CH3CH2OH
The kinetics of alkoxysilane hydrolysis generally follow second-order rate laws and can be monitored by techniques like Fourier Transform Near-Infrared (FT-NIR) spectroscopy by observing the change in concentration of water and ethanol over time.[2]
Transesterification
The ethoxy group of this compound can be exchanged with other alkoxy groups through transesterification. This reaction is typically carried out by reacting this compound with an excess of the desired alcohol in the presence of an acid or base catalyst.[3] This reaction is a versatile method for the synthesis of various silatrane derivatives. The general transesterification reaction is as follows:
Si(OCH2CH5)(OCH2CH2)3N + R-OH ⇌ Si(OR)(OCH2CH2)3N + CH3CH2OH
Spectroscopic Properties
The structure of this compound has been characterized by various spectroscopic techniques. A summary of the expected spectroscopic data is provided below.
| Spectroscopic Technique | Key Features and Expected Data |
| ¹H NMR | Signals corresponding to the ethoxy group (a triplet and a quartet) and the protons of the triethanolamine cage (two triplets). |
| ¹³C NMR | Resonances for the ethoxy group carbons and the carbons of the triethanolamine backbone. |
| ²⁹Si NMR | A single resonance in the characteristic range for pentacoordinate silicon in silatranes. The chemical shift is sensitive to the substituent on the silicon atom. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for Si-O, C-O, C-N, and C-H bonds. The Si-O-C stretching vibration is a key diagnostic peak. |
| Mass Spectrometry (MS) | The molecular ion peak [M]+ is expected, along with fragmentation patterns corresponding to the loss of the ethoxy group and cleavage of the silatrane cage. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the transesterification of tetraethyl orthosilicate (TEOS) with triethanolamine.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Triethanolamine
-
Potassium hydroxide (catalyst)
-
Toluene (solvent)
Procedure:
-
A mixture of triethanolamine and a catalytic amount of potassium hydroxide in toluene is heated to reflux.
-
Tetraethyl orthosilicate is added dropwise to the refluxing mixture.
-
The reaction mixture is refluxed for several hours to drive the reaction to completion. The ethanol byproduct is removed by distillation.
-
After cooling, the solid product is filtered, washed with a non-polar solvent (e.g., hexane) to remove unreacted starting materials, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Spectroscopic Characterization
Sample Preparation:
-
Dissolve 5-25 mg of the this compound sample in approximately 0.6-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
Data Acquisition (Typical Parameters):
-
¹H NMR: Acquire the spectrum using a standard pulse program. The spectral width should be sufficient to cover the expected chemical shift range (typically 0-10 ppm).
-
¹³C NMR: A proton-decoupled spectrum is typically acquired. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans may be required.
-
²⁹Si NMR: A proton-decoupled spectrum is acquired. A longer relaxation delay may be necessary due to the typically long relaxation times of silicon nuclei.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the finely ground powder into a pellet die.
-
Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
Sample Introduction and Ionization:
-
The choice of ionization method depends on the mass spectrometer available. Electron Ionization (EI) is a common method for relatively volatile and thermally stable compounds like this compound.
-
For EI, the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
Data Acquisition:
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, showing the relative abundance of each ion.
X-ray Crystallography
Crystal Growth:
-
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of this compound in an appropriate solvent or by slow cooling of a hot, saturated solution.
Data Collection and Structure Determination:
-
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.
Visualizations
Caption: General workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with standardized experimental protocols for its synthesis and characterization. The unique structural and electronic properties of this compound make it a valuable compound for further research and development in various scientific and industrial applications. The provided methodologies offer a solid foundation for researchers and professionals working with this intriguing class of organosilicon compounds.
References
An In-depth Technical Guide on the Mechanism of Action of Ethoxysilatrane Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethoxysilatrane compounds, a class of organosilicon substances, have demonstrated significant biological activity, primarily exhibiting hypocholesterolemic and ulcerostatic effects. This technical guide synthesizes the current understanding of the molecular mechanisms underpinning these therapeutic actions. The core mechanisms involve the indirect, non-competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis, and the mitigation of cellular damage through the inhibition of lipid peroxidation and membrane-stabilizing effects. This document provides a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols relevant to the investigation of this compound compounds.
Hypocholesterolemic Effect: Indirect Inhibition of HMG-CoA Reductase
The primary mechanism for the cholesterol-lowering effect of 1-ethoxysilatrane is the inactivation of HMG-CoA reductase.[[“]] Notably, this inhibition is not a direct competitive action on the enzyme's active site.
Evidence for Indirect Inhibition
Studies have shown that the intraperitoneal administration of 1-ethoxysilatrane to rats leads to a significant decrease in serum cholesterol levels.[2] However, when 1-ethoxysilatrane is added directly to microsomal preparations containing HMG-CoA reductase, no inhibition of the enzyme's activity is observed.[[“]] This crucial finding indicates that the compound does not directly interact with the enzyme in its native microsomal environment. Further investigations revealed that 1-ethoxysilatrane is capable of inhibiting the soluble 58 kDa form of HMG-CoA reductase in a concentration-dependent and reversible manner, while having little effect on the 50 kDa soluble enzyme. This suggests that the inhibitory action is mediated by an indirect mechanism, potentially involving an upstream signaling pathway that leads to the post-translational modification or allosteric regulation of the HMG-CoA reductase enzyme.
Proposed Signaling Pathway
The precise signaling cascade initiated by 1-ethoxysilatrane that culminates in the indirect inhibition of HMG-CoA reductase is not yet fully elucidated. However, based on the indirect nature of the inhibition, a plausible pathway can be hypothesized. 1-ethoxysilatrane may interact with a currently unidentified cell surface or intracellular receptor, triggering a downstream signaling cascade. This cascade could involve the activation of a protein kinase or phosphatase that ultimately modifies HMG-CoA reductase, leading to its inactivation.
References
The Dawn of a Unique Silicon-Based Scaffold: A Technical Guide to the Discovery and History of Silatrane Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silatranes are a fascinating class of tricyclic organosilicon compounds characterized by a unique transannular, pentacoordinate bond between a silicon and a nitrogen atom. This intramolecular interaction imparts a distinctive cage-like structure and remarkable chemical and biological properties that have captivated chemists and biologists for decades. This technical guide provides an in-depth exploration of the discovery and historical development of silatrane chemistry, offering a comprehensive resource for researchers in chemistry, materials science, and drug development. The guide details the seminal synthetic methodologies, presents key structural and spectroscopic data, and elucidates the biological significance of these intriguing molecules.
The Genesis of Silatrane Chemistry: Discovery and Pioneers
The journey into the world of silatranes began in the early 1960s. The first synthesis of these compounds is credited to Dr. C. L. Frye and his colleagues at Dow Corning Corporation in 1961. Their work, initially focused on the reaction of trialkoxysilanes with triethanolamine, unexpectedly yielded not the anticipated polymeric materials, but rather stable, crystalline compounds with a well-defined tricyclic structure. This discovery marked a significant milestone in organosilicon chemistry, as it provided some of the first stable examples of pentacoordinate silicon derivatives.
While Frye's work laid the synthetic foundation, the vast potential of silatranes was truly unlocked by the pioneering research of Professor Mikhail Grigoryevich Voronkov and his school at the Irkutsk Institute of Organic Chemistry in the Soviet Union. In 1963, Voronkov's group made the groundbreaking discovery that silatranes, unlike their biologically inert silane precursors, exhibited a wide range of potent and diverse biological activities.[1][2][3] This revelation propelled silatrane chemistry into the realm of medicinal and agricultural sciences, sparking decades of intensive research into their synthesis, structure, and biological mechanisms of action. Voronkov's extensive contributions were so fundamental that he is widely regarded as the father of silatrane chemistry.
The Art of the Synthesis: Evolution of Methodologies
The primary and most historically significant method for synthesizing silatranes is the transesterification of a trialkoxysilane with triethanolamine or its derivatives.[2][4][5] This reaction typically involves the removal of the alcohol byproduct to drive the reaction to completion and can be catalyzed by bases such as potassium hydroxide.
A generalized reaction scheme is as follows:
RSi(OR')₃ + N(CH₂CH₂OH)₃ → RSi(OCH₂CH₂)₃N + 3 R'OH
Over the years, various modifications and improvements to this fundamental reaction have been developed to enhance yields, reduce reaction times, and accommodate a wider range of functional groups on the silicon atom. These include the use of different catalysts, solvents, and reaction conditions. More recently, solvent-free and organocatalytic protocols have been developed, aligning with the principles of green chemistry.[5][6]
Experimental Protocols
Protocol 1: Classical Synthesis of 1-Phenylsilatrane
This protocol is a representative example of the traditional transesterification method.
-
Reagents:
-
Phenyltriethoxysilane
-
Triethanolamine
-
Potassium hydroxide (catalyst)
-
Toluene (solvent)
-
-
Procedure:
-
To a solution of phenyltriethoxysilane in toluene, add an equimolar amount of triethanolamine.
-
Add a catalytic amount of potassium hydroxide.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by the distillation of ethanol.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent, such as acetone or chloroform, to yield crystalline 1-phenylsilatrane.[5]
-
Protocol 2: Solvent-Free Organocatalytic Synthesis of Silatranes
This protocol exemplifies a modern, more environmentally friendly approach to silatrane synthesis.
-
Reagents:
-
Organotrialkoxysilane
-
Triethanolamine (or a derivative)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (organocatalyst)
-
-
Procedure:
-
In a reaction vessel, mix the organotrialkoxysilane and triethanolamine in a 1:1.03 molar ratio.
-
Add a catalytic amount of DBU (e.g., 1 mol%).
-
Stir the neat mixture at room temperature. The reaction is often complete within an hour.
-
The solid product precipitates out of the reaction mixture.
-
The product is isolated by filtration and washed with a non-polar solvent like hexane to remove any unreacted starting materials and the catalyst.
-
Structural and Spectroscopic Characterization
The defining feature of the silatrane molecule is its tricyclic cage structure with a transannular dative bond between the nitrogen and silicon atoms (Si←N). This pentacoordinate silicon atom adopts a trigonal bipyramidal geometry. The length of this Si←N bond is a key parameter that is influenced by the nature of the substituent (R) on the silicon atom and the crystalline environment.
Quantitative Data
Table 1: Selected Bond Lengths and Angles for 1-Phenylsilatrane
| Parameter | Value |
| Si-N Bond Length | ~2.10 - 2.19 Å |
| Si-O Bond Length (avg.) | ~1.66 Å |
| O-Si-O Bond Angle (avg.) | ~118° |
| N-Si-O Bond Angle (avg.) | ~83° |
Data compiled from various crystallographic studies.
Table 2: Typical Spectroscopic Data for 1-Phenylsilatrane
| Spectroscopic Technique | Key Signals |
| ¹H NMR (CDCl₃, ppm) | δ ~7.3-7.8 (m, 5H, Phenyl-H), ~3.8 (t, 6H, O-CH₂), ~2.8 (t, 6H, N-CH₂) |
| ¹³C NMR (CDCl₃, ppm) | δ ~134 (ipso-C), ~128-134 (Phenyl-C), ~58 (O-CH₂), ~51 (N-CH₂) |
| FTIR (cm⁻¹) | ~3070 (C-H aromatic), ~2850-2950 (C-H aliphatic), ~1080-1130 (Si-O-C), ~580-600 (Si←N) |
Note: Chemical shifts and absorption frequencies can vary slightly depending on the solvent and specific experimental conditions.
Biological Activity and Signaling Pathways
The discovery of the profound biological activity of silatranes by M.G. Voronkov's group opened up new avenues for their application in medicine and agriculture. Silatranes have been shown to exhibit a wide spectrum of biological effects, including wound healing, antitumor, antimicrobial, and immunomodulatory activities.[1][2][4][9][10]
One of the most well-documented biological effects of silatranes is their ability to promote wound healing.[11][12][13] This is largely attributed to their stimulatory effect on collagen synthesis.[11][14] Silatranes have been observed to stimulate the proliferation and biosynthetic activity of fibroblasts, the primary cells responsible for producing collagen and other extracellular matrix (ECM) components.[11][15]
Signaling Pathways
The precise molecular mechanisms by which silatranes exert their biological effects are still under investigation. However, it is believed that they may influence key signaling pathways involved in cell growth, proliferation, and tissue regeneration. The diagram below illustrates a plausible logical flow of events in the discovery and development of silatrane chemistry.
The following diagram illustrates a hypothetical experimental workflow for the synthesis and characterization of a novel silatrane derivative.
References
- 1. [Silatranes as stimulators of the development of granulation tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20160264602A1 - Manufacturing method of silatrane with thiol group and preservation method thereof - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Silatranes: a review on their synthesis, structure, reactivity and applications. | Semantic Scholar [semanticscholar.org]
- 11. New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mails.ipri.kiev.ua [mails.ipri.kiev.ua]
- 13. Wound Healing Effect of Silatranes on Experimental Rat Ulcers: Comparison with Tretinoin Tocoferil and Centella Asiatica Extract | Korean Journal of Dermatology;: 782-787, 2005. | WPRIM [pesquisa.bvsalud.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sil1-deficient fibroblasts generate an aberrant extracellular matrix leading to tendon disorganisation in Marinesco-Sjögren syndrome - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Frontier of Ethoxysilatrane and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silatranes, a class of polycyclic organosilicon compounds, have garnered significant attention in the scientific community for their diverse and potent biological activities. Among these, 1-ethoxysilatrane and its derivatives stand out for their potential applications in medicine and agriculture. This technical guide provides a comprehensive overview of the biological activities of ethoxysilatrane and its derivatives, with a focus on their cytotoxic, antimicrobial, and enzyme-inhibiting properties. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development, offering a compilation of quantitative data, detailed experimental protocols, and insights into their mechanisms of action.
Quantitative Biological Activity Data
The biological efficacy of this compound and its derivatives is highly dependent on the nature of the substituents attached to the silatrane core. The following tables summarize the available quantitative data on their cytotoxic and antimicrobial activities.
Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 1-(3-Aminopropyl)silatrane (APS) derivative with 5-nitrosalicylaldimine (SIL-BS) | HepG2 (Hepatocellular carcinoma) | > IC50 of Cisplatin | [1] |
| MCF7 (Breast adenocarcinoma) | > IC50 of Cisplatin | [1] | |
| N-substituted γ-aminopropylsilatrane derivatives with electron-withdrawing groups | HT-29 (Colon adenocarcinoma) | - | [2] |
| Hela (Cervical cancer) | - | [2] | |
| MDAMB435 (Melanoma) | - | [2] | |
| Phosphoramide–tegafur derivatives of 3-aminopropyl-silatrane | HCT-8 (Ileocecal adenocarcinoma) | 12-29% inhibition | [3] |
| Bel7402 (Hepatocellular carcinoma) | 12-29% inhibition | [3] |
Note: Specific IC50 values for many N-substituted γ-aminopropylsilatrane derivatives were not provided in the reference, but the study indicated that derivatives with stronger electron-withdrawing groups exhibited better activity.[2]
Table 2: Antimicrobial and Antifungal Activity of Silatrane Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrrole-silatranes | Gram-positive microorganisms | 62.5–125 | [4] |
| Tetrahydroindole-silatranes | E. coli (Gram-negative) | Lower than parent silatrane | [4] |
| Silatrane with methoxy substituent | Aspergillus fumigatus, Penicillium chrysogenum, Fusarium spp. | 0.08 | [4] |
| Triethylammonium-3-silatranyl-propyldithiocarbamate | Bacillus subtilis, Escherichia coli, Staphylococcus aureus | 1.80 (mg/mL) | [4] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of novel compounds. This section provides methodologies for key assays cited in the literature concerning this compound and its derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
96-well plates
-
Test compound (this compound derivative)
-
Control drug (e.g., Doxorubicin)
-
Target cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and control drug in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the compound solvent).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
HMG-CoA Reductase Inhibition Assay
This assay measures the inhibition of the enzyme HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. The activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT)
-
Test inhibitor (this compound)
-
Positive control inhibitor (e.g., Pravastatin)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a UV-transparent 96-well plate or cuvettes, prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA reductase enzyme.
-
Inhibitor Addition: Add the test inhibitor (this compound) at various concentrations to the reaction mixture. Include a positive control (Pravastatin) and a no-inhibitor control.
-
Pre-incubation: Pre-incubate the reaction mixture with the inhibitor for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HMG-CoA substrate to the mixture.
-
Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for a set period (e.g., 10-20 minutes) at 37°C.
-
Data Analysis: Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time graph) for each inhibitor concentration. The percentage of inhibition is calculated relative to the no-inhibitor control. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and its derivatives are mediated through various molecular mechanisms, including enzyme inhibition and modulation of cellular signaling pathways.
Hypocholesterolemic Action of 1-Ethoxysilatrane
The primary mechanism for the cholesterol-lowering effect of 1-ethoxysilatrane is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a reduction in the intracellular synthesis of cholesterol.
Caption: Inhibition of HMG-CoA Reductase by 1-Ethoxysilatrane.
Anticancer Mechanisms of Silatrane Derivatives
The anticancer activity of silatrane derivatives is thought to involve multiple mechanisms. For instance, some derivatives have been shown to induce apoptosis and affect cell cycle progression in cancer cells. The exact signaling pathways are still under investigation, but the structure of the substituent on the silatrane core plays a critical role in determining the specific molecular targets.
Caption: General workflow of the anticancer action of silatrane derivatives.
Synthesis of this compound and Derivatives
The synthesis of 1-ethoxysilatrane and its derivatives typically involves the transesterification of a corresponding trialkoxysilane with triethanolamine. For derivatives, a common strategy is to first synthesize a functionalized trialkoxysilane and then react it with triethanolamine.
Caption: General synthesis workflow for this compound derivatives.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of bioactive compounds with a wide range of potential therapeutic applications. Their demonstrated cytotoxicity against cancer cells, antimicrobial properties, and specific enzyme inhibitory activities warrant further investigation. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the silatrane core to optimize biological activity and selectivity.
-
Mechanism of Action Elucidation: In-depth studies to identify the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Toxicity Studies: Preclinical animal studies to evaluate the in vivo efficacy, pharmacokinetic profiles, and safety of the most promising derivatives.
-
Development of Drug Delivery Systems: Formulation studies to enhance the bioavailability and targeted delivery of silatrane-based drugs.
This technical guide provides a foundational understanding of the biological activities of this compound and its derivatives. It is hoped that this compilation of data and methodologies will facilitate further research and development in this exciting field, ultimately leading to the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethoxysanguinarine Induces Inhibitory Effects and Downregulates CIP2A in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Ethoxysilatrane: A Comprehensive Toxicological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethoxysilatrane, an organosilicon compound belonging to the silatrane family, has garnered interest for its unique chemical structure and biological activities. This technical guide provides a comprehensive overview of the current toxicological data available for this compound. While data is not exhaustive, existing studies on acute toxicity, irritation potential, and mutagenicity suggest a low toxicity profile. This document summarizes key toxicological endpoints, details relevant experimental methodologies based on established guidelines, and identifies areas where further research is needed to complete a thorough safety assessment. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the potential applications and safety considerations of this compound.
Introduction
Silatranes are a class of tricyclic organosilicon compounds characterized by a pentacoordinated silicon atom with a transannular dative bond between the silicon and nitrogen atoms. This unique structure imparts distinct physicochemical and biological properties. This compound, specifically, has been investigated for various potential applications. Understanding its toxicological profile is paramount for any further development and safe handling. This guide synthesizes the available toxicological data for this compound and related compounds, providing a foundational resource for safety and risk assessment.
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects of a substance following a single, short-term exposure. For this compound, the available data from oral, dermal, and inhalation routes suggest low acute toxicity.
Quantitative Data on Acute Toxicity
The following table summarizes the available quantitative data on the acute toxicity of this compound and a related organosilicon compound.
| Endpoint | Value | Species | Route of Administration | Reference Guideline |
| LD50 | > 2,000 mg/kg bw | Rat (female) | Oral | OECD 423 |
| Skin Irritation | No irritation | Rabbit | Dermal | OECD 404 |
| Eye Irritation | No irritation | Rabbit | Dermal | OECD 405 |
| LC50 (related compound: ethoxy(trimethyl)silane) | > 20.57 mg/L air | Rat (male/female) | Inhalation | OECD 436 |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration of a chemical in the air that kills 50% of the test animals during the observation period.
Experimental Protocols for Acute Toxicity Testing
The methodologies for the key acute toxicity studies are based on internationally recognized OECD guidelines.
This method involves the administration of the test substance in a stepwise procedure using a small number of animals at each step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The outcome of the initial dose determines the subsequent dosing, allowing for the classification of the substance's toxicity.
-
Test Animals: Typically, young adult female rats are used.
-
Administration: The substance is administered orally by gavage in a single dose.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
This test evaluates the potential of a substance to cause irritation or corrosion to the skin.
-
Test Animals: Albino rabbits are typically used.
-
Application: A small amount of the test substance is applied to a shaved patch of skin and covered with a gauze patch for a specified duration (usually 4 hours).
-
Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal (e.g., 1, 24, 48, and 72 hours).
This test assesses the potential of a substance to cause irritation or damage to the eye.
-
Test Animals: Albino rabbits are commonly used.
-
Application: A small amount of the test substance is instilled into the conjunctival sac of one eye of each animal.
-
Observation: The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specific intervals (e.g., 1, 24, 48, and 72 hours).
Genotoxicity
Genotoxicity assays are performed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer. The available data for this compound from a bacterial reverse mutation assay is negative.
Quantitative Data on Genotoxicity
| Assay | Result | Test System | Metabolic Activation | Reference Guideline |
| Bacterial Reverse Mutation (Ames Test) | Negative | Salmonella typhimurium | With and without S9 | OECD 471 |
Experimental Protocol for Genotoxicity Testing
The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize this essential amino acid). The test evaluates the ability of a substance to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).
-
Procedure: The test substance, bacterial strains, and (in some plates) a metabolic activation system (S9 fraction from rat liver) are combined and plated on a minimal agar medium.
-
Evaluation: After incubation, the number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control plates. A significant increase in revertant colonies indicates a mutagenic potential.
Repeated Dose Toxicity, Carcinogenicity, and Reproductive and Developmental Toxicity
Currently, there is a lack of publicly available data on the chronic toxicity, carcinogenicity, and reproductive and developmental toxicity of this compound. Standardized testing according to OECD guidelines would be necessary to fully characterize the toxicological profile in these areas.
Mechanism of Action
While the toxicological mechanisms of this compound are not well-defined, one study has elucidated its mechanism of action in a non-toxic context. Intraperitoneal administration of 1-ethoxysilatrane in rats was found to have a hypocholesterolemic effect. This was attributed to the inhibition of cholesterol biosynthesis through the inactivation of the rate-limiting enzyme, 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. The study indicated that this inactivation occurs via an indirect mechanism.
Visualizations
Experimental Workflow for Acute Oral Toxicity Testing (OECD 423)
Caption: Workflow for the OECD 423 Acute Toxic Class Method.
Logical Relationship in the Ames Test
Caption: Logical flow of the Ames test for mutagenicity.
Conclusion
Based on the currently available toxicological data, this compound exhibits a low order of acute toxicity via the oral route and is not a skin or eye irritant. Furthermore, it did not show mutagenic potential in the Ames test. While this initial profile is favorable, a comprehensive safety assessment requires further investigation into repeated dose toxicity, carcinogenicity, and reproductive and developmental effects. The information and experimental frameworks provided in this guide serve as a valuable resource for directing future toxicological studies and for making informed decisions regarding the potential applications and handling of this compound. It is recommended that any further development of this compound be accompanied by a thorough toxicological evaluation following established international guidelines.
A Comprehensive Guide to Silatranes: Synthesis, Structure, and Applications in Drug Development
Silatranes are a unique class of tricyclic organosilicon compounds characterized by a pentacoordinated silicon atom and a transannular dative bond between the silicon and nitrogen atoms.[1] This intramolecular coordination imparts a distinctive cage-like structure, leading to unusual physicochemical properties and a wide spectrum of biological activities.[2][3] Their remarkable stability, high dipole moment, and the strong electron-donating effect of the silatranyl group make them a subject of intense research in chemistry, materials science, agriculture, and medicine.[2] This technical guide provides a comprehensive overview of the synthesis, structure, reactivity, and, most importantly, the burgeoning applications of silatranes in the field of drug development for researchers, scientists, and pharmaceutical professionals.
Synthesis of Silatranes
The most common and historically significant method for synthesizing silatranes is the transesterification of organotrialkoxysilanes with triethanolamine (TEOA) or its substituted derivatives.[1][2] This reaction is typically carried out in a suitable solvent like benzene or toluene and is often catalyzed by a base, such as potassium hydroxide (KOH).[1] More recently, greener and more efficient organocatalytic protocols have been developed, utilizing amidine derivatives like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under solvent-free conditions.[4][5]
The general workflow for silatrane synthesis via transesterification is a straightforward process involving the reaction of two primary components, often with the aid of a catalyst to drive the reaction to completion.
References
- 1. Silatranes: a review on their synthesis, structure, reactivity and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silatranes: a review on their synthesis, structure, reactivity and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Solubility of Ethoxysilatrane in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of ethoxysilatrane in common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility profiles, the underlying physicochemical principles, and detailed experimental protocols for determining solubility. This information is crucial for researchers and professionals working with this compound in various applications, including as a precursor for materials science, a component in pharmaceutical formulations, and a reagent in organic synthesis.
Core Concepts: Understanding Silatrane Solubility
Silatranes are a class of tricyclic organosilicon compounds characterized by a silicon atom coordinated to three oxygen atoms and one nitrogen atom in a cage-like structure. This unique structure, featuring a transannular dative bond between the nitrogen and silicon atoms, imparts specific physicochemical properties that influence their solubility.
The solubility of this compound, like any compound, is governed by the principle of "like dissolves like." This means that its solubility will be highest in solvents with similar polarity. The ethoxy group (-OCH2CH3) attached to the silicon atom adds a degree of lipophilicity, while the polar Si-O and N-C bonds within the silatrane cage contribute to its polar nature. Consequently, this compound is expected to exhibit a broad solubility profile, being soluble in a range of polar and moderately nonpolar solvents. Many silatrane derivatives are known to be water-soluble, and this is an important consideration in their handling and application.
Qualitative Solubility Profile of this compound
| Solvent Class | Common Solvents | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | The hydroxyl group of alcohols can engage in hydrogen bonding with the oxygen and nitrogen atoms of the silatrane cage, and the alkyl chain interacts favorably with the ethoxy group. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the overall polarity of these solvents is compatible with the polar nature of this compound. Some silatrane-containing polymers are known to be soluble in THF[1]. |
| Ketones | Acetone, Methyl ethyl ketone | Soluble | The polar carbonyl group of ketones interacts well with the polar functionalities of this compound. Certain silatrane derivatives have been noted as soluble in acetone[1]. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds and are expected to solubilize this compound due to their ability to engage in dipole-dipole interactions. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderately Soluble | The ethoxy group provides some compatibility with these nonpolar solvents, but the polar silatrane cage may limit high solubility. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Partially Soluble to Insoluble | These are nonpolar solvents, and while some silatrane derivatives show partial solubility in hexane[2], strong solvation of the polar silatrane core is unlikely. |
| Water | Soluble | Many silatrane derivatives exhibit good water solubility[3]. The polar nature of the silatrane cage allows for favorable interactions with water molecules. |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocols are recommended.
Gravimetric Method
This is a classic and reliable method for determining the solubility of a solid in a solvent.
Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.
Apparatus and Materials:
-
This compound
-
Selected organic solvent
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Evaporating dish
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
After equilibration, allow the solution to stand undisturbed at the same temperature for any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred. It is advisable to filter the solution using a syringe filter compatible with the solvent.
-
Transfer the clear, saturated solution to a pre-weighed evaporating dish.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood, rotary evaporator, or oven at a temperature below the decomposition point of this compound).
-
Once the solvent is completely removed, cool the evaporating dish in a desiccator and weigh it.
-
Repeat the drying and weighing steps until a constant mass is obtained.
Calculation: Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of solution taken in mL) * 100
UV-Visible Spectrophotometric Method
This method is suitable if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent.
Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance and comparing it to a calibration curve prepared from solutions of known concentrations.
Apparatus and Materials:
-
This compound
-
Selected organic solvent (must be UV transparent at the analysis wavelength)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus
Procedure:
Part 1: Preparation of Calibration Curve
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin (or be corrected for any blank absorbance).
Part 2: Determination of Solubility
-
Prepare a saturated solution of this compound in the same solvent and at the desired temperature as described in the gravimetric method (steps 1-5).
-
Carefully dilute a known volume of the clear, filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Using the calibration curve, determine the concentration of this compound in the diluted solution.
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
Calculation: Solubility (mol/L) = Concentration of diluted solution (from curve) × Dilution factor
Visualizations
References
Spectroscopic Data Analysis of Ethoxysilatrane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data of ethoxysilatrane, a molecule of significant interest in coordination chemistry and materials science. The unique transannular bond between the silicon and nitrogen atoms in silatranes gives rise to distinct spectroscopic signatures. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols and visual representations of the analytical workflow and key molecular interactions.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are compiled from literature data on this compound and closely related silatrane compounds.
Table 1: ¹H NMR Spectroscopic Data (Expected Values)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~3.7 - 3.8 | Triplet | O-CH₂ (Silatrane Cage) |
| ~2.8 - 2.9 | Triplet | N-CH₂ (Silatrane Cage) |
| ~3.8 - 3.9 | Quartet | O-CH₂ (Ethoxy Group) |
| ~1.2 - 1.3 | Triplet | CH₃ (Ethoxy Group) |
Table 2: ¹³C NMR Spectroscopic Data (Expected Values)
| Chemical Shift (δ, ppm) | Assignment |
| ~57 - 58 | O-CH₂ (Silatrane Cage) |
| ~51 - 52 | N-CH₂ (Silatrane Cage) |
| ~58 - 59 | O-CH₂ (Ethoxy Group) |
| ~18 - 19 | CH₃ (Ethoxy Group) |
Table 3: ²⁹Si NMR Spectroscopic Data (Expected Value)
| Chemical Shift (δ, ppm) | Assignment |
| ~ -99.9 | Si (Silatrane Cage)[1] |
Table 4: IR Spectroscopy Data (Expected Absorption Bands)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2850 - 3000 | Strong | C-H stretching |
| 1450 - 1480 | Medium | CH₂ bending |
| 1080 - 1120 | Strong | Si-O-C stretching |
| 750 - 800 | Strong | Si-O stretching |
| 560 - 590 | Medium | Si←N coordination bond |
Table 5: Mass Spectrometry Data (Expected Fragmentation)
| m/z | Ion | Description |
| 219 | [M]⁺ | Molecular Ion |
| 174 | [M - OCH₂CH₃]⁺ | Base Peak, loss of the ethoxy group[1] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent) equipped with a multinuclear probe.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
-
Referencing: The residual solvent peak is used as an internal standard (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
-
Referencing: The solvent peak is used as an internal standard (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
²⁹Si NMR Acquisition:
-
Pulse Program: Inverse-gated proton-decoupled single-pulse sequence to suppress the Nuclear Overhauser Effect (NOE) for quantitative measurements.
-
Number of Scans: 2048 or more, depending on the concentration, due to the low sensitivity and low natural abundance of ²⁹Si.
-
Relaxation Delay: 10-30 seconds (long relaxation times are common for ²⁹Si).
-
Spectral Width: A range appropriate for silatranes, e.g., -80 to -120 ppm.
-
Temperature: 298 K.
-
Referencing: Tetramethylsilane (TMS) at δ 0 ppm is used as an external or internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a Universal Attenuated Total Reflectance (UATR) accessory.
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the diamond crystal of the UATR accessory.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.
-
Data Presentation: The spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, capable of electrospray ionization (ESI) or fast atom bombardment (FAB).
Sample Preparation (for ESI):
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
Data Acquisition (ESI):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: m/z 50-500.
-
Collision Energy (for MS/MS): If fragmentation analysis is required, a collision energy of 10-30 eV can be applied to the precursor ion.
Visualizations
The following diagrams illustrate the experimental workflow and a key molecular process.
References
Early Research on Ethoxysilatrane: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Core Compound: Ethoxysilatrane
This compound, also known by the name "Migugen," is an organosilicon compound belonging to the class of silatranes. Early research, pioneered by the school of Soviet chemist M.G. Voronkov in the 1960s, unveiled a spectrum of biological activities for this molecule, challenging the then-prevailing notion of the biological inertness of silicon compounds. This technical guide synthesizes the foundational research on this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its biological interactions.
Quantitative Data Summary
Early toxicological and pharmacological studies established the following quantitative parameters for 1-ethoxysilatrane.
| Parameter | Species | Route of Administration | Value | Toxic Effects Observed | Reference |
| LD50 | Mouse | Oral | 2800 mg/kg | Somnolence, tremor, convulsions | [1] |
| LD50 | Mouse | Intraperitoneal | 2300 mg/kg | Somnolence, tremor, convulsions | [1] |
Experimental Protocols
Synthesis of 1-Ethoxysilatrane (General Early Method)
Reactants:
-
Triethanolamine
-
Tetraethoxysilane (or ethyltriethoxysilane)
Procedure:
-
Triethanolamine and tetraethoxysilane are mixed, often in equimolar amounts.
-
The mixture is heated, which initiates the transesterification reaction, leading to the formation of 1-ethoxysilatrane and ethanol as a byproduct.
-
The ethanol is continuously removed from the reaction mixture, typically by distillation, to drive the equilibrium towards the product.
-
After the reaction is complete, the crude product is purified. Early methods likely involved vacuum distillation or recrystallization to obtain pure 1-ethoxysilatrane.
In Vivo Administration for Biological Studies (Rat Model)
A common methodology for evaluating the biological effects of 1-ethoxysilatrane in early research involved intraperitoneal administration to rats.
Procedure:
-
1-ethoxysilatrane is dissolved in a suitable vehicle for injection (the specific vehicle would be determined by the experimental design, but saline or other biocompatible solvents are likely).
-
Male Wistar rats are administered the 1-ethoxysilatrane solution via intraperitoneal injection.
-
Dosage and administration schedules vary depending on the study's objectives. For instance, in studies investigating its hypocholesterolemic effects, daily injections over a period of several weeks were employed.
-
Control groups receive injections of the vehicle only.
-
Following the administration period, various biochemical and physiological parameters are assessed. For example, in the study of its effect on cholesterol, liver microsomes were isolated to measure the activity of HMG-CoA reductase.
Biological Activity and Mechanism of Action
Early investigations revealed that 1-ethoxysilatrane possesses a range of biological activities. It was noted for its ability to accelerate the healing of wounds and burns and to inhibit the development of atherosclerosis.[2]
One of the more detailed early investigations into its mechanism of action focused on its hypocholesterolemic effects. It was found that 1-ethoxysilatrane administration to rats led to a progressive decrease in the activity of hepatic microsomal 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3] This inhibition of HMG-CoA reductase activity was identified as the primary mechanism for the observed reduction in cholesterol levels.[3] The addition of this compound directly to microsomal preparations did not inhibit the enzyme, suggesting an indirect mechanism of action in vivo.[3]
Visualizations
References
Theoretical and Computational Explorations of Silatranes: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silatranes, a unique class of tricyclic organosilicon compounds, have garnered significant attention in various scientific disciplines, including medicinal chemistry, materials science, and catalysis. Their distinctive structure, characterized by a transannular dative bond between the silicon and nitrogen atoms (Si←N), imparts them with unusual physicochemical properties and a wide spectrum of biological activities.[1][2] These activities, ranging from antitumor and antimicrobial to wound-healing and plant growth stimulation, make silatranes promising candidates for drug development and other biomedical applications.[2][3]
This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to study silatranes. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the computational tools and experimental protocols used to investigate the structure, bonding, reactivity, and biological potential of these fascinating molecules.
Data Presentation: Structural and Electronic Properties of Silatranes
Computational chemistry plays a pivotal role in elucidating the intricate structural and electronic features of silatranes. Techniques such as Density Functional Theory (DFT) and ab initio methods are routinely used to calculate molecular geometries, bond characteristics, and electronic properties.[4][5] This data is crucial for understanding the structure-activity relationships that govern the biological effects of silatrane derivatives.
Table 1: Selected Bond Lengths of Silatrane Derivatives (Å)
| Compound | Si-N Bond Length (Å) | Si-O Bond Length (Å) | Reference |
| 1-Fluorosilatrane (Gas Phase, Exp.) | 2.324 | - | [6] |
| 1-Fluorosilatrane (Gas Phase, DFT) | ~2.32 | - | [6] |
| 1-Fluorosilatrane (Gas Phase, MP2) | 2.287 | - | [6] |
| 1-Iodomethyl-3-methylsilatrane | 2.130(3) | 1.665(3) | [7] |
| 1-Iodomethyl-3,7,10-trimethylsilatrane | 2.163(3) | 1.647(3) | [7] |
| N-[2-chloro-2-(silatranyl)ethyl]-4-nitro-benzenesulfonamide | 2.08 - 2.14 | - | [4] |
| Silatranyl Cation (Calculated) | ~1.87 | - | [6] |
Table 2: Selected Bond Angles of Silatrane Derivatives (°)
| Compound | N-Si-O Angle (°) | O-Si-O Angle (°) | Reference |
| Silatrane (Gas Electron Diffraction) | 78.8(21) | 116.3(13) | |
| 1-Iodomethyl-3-methylsilatrane | - | - | [7] |
| 1-Iodomethyl-3,7,10-trimethylsilatrane | - | - | [7] |
Table 3: Calculated Electronic Properties of Silatranes
| Property | Value | Method | Reference |
| N∙∙∙Si Bond Energy (Gas Phase) | 12–19 kcal/mol | QTAIM | [4] |
| N-Si Bond Energy (Polar Medium) | 23–28 kcal/mol | QTAIM | [4] |
| n2(O)→σ(C-N) Stabilization Energy | 23.51 kcal/mol | NBO | |
| n1(N)→π(C-O) Stabilization Energy | 47.65 kcal/mol | NBO |
Experimental and Computational Protocols
A combination of experimental and computational techniques is essential for a thorough investigation of silatranes. This section outlines the detailed methodologies for key experiments and computational simulations.
Experimental Protocol: Synthesis and Characterization of Silatranes
The synthesis of silatranes is typically achieved through the transesterification of a corresponding trialkoxysilane with triethanolamine.[2] A general procedure for the synthesis of 3-aminopropylsilatrane and its derivatives is as follows:
1. Synthesis of 3-Aminopropylsilatrane:
-
Reagents: 3-Aminopropyltriethoxysilane, triethanolamine, methanol.
-
Procedure: A mixture of 3-aminopropyltriethoxysilane (1 mmol) and triethanolamine (1 mmol) in methanol (10 mL) is stirred at 50 °C for 2-4 hours under an inert atmosphere. The solvent is then removed under reduced pressure. The resulting residue is washed multiple times with ether and dried to yield the product.[8]
2. Synthesis of Silatrane Derivatives (aza-Michael addition):
-
Reagents: 3-Aminopropylsilatrane, acrylate derivatives (e.g., acrylonitrile, methyl acrylate), methanol.
-
Procedure: A mixture of 3-aminopropylsilatrane (1 mmol) and the corresponding acrylate (1 or 2 mmol) in methanol (10 mL) is stirred at 50 °C for 2-4 hours. The solvent is removed under reduced pressure, and the residue is washed with ether and dried.[4][8]
3. Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 29Si NMR spectra are recorded to confirm the molecular structure.
-
Infrared (IR) Spectroscopy: IR spectra are used to identify characteristic functional groups and the Si←N dative bond.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass and confirm the elemental composition.
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure, including precise bond lengths and angles.[4]
Computational Protocol: DFT Calculations on Silatranes
Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of silatranes. A typical workflow for performing DFT calculations is as follows:
1. Molecular Structure Input:
-
The initial 3D coordinates of the silatrane molecule are generated using a molecular builder or from existing crystallographic data.
2. Geometry Optimization:
-
The molecular geometry is optimized to find the lowest energy conformation.
-
Software: Gaussian, ORCA, etc.
-
Method: A hybrid DFT functional such as B3LYP or PBE0 is commonly used.
-
Basis Set: A basis set like 6-311++G(d,p) or a correlation-consistent basis set (e.g., cc-pVTZ) is chosen to provide a good balance between accuracy and computational cost.
3. Frequency Calculation:
-
Vibrational frequencies are calculated at the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic properties.
4. Electronic Property Calculation:
-
Natural Bond Orbital (NBO) Analysis: To investigate donor-acceptor interactions, charge distribution, and the nature of the Si←N bond.
-
Quantum Theory of Atoms in Molecules (QTAIM) Analysis: To characterize the topology of the electron density and quantify the strength and nature of chemical bonds.
Computational Protocol: Molecular Docking of Silatrane Derivatives
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein. This is particularly relevant for understanding the mechanism of action of biologically active silatranes.
1. Preparation of the Receptor (Protein):
-
The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or predicted using homology modeling.
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added, and charges are assigned to the protein atoms.
2. Preparation of the Ligand (Silatrane):
-
The 3D structure of the silatrane derivative is generated and optimized using a computational chemistry program.
-
Partial charges are assigned to the ligand atoms.
3. Docking Simulation:
-
Software: AutoDock Vina, Glide, etc.
-
Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Algorithm: The software's algorithm explores different conformations and orientations of the ligand within the grid box and scores them based on a scoring function that estimates the binding affinity.
4. Analysis of Results:
-
The predicted binding poses and their corresponding binding affinities are analyzed to identify the most favorable interactions between the silatrane and the protein.
Mandatory Visualizations
Diagram 1: General Structure of a Silatrane
Caption: General chemical structure of a silatrane molecule.
Diagram 2: Workflow for Computational Analysis of Silatranes
Caption: A typical workflow for the computational study of silatranes.
Diagram 3: Putative Signaling Pathway for Antitumor Activity of Silatranes
Caption: A putative signaling pathway for the antitumor effects of silatranes.
Conclusion
The unique structural and electronic properties of silatranes, largely governed by the transannular Si←N dative bond, are central to their diverse biological activities. Theoretical and computational studies are indispensable tools for unraveling the complexities of these molecules. By providing detailed insights into their structure, bonding, and interactions with biological targets, these methods are accelerating the design and development of novel silatrane-based therapeutics and other advanced materials. This guide serves as a foundational resource for researchers embarking on the computational and experimental investigation of this promising class of organosilicon compounds.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3.2. Polymer Syntheses [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
In-depth Technical Guide: The Hydrolytic Stability of the Silatrane Cage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolytic stability of the silatrane cage, a unique structural motif of significant interest in medicinal chemistry, materials science, and drug delivery. Silatranes, with their characteristic transannular nitrogen-silicon (N→Si) coordinate bond, exhibit distinct chemical properties compared to their acyclic analogues, the alkoxysilanes. A thorough understanding of their stability in aqueous environments is paramount for the rational design and application of silatrane-containing molecules.
Introduction to Silatranes and their Significance
Silatranes are tricyclic compounds featuring a pentacoordinate silicon atom. This structural arrangement imparts a number of desirable properties, including enhanced biological activity and, notably, increased resistance to hydrolysis.[1] This stability is a critical factor in the development of silatrane-based pharmaceuticals and functional materials, as it governs their shelf-life, in vivo fate, and performance. In drug development, for instance, controlling the rate of hydrolysis is essential for designing prodrugs that release an active substance at a specific physiological site.
Factors Influencing the Hydrolytic Stability of the Silatrane Cage
The hydrolytic stability of the silatrane cage is not absolute and is influenced by a confluence of factors. A nuanced understanding of these factors is crucial for tuning the stability of silatrane derivatives for specific applications.
The Role of the Transannular N→Si Bond
The defining feature of the silatrane cage is the dative bond between the apical nitrogen and the silicon atom. This intramolecular coordination shields the silicon center from nucleophilic attack by water, thereby significantly slowing down the rate of hydrolysis compared to analogous trialkoxysilanes.[2] The strength of this N→Si bond, and consequently the hydrolytic stability, is influenced by the electronic properties of the substituent attached to the silicon atom.
Effect of pH
The pH of the aqueous medium is a critical determinant of silatrane stability. The hydrolysis of silatranes is subject to both specific acid and specific base catalysis.[3]
-
Acidic Conditions: In the presence of acid, the hydrolysis is significantly accelerated. The reaction is initiated by the protonation of one of the oxygen atoms of the silatrane cage, which weakens the Si-O bond and facilitates nucleophilic attack by a water molecule.[4] Computational studies have shown that an acid catalyst can reduce the activation barrier for the rate-limiting step of hydrolysis by approximately 14 kcal/mol.[2]
-
Neutral Conditions: At neutral pH, the hydrolysis of silatranes is exceptionally slow.[3][5] This inherent stability under physiological pH is a key advantage for their use in biological systems.
-
Basic Conditions: Under basic conditions, the hydrolysis rate also increases. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the silicon atom.[3]
Influence of Substituents on the Silicon Atom
The nature of the organic substituent (R group) attached to the silicon atom exerts a strong influence on the hydrolytic stability of the silatrane cage. The electronic and steric properties of the R group can modulate the strength of the N→Si bond and the susceptibility of the silicon atom to nucleophilic attack.
Unfortunately, a comprehensive, publicly available database of quantitative structure-activity relationship (QSAR) studies that directly correlate substituent properties with hydrolysis rates is not yet established.[6][7][8][9] However, the general principles of organic chemistry suggest that electron-withdrawing groups attached to the silicon atom would tend to strengthen the N→Si bond and thus increase hydrolytic stability, while bulky substituents may sterically hinder the approach of water molecules.
Quantitative Analysis of Silatrane Hydrolysis
While a comprehensive set of comparative quantitative data is still an area of active research, the following table summarizes the general trends and available information on the hydrolytic stability of silatranes.
| Factor | Condition | Effect on Hydrolysis Rate | Reference |
| pH | Acidic (e.g., pH < 4) | Significantly Increased | [2][3] |
| Neutral (e.g., pH ~ 7) | Very Slow | [3][5] | |
| Basic (e.g., pH > 10) | Increased | [3] | |
| Substituent on Silicon | Electron-withdrawing | Generally Decreased | General Principle |
| Electron-donating | Generally Increased | General Principle | |
| Steric Bulk | Generally Decreased | General Principle | |
| Comparison to Alkoxysilanes | - | Silatranes are significantly more stable | [1][2] |
Experimental Protocols for Determining Hydrolytic Stability
The kinetic analysis of silatrane hydrolysis is typically performed using spectroscopic methods that can monitor the disappearance of the silatrane reactant or the appearance of its hydrolysis products over time.
UV-Vis Spectroscopy
Principle: This method is suitable for silatrane derivatives that contain a chromophore in the substituent R group. The hydrolysis of the silatrane cage can lead to a change in the electronic environment of the chromophore, resulting in a measurable change in the UV-Vis absorption spectrum.
Detailed Methodology:
-
Solution Preparation: Prepare a stock solution of the silatrane derivative in a suitable organic solvent (e.g., acetonitrile, DMSO). Prepare a series of aqueous buffer solutions of the desired pH values.
-
Kinetic Run:
-
Equilibrate the buffer solution to the desired temperature in a cuvette inside a temperature-controlled UV-Vis spectrophotometer.
-
Initiate the hydrolysis reaction by injecting a small aliquot of the silatrane stock solution into the buffer, ensuring rapid mixing. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.
-
Immediately start recording the absorbance at a wavelength where the change upon hydrolysis is maximal, at fixed time intervals.
-
-
Data Analysis: The rate constants can be determined by fitting the absorbance versus time data to the appropriate integrated rate law (e.g., first-order or pseudo-first-order).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR spectroscopy is a powerful tool for monitoring the hydrolysis of silatranes in real-time. The protons on the triethanolamine backbone of the silatrane cage give characteristic signals that change or disappear upon hydrolysis. The appearance of new signals corresponding to the liberated triethanolamine and the silanol product can also be monitored.[10][11][12][13][14][15]
Detailed Methodology:
-
Sample Preparation:
-
Dissolve a known concentration of the silatrane derivative in a deuterated solvent (e.g., D₂O) containing a suitable buffer to maintain the desired pH. An internal standard (e.g., TSP, DSS) should be added for quantitative analysis.
-
-
NMR Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals using a high-resolution NMR spectrometer. The temperature should be precisely controlled.
-
Key parameters to set include the number of scans, relaxation delay, and acquisition time to ensure good signal-to-noise and accurate integration.
-
-
Data Analysis:
-
Integrate the signals corresponding to the protons of the intact silatrane and one of the hydrolysis products (e.g., triethanolamine).
-
The concentration of the silatrane at each time point can be calculated relative to the internal standard.
-
The rate constants are then determined by plotting the concentration of the silatrane versus time and fitting the data to the appropriate rate equation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the hydrolytic degradation of the silatrane cage and a typical experimental workflow for its study.
Caption: Acid-catalyzed hydrolysis pathway of a silatrane.
Caption: Workflow for studying silatrane hydrolysis kinetics.
Conclusion
The hydrolytic stability of the silatrane cage is a key property that underpins its utility in various scientific and technological fields. This guide has provided an in-depth overview of the factors governing this stability, detailed experimental protocols for its quantification, and a visual representation of the hydrolysis mechanism. For researchers, scientists, and drug development professionals, a thorough grasp of these principles is essential for the successful design and implementation of novel silatrane-based molecules with tailored stability profiles for their intended applications. Further research into quantitative structure-stability relationships will undoubtedly pave the way for even more precise control over the hydrolytic behavior of this fascinating class of compounds.
References
- 1. 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IR and NMR time-resolved studies on the hydrolysis and condensation of methacryloxyalkylsilanes [ouci.dntb.gov.ua]
- 15. Monitoring ATP hydrolysis and ATPase inhibitor screening using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
The Electronic Influence of Substituents on the Si-N Bond in Silatranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electronic effects of axial substituents on the nature of the transannular silicon-nitrogen (Si-N) dative bond in silatranes. Understanding these effects is crucial for the rational design of silatrane-based compounds in fields ranging from materials science to pharmacology, where the unique properties of this hypervalent silicon interaction are harnessed.
Introduction to Silatranes and the Si-N Interaction
Silatranes are a class of tricyclic organosilicon compounds characterized by a pentacoordinated silicon atom and a transannular dative bond between the silicon and nitrogen atoms.[1][2] This intramolecular coordination imparts a unique cage-like structure and distinct physicochemical and biological properties. The central feature of the silatrane framework is the N→Si bond, which is highly sensitive to the electronic nature of the substituent (X) attached to the silicon atom. The strength of this interaction dictates the geometry, stability, and reactivity of the molecule.
The electronic effect of the substituent 'X' directly modulates the Lewis acidity of the silicon atom. Electron-withdrawing groups increase the positive charge on the silicon, enhancing its ability to accept the lone pair of electrons from the nitrogen atom. Conversely, electron-donating groups reduce the silicon's Lewis acidity, weakening the Si-N interaction. This relationship is a cornerstone of silatrane chemistry, allowing for the fine-tuning of the molecule's properties.[3]
Figure 1: General structure of a 1-substituted silatrane illustrating the transannular Si←N dative bond.
Quantitative Analysis of Substituent Effects
The electronic influence of the substituent 'X' can be quantitatively assessed by examining key structural and spectroscopic parameters. The most informative of these are the Si-N bond length (d(Si-N)) determined by X-ray crystallography, and the ²⁹Si Nuclear Magnetic Resonance (NMR) chemical shift.
Correlation of Structural and Spectroscopic Data
A strong correlation exists between the electronegativity of the substituent 'X' and the length of the Si-N bond. Highly electronegative substituents lead to a shorter, stronger Si-N bond, while less electronegative or electron-donating substituents result in a longer, weaker bond.[3] This trend is mirrored in the ²⁹Si NMR chemical shifts, where a stronger Si-N interaction (shorter bond) results in a greater upfield shift (more negative ppm value).
The following table summarizes typical data for a range of 1-substituted silatranes, illustrating the inverse relationship between the Si-N bond length and the upfield ²⁹Si NMR chemical shift.
| Substituent (X) | Inductive Effect (Taft Constant, σ*) | Si-N Bond Length (Å) | ²⁹Si NMR Chemical Shift (δ, ppm) |
| -H | +0.49 | 2.153 | -85 to -95 |
| -CH₃ | 0.00 | 2.179 | -65 to -75 |
| -CH=CH₂ | +0.60 | 2.16 | -80 to -90 |
| -Ph | +0.60 | 2.15 | -75 to -85 |
| -OCH₃ | +1.45 | 2.12 | -95 to -105 |
| -F | +3.20 | 2.04 | -100 to -110 |
Note: The values presented are representative and can vary slightly depending on the specific silatrane derivative and experimental conditions.
Figure 2: Logical flowchart of substituent electronic effects on the Si-N bond in silatranes.
Experimental Protocols
Accurate characterization of the Si-N bond requires precise experimental techniques. The following sections detail the standard methodologies for X-ray crystallography and NMR spectroscopy as applied to silatranes.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure of silatranes, including the precise measurement of the Si-N bond length.
Methodology:
-
Crystal Growth: Single crystals of the silatrane derivative are typically grown by slow evaporation of a saturated solution. Common solvents include chloroform, benzene, or ethanol.[4]
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data are collected using a focused monochromatic X-ray beam (commonly MoKα radiation, λ = 0.71073 Å). A modern instrument, such as a Bruker D8 VENTURE diffractometer equipped with a CMOS detector, is often employed.[4] Data are collected at a controlled temperature, often under a nitrogen flow cryostat (e.g., 100 K), to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure. The structure is solved using direct methods and refined by full-matrix least-squares on F². Software packages such as the Bruker SHELXTL suite are standard for this process.[4] An absorption correction (e.g., multi-scan method using SADABS) is applied to the data.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing silatranes in solution. ²⁹Si NMR is particularly sensitive to the electronic environment of the silicon atom and, by extension, to the strength of the Si-N interaction.
Methodology:
-
Sample Preparation: The silatrane sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Spectra are recorded on a high-field NMR spectrometer, such as a Bruker DPX-400 or AV-400.[4]
-
¹H and ¹³C NMR: Used for routine structural confirmation. Chemical shifts are referenced to an internal standard like tetramethylsilane (TMS).[4]
-
²⁹Si NMR: This is the key experiment for probing the Si-N bond. Due to the low natural abundance and negative gyromagnetic ratio of the ²⁹Si nucleus, techniques like Inverse Gated Decoupling are often used to obtain quantitative spectra without the Nuclear Overhauser Effect (NOE). Chemical shifts are referenced to an external standard (e.g., TMS).
-
¹⁵N NMR: Can also provide information on the nitrogen environment. Chemical shifts may be referenced to an external standard like nitromethane.[4]
-
-
Spectrometer Frequencies: For a 400 MHz spectrometer, typical frequencies are: ¹H at 400.13 MHz, ¹³C at 100.61 MHz, and ¹⁵N at 40.56 MHz.[4]
Figure 3: Standard experimental workflow for the analysis of substituted silatranes.
Conclusion
The electronic properties of the axial substituent on the silicon atom are a primary determinant of the structure and characteristics of the Si-N dative bond in silatranes. A clear and predictable relationship exists: increasing the electron-withdrawing nature of the substituent strengthens and shortens the Si-N bond, an effect that is readily observable through X-ray crystallography and is correlated with an upfield shift in the ²⁹Si NMR spectrum. This fundamental principle allows researchers to rationally design and synthesize silatrane derivatives with tailored electronic and steric properties for a wide array of applications, from the development of novel pharmaceuticals to the creation of advanced materials. The detailed experimental protocols provided herein serve as a guide for the robust and accurate characterization of these fascinating molecules.
References
- 1. Schiff base tailed silatranes for the fabrication of functionalized silica based magnetic nano-cores possessing active sites for the adsorption of cop ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ02287H [pubs.rsc.org]
- 2. 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning the Si–N Interaction in Metalated Oligosilanylsilatranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Ethoxysilatrane in Sol-Gel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sol-gel process is a versatile method for synthesizing inorganic and hybrid materials from molecular precursors. A critical component of this process is the choice of the precursor, which significantly influences the kinetics of the synthesis and the properties of the final material. While tetraalkoxysilanes, such as tetraethyl orthosilicate (TEOS), are commonly used, there is growing interest in alternative precursors that offer greater control over the hydrolysis and condensation reactions.
Ethoxysilatrane is one such precursor that presents unique advantages in sol-gel synthesis. Its caged, tricyclic structure imparts a degree of hydrolytic stability greater than that of conventional alkoxysilanes. This controlled reactivity allows for more uniform and reproducible formation of siloxane networks, making it an attractive candidate for applications requiring high precision, such as in drug delivery systems, specialized coatings, and the synthesis of well-defined nanoparticles.
These application notes provide a comprehensive overview of the use of this compound in sol-gel synthesis, including its advantages, a detailed experimental protocol, and a summary of expected material properties.
Advantages of this compound in Sol-Gel Synthesis
The use of this compound as a precursor in sol-gel processes offers several key advantages over traditional tetraalkoxysilanes:
-
Controlled Hydrolysis: The intramolecular dative bond between the nitrogen and silicon atoms in the silatrane cage provides a degree of protection to the silicon center, leading to a slower and more controlled rate of hydrolysis. This allows for better management of the sol-to-gel transition.
-
Formation of Uniform Materials: The controlled reaction kinetics facilitated by this compound can lead to the formation of more homogeneous and ordered siloxane networks. This can result in materials with more predictable and reproducible properties, such as uniform pore sizes and particle distributions.
-
Mild Reaction Conditions: The unique reactivity of silatranes may allow for sol-gel synthesis under milder pH and temperature conditions, which is particularly beneficial when incorporating sensitive biological molecules or drugs into the silica matrix.
-
Enhanced Stability of Intermediates: The silanol intermediates formed during the hydrolysis of silatranes can exhibit greater stability, allowing for more controlled condensation and network formation.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in sol-gel synthesis. It is important to note that specific parameters may require optimization depending on the desired material characteristics.
Protocol 1: Synthesis of Silica Nanoparticles using this compound
This protocol describes a modified Stöber method for the synthesis of monodisperse silica nanoparticles.
Materials:
-
This compound (precursor)
-
Ethanol (solvent)
-
Ammonium hydroxide (catalyst)
-
Deionized water
Procedure:
-
In a flask, prepare a solution of ethanol and deionized water.
-
Add ammonium hydroxide to the solution and stir to ensure homogeneity.
-
In a separate container, dissolve this compound in ethanol.
-
Slowly add the this compound solution to the ethanol-water-ammonia mixture while stirring vigorously.
-
Continue stirring for a specified period to allow for particle growth.
-
The resulting silica nanoparticles can be collected by centrifugation, followed by washing with ethanol and water to remove unreacted precursors and catalyst.
-
The purified nanoparticles are then dried under vacuum.
| Parameter | Value |
| This compound Concentration | 0.1 - 0.5 M |
| Ethanol/Water Ratio (v/v) | 3:1 - 5:1 |
| Ammonium Hydroxide Conc. | 0.5 - 1.5 M |
| Reaction Temperature | 25 - 40 °C |
| Reaction Time | 2 - 12 hours |
| Stirring Speed | 300 - 600 rpm |
Table 1: Representative reaction parameters for the synthesis of silica nanoparticles using this compound.
Protocol 2: Preparation of a Silica-Based Coating
This protocol outlines the preparation of a silica coating on a substrate using a dip-coating method.
Materials:
-
This compound (precursor)
-
Isopropanol (solvent)
-
Hydrochloric acid (catalyst)
-
Deionized water
-
Substrate (e.g., glass slide, silicon wafer)
Procedure:
-
Prepare a sol by mixing this compound, isopropanol, deionized water, and hydrochloric acid.
-
Stir the mixture at room temperature for several hours to allow for hydrolysis and partial condensation.
-
Clean the substrate thoroughly and dry it.
-
Immerse the substrate into the sol and withdraw it at a constant speed to ensure a uniform coating.
-
The coated substrate is then aged at room temperature to allow for further condensation and gelation.
-
Finally, the coating is heat-treated (calcined) to remove organic residues and densify the silica network.
| Parameter | Value |
| This compound Concentration | 0.2 - 1.0 M |
| Isopropanol/Water Ratio (v/v) | 10:1 - 20:1 |
| HCl Concentration (in water) | 0.01 - 0.1 M |
| Aging Time | 24 - 72 hours |
| Withdrawal Speed | 1 - 10 mm/s |
| Calcination Temperature | 400 - 600 °C |
Table 2: Representative parameters for the preparation of a silica-based coating using this compound.
Data Presentation
The use of this compound is expected to yield silica materials with distinct properties compared to those synthesized from conventional precursors like TEOS. The following table summarizes anticipated quantitative data based on the principles of silatrane chemistry.
| Property | This compound-derived Silica | TEOS-derived Silica (for comparison) |
| Gelation Time | Longer and more controllable | Shorter and more sensitive to conditions |
| Particle Size Distribution | Narrower | Broader |
| Surface Area (BET) | High, with tunable porosity | High, but can be less uniform |
| Pore Size Distribution | More uniform | Can be broader and less controlled |
| Hydrophobicity (initial gel) | Potentially higher due to organic cage | Lower |
Table 3: Anticipated properties of silica materials derived from this compound compared to TEOS.
Mandatory Visualization
Sol-Gel Synthesis Workflow using this compound
The following diagram illustrates the key stages in a typical sol-gel synthesis process starting from the this compound precursor.
Caption: Workflow of sol-gel synthesis using this compound.
Signaling Pathway: Hydrolysis and Condensation Mechanism
The following diagram details the molecular transformations during the hydrolysis and condensation of this compound in a sol-gel process.
Caption: Hydrolysis and condensation of this compound.
Ethoxysilatrane as a Surface Modification Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of biomaterials, drug delivery systems, and medical devices is a critical strategy to enhance their biocompatibility, improve therapeutic efficacy, and control biological interactions at the material-tissue interface. Silatranes, a class of organosilicon compounds, have emerged as promising surface modification agents due to their unique chemical properties. Compared to conventional alkoxysilanes, silatranes exhibit superior hydrolytic stability, leading to more controlled and reproducible surface functionalization.[1][2] This attribute is particularly advantageous in preventing uncontrolled self-condensation and ensuring the formation of uniform, thin films on various substrates.[3][4][5] Among the various silatrane derivatives, ethoxysilatrane offers a versatile platform for introducing a range of functionalities onto surfaces.
These application notes provide an overview of the use of silatranes, with a focus on the potential applications of this compound, as surface modification agents in biomedical research and drug development. While specific quantitative data and detailed protocols for this compound are limited in publicly available literature, the following sections offer generalized protocols and data interpretation based on studies of closely related silatrane compounds.
Key Advantages of Silatrane-Based Surface Modification
-
Enhanced Hydrolytic Stability: The intramolecular N→Si coordinate bond in the silatrane cage structure significantly reduces the susceptibility of the silicon center to hydrolysis compared to traditional trialkoxysilanes.[1][6] This allows for more controlled deposition and reduces the formation of undesirable polysiloxane aggregates in solution and on the surface.
-
Formation of Uniform Monolayers: The controlled hydrolysis and condensation of silatranes facilitate the formation of well-organized and homogeneous self-assembled monolayers (SAMs) on hydroxylated surfaces like glass, silica, and metal oxides.[2][3]
-
Versatile Functionalization: The organic substituent attached to the silicon atom in the silatrane molecule can be readily varied to introduce a wide range of chemical functionalities, enabling tailored surface properties for specific applications.[7][8]
Applications in Biomedical Research and Drug Development
Enhancing Biocompatibility of Implants and Medical Devices
Surface modification with biocompatible silatranes can significantly improve the in-vivo performance of medical implants by reducing inflammatory responses and promoting favorable cellular interactions. For instance, surfaces can be functionalized with zwitterionic silatranes to create highly hydrophilic and charge-neutral coatings that resist protein adsorption and bacterial adhesion, thereby preventing biofilm formation and implant-associated infections.[3][5]
Targeted Drug Delivery
Nanoparticles functionalized with silatranes can be engineered for targeted drug delivery. The surface of a drug-loaded nanoparticle can be modified with silatranes bearing specific targeting ligands, such as antibodies or peptides, that recognize and bind to receptors overexpressed on diseased cells, thereby increasing the local concentration of the therapeutic agent and minimizing off-target effects.
Immobilization of Biomolecules for Biosensing and Diagnostics
Silatrane-modified surfaces provide a stable and reproducible platform for the covalent immobilization of biomolecules like DNA, enzymes, and antibodies.[7] This is crucial for the development of sensitive and reliable biosensors and diagnostic devices. The controlled orientation and high surface density of immobilized biomolecules achievable with silatrane chemistry can lead to enhanced signal-to-noise ratios and improved detection limits.
Experimental Protocols
The following are generalized protocols for the surface modification of substrates using silatrane compounds. Optimization of reaction conditions (concentration, temperature, time) is recommended for specific applications and substrates.
Protocol 1: Surface Modification of Silicon Wafers
This protocol describes the functionalization of a silicon wafer, a common substrate in biosensor development.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Anhydrous toluene
-
This compound (or other functionalized silatrane)
-
Methanol
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse silicon wafers in piranha solution for 30 minutes to remove organic residues and create a hydrophilic, hydroxylated surface.
-
Rinse the wafers thoroughly with deionized water.
-
Dry the wafers under a stream of nitrogen gas.
-
-
Silanization:
-
Prepare a solution of the desired silatrane (e.g., 1-5% v/v) in anhydrous toluene.
-
Immerse the cleaned and dried silicon wafers in the silatrane solution.
-
Allow the reaction to proceed for 2-24 hours at room temperature or elevated temperature (e.g., 60°C), depending on the reactivity of the silatrane.[9]
-
-
Washing:
-
Remove the wafers from the silatrane solution.
-
Rinse the wafers sequentially with toluene and methanol to remove any unbound silatrane molecules.
-
Dry the functionalized wafers under a stream of nitrogen gas.
-
-
Curing (Optional):
-
To enhance the stability of the silatrane layer, the coated wafers can be cured at an elevated temperature (e.g., 100-120°C) for 1 hour.
-
Protocol 2: Functionalization of Nanoparticles
This protocol outlines the surface modification of nanoparticles for applications such as drug delivery.
Materials:
-
Nanoparticles (e.g., silica, iron oxide)
-
Ethanol
-
Ammonia solution (28-30%)
-
This compound (or other functionalized silatrane)
-
Deionized water
Procedure:
-
Nanoparticle Dispersion:
-
Disperse the nanoparticles in a mixture of ethanol and deionized water through sonication.
-
-
Hydroxylation (if necessary):
-
For some nanoparticle types, a surface hydroxylation step may be required to ensure efficient silanization. This can be achieved by treating the nanoparticle dispersion with a mild base, such as an ammonia solution.
-
-
Silanization:
-
Add the silatrane solution dropwise to the nanoparticle dispersion while stirring vigorously.
-
Allow the reaction to proceed for 12-24 hours at room temperature.
-
-
Purification:
-
Separate the functionalized nanoparticles from the reaction mixture by centrifugation.
-
Wash the nanoparticles repeatedly with ethanol and deionized water to remove excess reactants.
-
Resuspend the purified, functionalized nanoparticles in the desired solvent for further use.
-
Characterization of Silatrane-Modified Surfaces
A variety of surface-sensitive analytical techniques can be employed to confirm and characterize the formation of silatrane layers on a substrate.
| Characterization Technique | Information Obtained |
| Contact Angle Goniometry | Provides information on the surface wettability and hydrophobicity/hydrophilicity, indicating successful surface modification. |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition of the surface, providing evidence of silicon and other elements from the silatrane molecule.[9] |
| Atomic Force Microscopy (AFM) | Visualizes the surface topography and roughness, confirming the formation of a uniform and smooth silatrane layer.[9] |
| Ellipsometry | Measures the thickness of the deposited silatrane film with high precision.[5] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the characteristic vibrational bands of the functional groups present in the silatrane molecule, confirming its presence on the surface. |
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the application of this compound as a surface modification agent.
Caption: Workflow for surface modification with this compound.
Caption: Relationship between this compound properties and applications.
Conclusion
This compound and other silatrane derivatives represent a valuable class of reagents for the surface modification of materials in biomedical and pharmaceutical applications. Their enhanced stability and ability to form well-defined surface coatings offer significant advantages over traditional silanization methods. While further research is needed to fully elucidate the specific properties and biological interactions of this compound-modified surfaces, the general principles and protocols outlined in these notes provide a solid foundation for researchers exploring this promising area of surface chemistry. The continued development of novel functionalized silatranes is expected to lead to new and improved biomaterials, drug delivery systems, and diagnostic platforms.
References
- 1. researchgate.net [researchgate.net]
- 2. "Silatranization": Surface modification with silatrane coupling agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Controlled Silanization Using Functional Silatrane for Thin and Homogeneous Antifouling Coatings - Langmuir - Figshare [figshare.com]
- 5. Controlled Silanization Using Functional Silatrane for Thin and Homogeneous Antifouling Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Attachment of 5-Nitrosalicylaldimine Motif to Silatrane Resulting in an Organic–Inorganic Structure with High Medicinal Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ncn.gov.pl [ncn.gov.pl]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Ethoxysilatrane as a Coupling Agent in Composite Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxysilatrane is a promising coupling agent for enhancing the interfacial adhesion between inorganic fillers and organic polymer matrices in composite materials. Its unique caged structure, containing a transannular dative bond between the silicon and nitrogen atoms, imparts increased stability and controlled reactivity compared to conventional trialkoxysilanes. This document provides detailed application notes, experimental protocols, and performance data for utilizing this compound to improve the mechanical and thermal properties of composite materials. Silatrane coupling agents, such as this compound, offer superior hydrolytic stability and resistance to self-condensation, which allows for more controlled and reproducible surface modification of fillers.[1][2]
Mechanism of Action
The efficacy of this compound as a coupling agent stems from its bifunctional nature. The ethoxy group attached to the silicon atom can be hydrolyzed to form reactive silanol groups. These silanols then condense with hydroxyl groups present on the surface of inorganic fillers (e.g., silica, glass fibers), forming stable covalent siloxane (Si-O-Si) bonds. The organic functional group of the silatrane molecule is designed to be compatible with and react with the polymer matrix during composite fabrication, thus forming a chemical bridge between the filler and the matrix.[3][4] This enhanced interfacial bonding leads to improved stress transfer from the polymer matrix to the reinforcing filler, resulting in enhanced mechanical properties and durability of the composite material.[3][5]
Data Presentation: Performance of Silane Coupling Agents in Composites
The following tables summarize the quantitative effects of silane coupling agents on the mechanical and thermal properties of various composite materials. While specific data for this compound is limited in publicly available literature, the data presented for other ethoxy and functional silanes provide a strong indication of the expected performance improvements.
Table 1: Effect of Silane Coupling Agents on Mechanical Properties of Composites
| Composite System | Coupling Agent | Filler Loading (wt%) | Tensile Strength (MPa) | Flexural Strength (MPa) | Impact Strength (J/m) | Reference |
| Polypropylene/Silica | Untreated | 20 | 25.4 | 45.2 | 28.1 | [6] |
| Polypropylene/Silica | Amino-silane | 20 | 32.8 | 55.8 | 35.4 | [6] |
| Epoxy/Carbon Fiber | Untreated | 60 | 750 | 1100 | - | [7] |
| Epoxy/Carbon Fiber | γ-aminopropyl triethoxysilane | 60 | 890 | 1350 | - | [7] |
| Vinyl Ester/Glass Fiber | Untreated | 50 | 350 | 550 | 50 | [8] |
| Vinyl Ester/Glass Fiber | Vinyl-functional silane | 50 | 450 | 680 | 75 | [8] |
| Polylactide/Iron Powder | Untreated | 5 | 60.1 | - | - | [9] |
| Polylactide/Iron Powder | - | 5 | 65.4 | - | - | [9] |
Table 2: Effect of Silane Coupling Agents on Thermal Properties of Composites
| Composite System | Coupling Agent | Filler Loading (wt%) | Glass Transition Temp. (Tg) (°C) | Thermal Decomposition Temp. (TGA, °C) | Reference |
| Polypropylene/Silica | Untreated | 20 | 115 | 380 | [6] |
| Polypropylene/Silica | Amino-silane | 20 | 121 | 395 | [6] |
| Epoxy/Carbon Fiber | Untreated | 60 | 155 | 350 | [10] |
| Epoxy/Carbon Fiber | Silane-functionalized graphene | 60 | 168 | 365 | [10] |
| Polylactide (PLA) | None | 0 | 60.5 | 350 | [9] |
| PLA/Iron Powder | None | 5 | 61.2 | 355 | [9] |
Experimental Protocols
Protocol 1: Surface Treatment of Fillers with this compound
This protocol describes the general procedure for modifying the surface of inorganic fillers with this compound.
Materials:
-
Inorganic filler (e.g., silica, glass fibers, talc)
-
This compound
-
Anhydrous solvent (e.g., toluene, ethanol)
-
Deionized water (for hydrolysis)
-
Acid or base catalyst (optional, e.g., acetic acid, amine)
-
Reaction vessel with a stirrer and condenser
-
Oven for drying
Procedure:
-
Filler Preparation: Ensure the filler is clean and dry. If necessary, wash with a suitable solvent and dry in an oven at 110-120°C for 2-4 hours to remove any adsorbed moisture.
-
Silane Solution Preparation: Prepare a 1-5% (w/v) solution of this compound in the chosen anhydrous solvent.
-
Hydrolysis (Optional but recommended): For controlled hydrolysis, add a small amount of deionized water (typically 5-10% of the silane weight) to the silane solution. A catalyst (e.g., a few drops of acetic acid) can be added to control the hydrolysis rate. Stir the solution for 30-60 minutes. Due to the higher stability of the silatrane cage, the hydrolysis of the ethoxy group may require longer times or mild heating compared to conventional trialkoxysilanes.[1]
-
Filler Treatment: Add the prepared filler to the silane solution. The amount of silane solution should be sufficient to completely immerse the filler. A typical starting concentration is 1-2% silane by weight of the filler.[11]
-
Reaction: Stir the filler slurry at room temperature or elevated temperature (e.g., 50-80°C) for 2-4 hours. The optimal time and temperature will depend on the specific filler and polymer matrix.
-
Washing: After the reaction, filter the treated filler and wash it several times with the anhydrous solvent to remove any unreacted, physically adsorbed silane.
-
Drying and Curing: Dry the treated filler in an oven at 80-120°C for 2-4 hours to remove the solvent and promote the condensation reaction between the silanol groups on the filler surface and the hydrolyzed this compound.
Protocol 2: Fabrication of Composite Material
This protocol outlines the fabrication of a polymer composite using the this compound-treated filler.
Materials:
-
This compound-treated filler
-
Polymer matrix (e.g., epoxy resin, polyester, polypropylene)
-
Curing agent/hardener (for thermosets)
-
Processing equipment (e.g., mixer, extruder, hot press)
Procedure:
-
Compounding: Disperse the surface-treated filler into the polymer matrix using appropriate mixing equipment. For thermoplastics, a twin-screw extruder is commonly used. For thermosets, a mechanical stirrer is suitable. The filler loading can be varied depending on the desired properties of the composite.
-
Degassing (for thermosets): If using a liquid thermosetting resin, degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Curing/Molding:
-
Thermosets: Add the curing agent to the mixture and pour it into a mold. Cure the composite according to the resin manufacturer's instructions (e.g., at a specific temperature for a set duration).
-
Thermoplastics: Process the compounded material using techniques such as injection molding, compression molding, or extrusion to form the final composite part.
-
-
Post-Curing (optional): For some thermosetting systems, a post-curing step at an elevated temperature can improve the cross-linking density and final properties of the composite.
Protocol 3: Characterization of Composite Materials
1. Mechanical Testing:
-
Tensile Testing (ASTM D638): Determine the tensile strength, modulus, and elongation at break.
-
Flexural Testing (ASTM D790): Measure the flexural strength and modulus.
-
Impact Testing (ASTM D256 - Izod/Charpy): Evaluate the impact resistance and toughness of the material.
2. Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Determine the thermal stability and decomposition temperature of the composite.
-
Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg) and melting/crystallization behavior.
-
Dynamic Mechanical Analysis (DMA): Characterize the viscoelastic properties of the composite as a function of temperature.
3. Morphological Characterization:
-
Scanning Electron Microscopy (SEM): Examine the fracture surface of the composite to assess the filler dispersion and interfacial adhesion between the filler and the matrix.
Mandatory Visualizations
Caption: Chemical structure of this compound and its mechanism of action as a coupling agent.
Caption: Experimental workflow for composite fabrication using this compound.
Caption: Logical relationship of this compound in bridging the filler-matrix interface.
References
- 1. "Silatranization": Surface modification with silatrane coupling agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. specialchem.com [specialchem.com]
- 5. US9403962B2 - Elastomer compositions with silane functionalized silica as reinforcing fillers - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Mechanical Properties of Submicron Glass Fiber Reinforced Vinyl Ester Composite [scirp.org]
- 9. Mechanical and Thermal Properties of Polylactide (PLA) Composites Modified with Mg, Fe, and Polyethylene (PE) Additives [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. shinetsusilicone-global.com [shinetsusilicone-global.com]
Application Notes and Protocols for Functionalizing Nanoparticles with Ethoxysilatrane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems and diagnostic tools. Surface modification with specific ligands can enhance biocompatibility, improve colloidal stability, and enable targeted delivery to specific cells or tissues. Ethoxysilatrane is an organosilicon compound that offers a versatile platform for nanoparticle surface modification. Its unique cage-like structure and the presence of a reactive ethoxy group allow for stable covalent attachment to the surface of various nanoparticles, particularly those with hydroxyl groups on their surface, such as silica and metal oxide nanoparticles.
These application notes provide a detailed protocol for the functionalization of nanoparticles with this compound, methods for their characterization, and an overview of their potential applications in drug development.
Experimental Protocols
Materials
-
Nanoparticles (e.g., silica, iron oxide)
-
This compound
-
Anhydrous toluene (or other suitable anhydrous solvent)
-
Ethanol
-
Deionized water
-
(3-Aminopropyl)triethoxysilane (APTES) for amine functionalization (optional)
-
Phosphate-buffered saline (PBS)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (e.g., nitrogen or argon)
-
Centrifuge
-
Ultrasonicator
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Thermogravimetric Analyzer (TGA)
Protocol 1: Direct Functionalization of Hydroxylated Nanoparticles with this compound
This protocol is suitable for nanoparticles with abundant surface hydroxyl groups (e.g., silica nanoparticles, iron oxide nanoparticles).
-
Nanoparticle Preparation: Disperse the nanoparticles in anhydrous toluene (e.g., 1 mg/mL) in a round-bottom flask. Sonicate the suspension for 15-30 minutes to ensure a homogenous dispersion.
-
Reaction Setup: Place the flask on a magnetic stirrer and equip it with a reflux condenser under an inert atmosphere (nitrogen or argon).
-
Addition of this compound: Add this compound to the nanoparticle suspension. The molar ratio of this compound to the estimated surface hydroxyl groups on the nanoparticles should be optimized, but a starting point of 10:1 can be used.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 12-24 hours with continuous stirring. The ethoxy group of this compound will react with the surface hydroxyl groups of the nanoparticles, forming a stable Si-O-nanoparticle bond and releasing ethanol as a byproduct.
-
Purification: After the reaction, allow the mixture to cool to room temperature. Centrifuge the suspension to pellet the functionalized nanoparticles. Discard the supernatant.
-
Washing: Resuspend the nanoparticle pellet in anhydrous toluene and centrifuge again. Repeat this washing step at least three times to remove unreacted this compound and byproducts. Finally, wash the nanoparticles with ethanol and then deionized water to remove the organic solvent.
-
Final Product: Resuspend the purified this compound-functionalized nanoparticles in a suitable solvent (e.g., deionized water, PBS) for storage and further use.
Protocol 2: Two-Step Functionalization via Amine-Silanization
This protocol is useful for nanoparticles that may not have a high density of surface hydroxyl groups or when a linker is desired for further conjugation.
-
Amine Functionalization:
-
Disperse the nanoparticles in ethanol.
-
Add (3-Aminopropyl)triethoxysilane (APTES) and a small amount of aqueous ammonia as a catalyst.
-
Stir the mixture at room temperature for 12-24 hours.
-
Purify the amine-functionalized nanoparticles by centrifugation and washing with ethanol and deionized water.
-
-
This compound Coupling:
-
The amine groups on the nanoparticle surface can then be coupled to a modified this compound molecule containing a reactive group (e.g., an N-hydroxysuccinimide ester) that can react with amines. This step would require the synthesis of a custom this compound derivative.
-
Data Presentation
Table 1: Characterization of Nanoparticles Before and After this compound Functionalization
| Parameter | Bare Nanoparticles | This compound-Functionalized Nanoparticles |
| Hydrodynamic Diameter (nm) | e.g., 100 ± 5 | e.g., 110 ± 7 |
| Polydispersity Index (PDI) | e.g., 0.15 | e.g., 0.18 |
| Zeta Potential (mV) | e.g., -25 ± 3 | e.g., -15 ± 4 |
| Grafting Density (molecules/nm²) | N/A | To be determined by TGA |
| Weight Loss (%) in TGA | e.g., 2% (due to water loss) | e.g., 10% (due to decomposition of this compound) |
Note: The values presented are examples and will vary depending on the specific nanoparticle system and reaction conditions.
Visualization of Workflows and Pathways
Experimental Workflow for Nanoparticle Functionalization
Caption: Workflow for the direct functionalization of nanoparticles with this compound.
Hypothetical Cellular Uptake and Signaling Pathway
The functionalization of nanoparticles can influence their interaction with cells and subsequent intracellular signaling. While specific pathways for this compound-functionalized nanoparticles are not yet fully elucidated, a general hypothetical pathway involving endocytosis and potential downstream signaling is presented below. The silatrane cage may influence membrane interaction and subsequent cellular responses.
Caption: Hypothetical pathway of cellular uptake and downstream signaling for this compound-functionalized nanoparticles.
Characterization Methodologies
Dynamic Light Scattering (DLS)
DLS is used to measure the hydrodynamic diameter and size distribution of the nanoparticles in suspension. An increase in the hydrodynamic diameter after the reaction is indicative of successful surface functionalization.
-
Method: Disperse a small aliquot of the nanoparticle suspension in deionized water or PBS. The sample is then analyzed using a DLS instrument to obtain the size distribution profile.
Transmission Electron Microscopy (TEM)
TEM provides high-resolution images of the nanoparticles, allowing for the visualization of their morphology and size. While it may not directly visualize the thin this compound layer, it can confirm the integrity of the nanoparticle core after the functionalization process.
-
Method: A drop of the diluted nanoparticle suspension is placed on a TEM grid and allowed to dry before imaging.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool to confirm the covalent attachment of this compound to the nanoparticle surface. The appearance of characteristic peaks corresponding to the silatrane cage and the disappearance or shifting of peaks from the nanoparticle surface hydroxyl groups provide evidence of successful functionalization.
-
Method: The purified and dried functionalized nanoparticles are mixed with KBr and pressed into a pellet, or analyzed directly using an ATR-FTIR accessory.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. By heating the functionalized nanoparticles, the organic this compound layer will decompose, leading to a weight loss. This weight loss can be used to quantify the amount of this compound grafted onto the nanoparticle surface.
-
Method: A known amount of the dried functionalized nanoparticles is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) from room temperature to a high temperature (e.g., 800°C). The percentage of weight loss corresponding to the decomposition of the organic layer is recorded.
Conclusion
The protocol described provides a robust method for the functionalization of nanoparticles with this compound. The resulting nanoparticles possess a stable surface modification that can be further tailored for various applications in drug delivery and diagnostics. Proper characterization using the techniques outlined is essential to ensure the quality and consistency of the functionalized nanoparticles for preclinical and clinical development. The provided diagrams offer a visual representation of the experimental workflow and a hypothetical model for the cellular interactions of these novel nanomaterials.
Application Notes and Protocols: The Role of Ethoxysilatrane in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential role of ethoxysilatrane in the development of innovative drug delivery systems. This document details its application in the synthesis of functionalized nanoparticles, protocols for nanoparticle preparation and drug loading, and its potential impact on cellular pathways.
Introduction to this compound in Drug Delivery
This compound, a silatrane derivative, presents unique opportunities in the design of sophisticated drug delivery vehicles. Its caged structure and the presence of a reactive ethoxy group allow for its use as both a precursor for silica-based nanomaterials and a functionalizing agent for imparting specific properties to drug carriers. The silatrane core can influence the biocompatibility and biodegradability of the resulting nanoparticles, while the ethoxy group provides a convenient handle for hydrolysis and condensation during silica network formation.
One of the key advantages of incorporating this compound into drug delivery systems is the potential for creating pH-responsive carriers. The silatrane cage is known to exhibit conformational changes in response to pH variations, which can be harnessed to trigger the release of encapsulated therapeutic agents in the acidic microenvironment of tumors or within endosomal compartments of cells.
Applications of this compound in Drug Delivery
This compound can be utilized in several key aspects of drug delivery system development:
-
As a Co-precursor in Silica Nanoparticle Synthesis: this compound can be used in conjunction with traditional silica precursors, such as tetraethyl orthosilicate (TEOS), to form hybrid silica nanoparticles. This incorporation can modify the particle's surface chemistry, porosity, and degradation profile.
-
For Surface Functionalization: The surface of pre-formed nanoparticles (e.g., mesoporous silica nanoparticles) can be modified with this compound. This functionalization can be used to attach targeting ligands, polymers for enhanced stability (e.g., PEGylation), or stimuli-responsive moieties.
-
In the Formulation of Prodrugs: this compound can be conjugated to a drug molecule to create a prodrug. The silatrane moiety can enhance the drug's solubility and stability, and its cleavage under specific physiological conditions can lead to the controlled release of the active drug.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and evaluation of this compound-based drug delivery systems.
Protocol for Synthesis of this compound-Modified Silica Nanoparticles
This protocol describes the synthesis of silica nanoparticles where this compound is used as a co-precursor with TEOS.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
This compound
-
Ethanol (absolute)
-
Ammonium hydroxide (28-30%)
-
Deionized water
Procedure:
-
In a round-bottom flask, prepare a solution of ethanol and deionized water.
-
Add ammonium hydroxide to the solution and stir vigorously.
-
In a separate container, prepare a mixture of TEOS and this compound at the desired molar ratio.
-
Add the TEOS/ethoxysilatrane mixture dropwise to the ethanol/water/ammonia solution while maintaining vigorous stirring.
-
Allow the reaction to proceed for 12 hours at room temperature to form a milky suspension of nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with ethanol and deionized water multiple times to remove unreacted precursors and ammonia.
-
Dry the nanoparticles under vacuum for further use.
Diagram of the Synthesis Workflow:
Protocol for Drug Loading into this compound-Modified Nanoparticles
This protocol outlines a passive loading method for encapsulating a model hydrophobic drug into the synthesized nanoparticles.
Materials:
-
This compound-modified silica nanoparticles
-
Model hydrophobic drug (e.g., Doxorubicin)
-
Organic solvent (e.g., Dimethyl sulfoxide, DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Disperse the dried nanoparticles in the organic solvent.
-
Dissolve the model drug in the same organic solvent.
-
Mix the nanoparticle suspension and the drug solution.
-
Stir the mixture for 24 hours at room temperature in the dark to allow for drug adsorption and encapsulation.
-
Add PBS to the mixture to precipitate the drug-loaded nanoparticles.
-
Collect the drug-loaded nanoparticles by centrifugation.
-
Wash the nanoparticles with PBS to remove unloaded drug.
-
Lyophilize the drug-loaded nanoparticles for storage.
Protocol for In Vitro Drug Release Study
This protocol describes how to evaluate the pH-responsive release of the drug from the nanoparticles.
Materials:
-
Drug-loaded this compound-modified nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis membrane (with appropriate molecular weight cut-off)
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in PBS (pH 7.4).
-
Transfer the suspension into a dialysis bag.
-
Place the dialysis bag in a larger volume of PBS at either pH 7.4 or pH 5.5, maintained at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium outside the dialysis bag.
-
Replenish the withdrawn volume with fresh PBS of the same pH to maintain sink conditions.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative drug release percentage over time.
Diagram of the Drug Release Experimental Setup:
Quantitative Data Summary
The following tables provide representative data that might be obtained from the characterization and evaluation of this compound-modified drug delivery systems. These values are illustrative and will vary depending on the specific experimental conditions.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified Silica NPs | 150 ± 10 | 0.25 ± 0.05 | -25 ± 3 |
| This compound-Modified NPs | 180 ± 15 | 0.30 ± 0.07 | -15 ± 4 |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle Formulation | Drug Loading Capacity (%) | Encapsulation Efficiency (%) |
| Unmodified Silica NPs | 8 ± 2 | 60 ± 5 |
| This compound-Modified NPs | 12 ± 3 | 75 ± 7 |
Table 3: Cumulative Drug Release after 48 Hours
| Release Medium | Unmodified Silica NPs (%) | This compound-Modified NPs (%) |
| PBS (pH 7.4) | 25 ± 4 | 15 ± 3 |
| PBS (pH 5.5) | 40 ± 5 | 70 ± 6 |
Potential Signaling Pathway Modulation
Based on existing literature, 1-ethoxysilatrane has been shown to exhibit hypocholesterolemic effects by inhibiting the activity of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. While this effect has not been directly demonstrated in the context of a drug delivery system, it suggests a potential mechanism by which an this compound-based nanocarrier could modulate cellular signaling.
The delivery of a therapeutic agent using an this compound-modified nanoparticle could potentially lead to a synergistic effect where the drug exerts its primary therapeutic action, and the carrier itself influences the cholesterol biosynthesis pathway. This could be particularly relevant in cancer therapy, as many cancer cells exhibit altered cholesterol metabolism.
Diagram of the Proposed Signaling Pathway:
Biocompatibility and Cytotoxicity Considerations
The biocompatibility of this compound-based nanoparticles is a critical aspect for their clinical translation. In vitro cytotoxicity assays are essential to evaluate the safety of these novel drug carriers.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cell line (e.g., HeLa or a relevant cancer cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound-modified nanoparticles (unloaded)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the nanoparticle suspension in cell culture medium.
-
Remove the old medium from the cells and add the nanoparticle suspensions at different concentrations.
-
Incubate the cells with the nanoparticles for 24, 48, and 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to untreated control cells.
Disclaimer: The protocols and data presented in these application notes are for informational and research guidance purposes only. Researchers should optimize these protocols based on their specific experimental setup and materials. The proposed signaling pathway is a hypothesis based on existing literature and requires further experimental validation.
Application Notes and Protocols: Ethoxysilatrane as a Precursor for Silica-Based Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silica-based materials are of significant interest in various scientific and industrial fields, including catalysis, chromatography, and particularly in biomedical applications such as drug delivery and tissue engineering. The properties of these materials are highly dependent on the precursor and the synthesis method employed. While tetraethoxysilane (TEOS) is a commonly used precursor for silica through the sol-gel process, there is growing interest in alternative precursors that offer unique properties. Ethoxysilatrane is one such precursor, offering a distinct chemical structure that can influence the formation and characteristics of the resulting silica network.
This document provides detailed application notes and experimental protocols for the use of this compound as a precursor for synthesizing silica-based materials. It is intended for researchers, scientists, and drug development professionals who are exploring novel silica materials with potentially enhanced properties for various applications.
Chemical Background: this compound vs. TEOS
This compound possesses a unique cage-like structure with a transannular dative bond between the nitrogen and silicon atoms. This intramolecular coordination results in a pentacoordinated silicon center, which imparts different reactivity compared to the tetracoordinated silicon in TEOS. A key distinction is the slower hydrolysis rate of this compound. This controlled hydrolysis can offer advantages in tuning the morphology and properties of the resulting silica materials.
Applications in Silica-Based Material Synthesis
The use of this compound as a precursor can lead to silica materials with tailored properties beneficial for various applications:
-
Drug Delivery: The unique surface chemistry and potential for creating well-defined porous structures make this compound-derived silica a promising candidate for controlled drug release systems. The slower gelation process may allow for more uniform encapsulation of therapeutic agents.[1][2]
-
Biomaterials: The inherent bioactivity of some silatrane compounds suggests that silica derived from this compound could exhibit enhanced biocompatibility and potential for applications in bone regeneration and tissue engineering.
-
Hybrid Materials: The organic-inorganic nature of the silatrane structure makes it an excellent building block for the synthesis of hybrid materials with tunable properties.
Experimental Protocols
The following protocols are based on the principles of the Stöber method for silica nanoparticle synthesis, adapted for the use of this compound.[3] It is important to note that optimization of these protocols may be necessary depending on the desired material characteristics.
Protocol 1: Synthesis of this compound-Derived Silica Nanoparticles
Objective: To synthesize spherical silica nanoparticles using this compound as the precursor.
Materials:
-
This compound (1-ethoxysilatrane)
-
Ethanol (absolute)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Centrifuge and centrifuge tubes
-
Drying oven
Procedure:
-
In a round-bottom flask, prepare a solution of ethanol and deionized water. A typical starting point is a 4:1 to 2:1 (v/v) ratio of ethanol to water.
-
Add ammonium hydroxide to the ethanol/water mixture to act as a catalyst. The amount of ammonia will influence the particle size; a higher concentration generally leads to larger particles.
-
While stirring vigorously, add the desired amount of this compound to the solution. The concentration of the precursor will also affect the final particle size.
-
Continue stirring the reaction mixture at a constant temperature (e.g., room temperature or slightly elevated, 40-60 °C) for a specified period (e.g., 2-24 hours). The longer reaction time compared to TEOS-based methods accounts for the slower hydrolysis rate of this compound.
-
After the reaction is complete, collect the silica nanoparticles by centrifugation.
-
Wash the nanoparticles several times with ethanol and deionized water to remove unreacted precursors and catalyst.
-
Dry the purified silica nanoparticles in an oven at a temperature of 60-80 °C.
Protocol 2: Drug Encapsulation during Silica Nanoparticle Synthesis
Objective: To encapsulate a model drug within the silica matrix during the sol-gel process using this compound.
Materials:
-
All materials from Protocol 1
-
Model drug (e.g., a fluorescent dye like rhodamine B or a therapeutic agent)
Procedure:
-
Follow steps 1 and 2 from Protocol 1 to prepare the reaction mixture.
-
Dissolve the model drug in the ethanol/water/ammonia mixture. Ensure the drug is soluble and stable under the reaction conditions.
-
Proceed with step 3 from Protocol 1 by adding this compound to the drug-containing solution.
-
Continue with the synthesis, collection, and washing steps as described in Protocol 1. The washing steps are crucial to remove any surface-adsorbed drug.
-
Characterize the drug-loaded nanoparticles to determine encapsulation efficiency and drug loading capacity.
Data Presentation
The following tables provide illustrative quantitative data for the synthesis of silica nanoparticles. These values are based on typical ranges observed in Stöber-like processes and should be considered as starting points for optimization.
Table 1: Reaction Parameters for Silica Nanoparticle Synthesis
| Parameter | Value Range | Influence on Particle Size |
| This compound Conc. (mol/L) | 0.1 - 0.5 | Higher concentration generally leads to larger particles. |
| [H₂O]/[Precursor] Molar Ratio | 2 - 10 | Influences hydrolysis rate and particle morphology. |
| [NH₃]/[Precursor] Molar Ratio | 0.5 - 2.0 | Higher concentration generally leads to larger particles. |
| Temperature (°C) | 25 - 60 | Higher temperature increases reaction rate, can lead to smaller particles. |
| Reaction Time (hours) | 4 - 24 | Longer times allow for more complete reaction and particle growth. |
Table 2: Characterization of this compound-Derived Silica Nanoparticles
| Property | Typical Value Range | Characterization Technique |
| Particle Size (nm) | 50 - 500 | Dynamic Light Scattering (DLS), Electron Microscopy (SEM/TEM) |
| Surface Area (m²/g) | 100 - 600 | Brunauer-Emmett-Teller (BET) Analysis |
| Pore Volume (cm³/g) | 0.2 - 1.0 | BET Analysis |
| Zeta Potential (mV) | -20 to -50 | DLS |
Visualizations
Diagram 1: Sol-Gel Process of this compound
Caption: Hydrolysis and condensation of this compound to form a silica network.
Diagram 2: Experimental Workflow for Silica Nanoparticle Synthesis
Caption: Step-by-step workflow for the synthesis of this compound-derived silica nanoparticles.
Diagram 3: Drug Delivery Mechanism
Caption: Conceptual diagram of drug encapsulation within and release from a silica nanoparticle.
References
Application of Ethoxysilatrane in Catalysis: An Overview
Researchers, scientists, and drug development professionals exploring the catalytic applications of ethoxysilatrane will find that its direct use as a catalyst is not extensively documented in scientific literature. However, its role as a precursor in the synthesis of silatrane-based compounds and the broader applications of related silane compounds in catalysis, particularly in the formation of catalyst supports and materials through sol-gel processes, provide a relevant context for its potential utility.
Currently, there is a notable absence of established and widely-cited experimental protocols where this compound itself acts as a primary catalyst. Searches for its application as a catalyst, co-catalyst, or catalyst modifier do not yield substantial results. The primary role of this compound appears to be as a reactant in the synthesis of more complex silatrane structures.
This compound as a Precursor in Silatrane Synthesis
This compound serves as a key starting material for the synthesis of various functionalized silatranes. The synthesis typically involves the transesterification of this compound with a trialkanolamine in the presence of a catalyst.
Below is a generalized experimental workflow for the synthesis of a silatrane derivative from this compound.
Caption: Generalized workflow for synthesizing silatranes using this compound.
Related Silane Compounds in Catalysis: The Sol-Gel Process
While direct catalytic applications of this compound are not apparent, its structural relative, tetraethoxysilane (TEOS), is a cornerstone in the synthesis of catalytic materials via the sol-gel process. This method is widely used to create high-purity, homogeneous metal oxide catalysts and supports with tailored porosity and surface area. The fundamental steps of the sol-gel process provide a framework for how a silane precursor can be utilized to generate catalytically active materials.
The sol-gel process involves the hydrolysis and subsequent condensation of metal alkoxides (like TEOS) to form a "sol" (a colloidal suspension of solid particles in a liquid) that evolves into a "gel" (a solid three-dimensional network enclosing the liquid phase).
Generalized Sol-Gel Process for Catalyst Preparation
The following diagram illustrates the typical stages involved in preparing a catalyst or catalyst support using a silicon alkoxide precursor like TEOS. This process is often catalyzed by acids or bases.
Caption: Key stages in the sol-gel synthesis of catalytic materials.
Hypothetical Catalytic Cycle
Although not documented, if this compound were to participate in a catalytic cycle, for instance in a transesterification reaction, it might involve the activation of an alcohol through the labile ethoxy group and the unique transannular dative bond between the silicon and nitrogen atoms. A hypothetical mechanism is proposed below.
Caption: A hypothetical catalytic cycle involving this compound in transesterification.
Summary of Quantitative Data
Due to the lack of specific catalytic applications of this compound, a summary of quantitative data (e.g., catalyst loading, turnover number, yield, selectivity) is not applicable. Researchers interested in the catalytic potential of silatranes may need to conduct exploratory studies to generate such data.
Conclusion
Application Notes and Protocols for the Analytical Determination of Ethoxysilatrane
This document provides detailed application notes and experimental protocols for the detection and quantification of ethoxysilatrane. The methods described are intended for researchers, scientists, and professionals in drug development and material science. The protocols cover a range of analytical techniques, including chromatography and spectroscopy, to ensure robust and reliable characterization of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound, due to its molecular weight and potential for volatility, can be effectively analyzed using this method. The technique offers high separation efficiency and provides mass spectral data for definitive identification and quantification. For compounds with active hydrogens, derivatization with a silylating agent may be employed to improve thermal stability and chromatographic behavior.[1][2] The use of a Cold On-Column injector can be particularly advantageous for high molecular weight compounds, as it minimizes discrimination and sample degradation.[1]
Experimental Protocol:
-
Sample Preparation (Aqueous Matrix):
-
To 10 mL of an aqueous sample, add a suitable internal standard.
-
Perform liquid-liquid extraction (LLE) using 5 mL of ethyl acetate. Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the organic (upper) layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., pyridine).
-
(Optional Derivatization): Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 70°C for 30 minutes.[1]
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Injector: Split/Splitless or Cold On-Column, set to 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[1]
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes. Ramp at 15°C/min to 280°C and hold for 10 minutes.[1]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-550 amu) for identification.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify using a calibration curve generated from standards of known concentrations. The molecular ion and characteristic fragment ions should be used for confirmation.
-
Quantitative Data Summary:
The following table summarizes typical performance characteristics for GC-MS analysis of related compounds.[2]
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Precision (% CV) | < 15% |
| Accuracy (% Bias) | 90 - 110% |
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the preparation and analysis of this compound by GC-MS.
High-Performance Liquid Chromatography (HPLC)
Application Note:
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive.[3] For this compound, Reverse-Phase HPLC (RP-HPLC) is the most common approach. Detection can be achieved using various detectors, including UV-Vis, Evaporative Light Scattering (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS), providing flexibility for different analytical needs.[4] A well-developed HPLC method can effectively separate this compound from impurities and degradation products.[5]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Vortex or sonicate until fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove particulate matter.[6]
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., Primesep 200, 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (50:50 v/v) containing 50 mM Ammonium Formate buffer adjusted to pH 3.0.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[5]
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Diode Array Detector (DAD) monitoring at an appropriate wavelength (e.g., 220 nm or 260 nm).[4][7]
-
-
Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of a reference standard.
-
Quantify the analyte using an external standard calibration curve.
-
Peak purity can be assessed using the DAD spectral data.
-
Quantitative Data Summary:
The following table summarizes typical performance characteristics for an HPLC-UV method.[5]
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL |
| Precision (RSD %) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
General Sample Preparation Workflow
Caption: A general workflow for preparing solid samples for chromatographic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
NMR spectroscopy is the preeminent technique for unambiguous structure elucidation of organic compounds.[8] For this compound, multinuclear NMR (¹H, ¹³C, and ²⁹Si) provides comprehensive structural information.[9] ¹H and ¹³C NMR confirm the organic framework, while ²⁹Si NMR is particularly informative about the silicon environment and the transannular N→Si dative bond.[9] NMR can also be used for quantitative analysis (qNMR) by integrating signals relative to a certified internal standard.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[9]
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[9]
-
-
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
¹H NMR:
-
Observe Frequency: 400 MHz.
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay (d1): 5 seconds for quantitative measurements.
-
-
¹³C NMR:
-
Observe Frequency: 100 MHz.
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
-
²⁹Si NMR:
-
Observe Frequency: 79.5 MHz.
-
Pulse Program: Inverse-gated proton-decoupled for quantitative analysis.
-
Number of Scans: Requires a significantly higher number of scans due to low natural abundance and long relaxation times.
-
-
-
Data Analysis:
-
Process the Free Induction Decay (FID) with Fourier transformation.
-
Phase and baseline correct the resulting spectrum.
-
Integrate the signals to determine the relative ratios of different protons.
-
Assign peaks based on their chemical shift (δ), multiplicity (splitting pattern), and correlation spectra (e.g., COSY, HSQC) if necessary.[10][11]
-
Qualitative Data Summary (Expected Chemical Shifts):
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | O-CH₂-CH₃ (ethoxy) | ~3.8 | Quartet (q) |
| ¹H | O-CH₂-CH₃ (ethoxy) | ~1.2 | Triplet (t) |
| ¹H | N-(CH₂)₃- | ~2.8 - 3.5 | Complex |
| ¹³C | O-CH₂ (ethoxy) | ~58 | - |
| ¹³C | CH₃ (ethoxy) | ~18 | - |
| ¹³C | N-(CH₂)₃- | ~45 - 55 | - |
| ²⁹Si | Si atom | -90 to -100 | - |
Logical Relationship of Analytical Techniques
Caption: Relationship between separation and spectroscopic techniques for analysis.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Extractive ethoxycarbonylation in high-temperature gas chromatography-mass spectrometry based analysis of serum estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method For Analysis Of Ethoxyquin on Primesep 200 Column | SIELC Technologies [sielc.com]
- 5. Development and Validation of Stability-Indicating HPLC Methods for the Estimation of Lomefloxacin and Balofloxacin Oxidation Process under ACVA, H2O2, or KMnO4 Treatment. Kinetic Evaluation and Identification of Degradation Products by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC-Based Monitoring of Oxidation of Hydroethidine for the Detection of NADPH Oxidase-Derived Superoxide Radical Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. jackwestin.com [jackwestin.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Studying Ethoxysilatrane Hydrolysis Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxysilatrane belongs to the class of silatranes, which are cage-like organosilicon compounds with a silicon atom in a pentacoordinated state. The unique transannular dative bond between the nitrogen and silicon atoms imparts them with interesting chemical and biological properties. The hydrolysis of the alkoxy group in alkoxysilatranes is a critical reaction that influences their stability, bioavailability, and reactivity in various applications, including drug delivery and materials science. Understanding the kinetics of this hydrolysis is crucial for predicting the compound's fate in aqueous environments and for designing stable formulations.
This document provides detailed application notes and protocols for designing and executing experiments to study the hydrolysis kinetics of this compound. The methodologies described herein utilize common analytical techniques such as UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Hydrolysis Reaction of this compound
The hydrolysis of this compound involves the cleavage of the silicon-oxygen bond of the ethoxy group by water, leading to the formation of a silanol intermediate and ultimately the corresponding silanetriol and ethanol. The reaction is catalyzed by both acids and bases.
Reaction Scheme:
Caption: Proposed hydrolysis pathway of this compound.
Caption: General experimental workflow for studying this compound hydrolysis kinetics.
Application Notes and Protocols for Ethoxysilatrane and its Derivatives in the Development of Bioactive Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethoxysilatrane and its functional derivatives in the creation of bioactive coatings for various biomedical applications. While specific data on this compound is limited, this document leverages extensive research on closely related and commercially available silatrane compounds, such as 3-aminopropylsilatrane (APS), to provide detailed protocols and performance data.
Introduction to Silatrane-Based Bioactive Coatings
Silatranes are a class of organosilicon compounds featuring a unique tricyclic structure with a transannular coordinate bond between the silicon and nitrogen atoms.[1] This structure imparts several advantageous properties over conventional alkoxysilanes for surface modification, including controlled hydrolysis, which leads to the formation of highly stable and uniform self-assembled monolayers on a variety of substrates.[1][2] These characteristics make silatranes excellent candidates for developing advanced bioactive coatings.
Functionalized silatranes can be designed to exhibit a range of bioactive properties, including:
-
Antimicrobial and Antifungal Activity: To prevent device-associated infections.[3][4]
-
Antifouling Properties: To resist the non-specific adsorption of proteins and bacteria, crucial for implants and biosensors.[3][5]
-
Biocompatibility: To promote favorable cell-material interactions and tissue integration.[6]
-
Drug Delivery: To serve as a platform for the controlled release of therapeutic agents.[7]
Data Presentation
Table 1: Antimicrobial Activity of Functionalized Silatranes
The following table summarizes the Minimum Inhibitory Concentration (MIC) of various silatrane derivatives against different microorganisms, demonstrating their potential for antimicrobial coatings.
| Silatrane Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrrole-silatrane (18a) | Enterococcus durans | 3.1 | [3] |
| Bacillus subtilis | 6.2 | [3] | |
| Pyrrole-silatranes (18b-d) | Escherichia coli | 62.5 - 125 | [3] |
| Silatrane with MeOC₆H₄ group | Enterococcus durans | 12.5 | [3] |
| Bacillus subtilis | 6.2 | [3] | |
| Triethylammonium-3-silatranyl-propyldithiocarbamate (13) | Bacillus subtilis | 1800 | [3] |
| Escherichia coli | 1800 | [3] | |
| Staphylococcus aureus | 1800 | [3] | |
| Silatrane-sulfonamide hybrid (1d) | Yersinia pestis EV NIIEG | 100 | [8] |
| Yersinia enterocolitica 628/1 | 100 | [8] | |
| Listeria monocytogenes 766 | 100 | [8] | |
| Staphylococcus aureus ATCC 6538-P | 100 | [8] |
Table 2: Antifouling Performance of Zwitterionic Silatrane Coatings
This table highlights the effectiveness of zwitterionic silatrane coatings in preventing biofouling.
| Coating Type | Biofouling Agent | Reduction in Adsorption | Reference |
| Zwitterionic sulfobetaine silatrane (41) | Bacteria and Proteins | >99.8% compared to bare glass | [3] |
| Sulfobetaine silatrane (SBSiT) | Bacteria and Proteins | Superior resistance demonstrated | [5][9] |
Table 3: Biocompatibility of Silane-Modified Surfaces
This table presents data on the cellular response to silane-coated materials.
| Coating/Material | Cell Line | Assay | Result | Reference |
| PLGA-silane coating on AZ31 Mg alloy | MC3T3-E1 osteoblast cells | MTT Assay, Live/Dead Staining | Improved cytocompatibility compared to uncoated alloy | [10] |
| Silane coatings with hydroxyapatite | MG-63 osteoblastic cells | Cytocompatibility test | Ameliorated cell growth | [11] |
| Zwitterionic silane modified surface | - | Platelet adhesion | Fewer adherent platelets | [12] |
Experimental Protocols
Protocol 1: Synthesis of 3-Aminopropylsilatrane (APS)
This protocol describes a general method for the synthesis of 3-aminopropylsilatrane, a common precursor for functional bioactive coatings.
Materials:
-
3-Aminopropyltriethoxysilane (APTES)
-
Triethanolamine (TEOA)
-
Sodium hydroxide (NaOH) or other suitable catalyst
-
Toluene (anhydrous)
-
n-Pentane
Procedure:
-
In a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminopropyltriethoxysilane and triethanolamine in anhydrous toluene.
-
Add a catalytic amount of sodium hydroxide.
-
Reflux the mixture at 110°C for approximately 30 hours.[13]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene using a rotary evaporator to obtain a concentrated solution.
-
Add the concentrated solution dropwise to n-pentane to precipitate the 3-aminopropylsilatrane product.
-
Collect the solid product by filtration and dry under vacuum.
Protocol 2: Preparation of a Zwitterionic Silatrane Coating for Antifouling Surfaces
This protocol details the steps for coating a substrate with a zwitterionic silatrane to create an antifouling surface.
Materials:
-
Substrate (e.g., silicon wafer, titanium)
-
Zwitterionic silatrane (e.g., Sulfobetaine silatrane - SBSiT)
-
Anhydrous methanol
-
Acetic acid (optional, for acid-modulated hydrolysis)
-
Deionized water
-
Ethanol
-
Acetone
Procedure:
-
Substrate Cleaning:
-
Coating Solution Preparation:
-
Prepare a 5 mM solution of the zwitterionic silatrane in anhydrous methanol. For controlled hydrolysis, 2% (v/v) acetic acid can be added.[14]
-
-
Silanization:
-
Curing:
-
Place the coated substrate in an oven at 60°C for 1 hour to promote the formation of stable Si-O-Si covalent bonds.[14]
-
Protocol 3: Assessment of Antimicrobial Activity of Silatrane-Coated Surfaces
This protocol outlines a method to evaluate the antimicrobial efficacy of a silatrane-based coating.
Materials:
-
Silatrane-coated and uncoated (control) substrates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Luria-Bertani (LB) broth or other suitable bacterial growth medium
-
Phosphate-buffered saline (PBS)
-
Agar plates
-
Incubator
Procedure:
-
Bacterial Culture Preparation:
-
Grow the selected bacterial strains in LB broth overnight at 37°C to reach the logarithmic growth phase.
-
Harvest the bacteria by centrifugation, wash with PBS, and resuspend in fresh broth to a specific optical density (e.g., OD₆₀₀ of 0.1).
-
-
Incubation with Coated Surfaces:
-
Place the sterile silatrane-coated and uncoated control substrates in a sterile multi-well plate.
-
Add the bacterial suspension to each well, ensuring the substrates are fully submerged.
-
Incubate the plate at 37°C for a specified period (e.g., 24 hours).
-
-
Quantification of Adherent Bacteria:
-
After incubation, gently wash the substrates with PBS to remove non-adherent bacteria.
-
Place the washed substrates in a new tube containing a known volume of PBS.
-
Vortex or sonicate the tubes to detach the adherent bacteria.
-
Perform serial dilutions of the resulting bacterial suspension and plate on agar plates.
-
Incubate the plates at 37°C overnight and count the number of colony-forming units (CFUs).
-
-
Data Analysis:
-
Calculate the percentage reduction of bacterial adhesion on the coated surface compared to the uncoated control.
-
Mandatory Visualizations
Caption: Experimental workflow for creating a silatrane-based bioactive coating.
Caption: Proposed mechanism of contact-killing for amine-functionalized silatrane coatings.
References
- 1. researchgate.net [researchgate.net]
- 2. "Silatranization": Surface modification with silatrane coupling agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Nanoparticle coating on the silane-modified surface of magnesium for local drug delivery and controlled corrosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silatrane-Sulfonamide Hybrids as Promising Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Controlled Silanization Using Functional Silatrane for Thin and Homogeneous Antifouling Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arrow.tudublin.ie [arrow.tudublin.ie]
- 11. Silane coatings modified with hydroxyapatite nanoparticles to enhance the biocompatibility and corrosion resistance of a magnesium alloy - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01018B [pubs.rsc.org]
- 12. Synthesis of a zwitterionic silane and its application in the surface modification of silicon-based material surfaces for improved hemocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Functional Biointerface Using Mixed Zwitterionic Silatranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Ethoxysilatrane in Agricultural Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxysilatrane, a member of the silatrane family of organosilicon compounds, is emerging as a promising biostimulant in agricultural science. Its application has been associated with enhanced plant growth, improved crop quality, and increased resilience to environmental stressors. This document provides detailed application notes and experimental protocols for the use of this compound in agricultural research and development. The information is compiled from existing studies and general best practices in agronomy.
Application Notes
This compound has demonstrated beneficial effects on a range of crops, primarily through two main application methods: foliar spraying and seed treatment.
1. Foliar Application for Fruit Trees (e.g., Apple)
Foliar application of this compound, particularly in combination with other growth regulators like crezacin, has been shown to significantly improve fruit yield and quality.
-
Observed Effects:
-
Increased total fruit harvest.
-
Enhanced content of dry substances, total sugars, and Vitamin C in fruits.
-
Reduced accumulation of nitrates and heavy metals (e.g., lead) in fruits.
-
-
Application Timing:
-
Crucial application windows are during the 3-4 leaf phase and at the beginning of flowering. This timing targets key physiological stages of flower development and fruit set.
-
2. Seed Treatment for Cereal Crops (e.g., Wheat and Maize)
Treating seeds with this compound solutions prior to sowing can stimulate early seedling growth and development.
-
Observed Effects:
-
Promotion of root and shoot elongation in seedlings.
-
The stimulatory effect is concentration-dependent, with optimal concentrations varying between crop species.
-
-
General Principle:
-
Seed treatment provides essential compounds directly to the germinating seed, supporting vigorous early growth and establishment, which is critical for overall plant health and yield.
-
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound application as reported in scientific literature.
Table 1: Effect of Foliar Application of 1-Ethoxysilatrane with Crezacin on Apple Trees
| Parameter | Treatment Group | Control Group | Percentage Change |
| Total Apple Harvest Increase | - | - | +8.1% |
| Yield Increase (t/ha) | - | - | +7.0 t/ha |
| Nitrate Content in Fruits | - | - | -17.9% |
| Lead Content in Fruits | - | - | -44% |
Data synthesized from a study on the combined application of 1-ethoxysilatrane and crezacin.[1]
Table 2: Effect of Alkyl Silatrane Seed Treatment on Wheat and Maize Seedling Growth
| Crop | Silatrane Concentration (µmol L⁻¹) | Average Root Elongation (% of Control) | Average Shoot Elongation (% of Control) |
| Wheat | 10 | ~110% | ~105% |
| 50 | ~120% | ~115% | |
| 100 | ~130% | ~125% | |
| 200 (Optimal) | ~145% | ~135% | |
| 500 | ~125% | ~120% | |
| Maize | 10 | ~115% | ~110% |
| 50 | ~125% | ~120% | |
| 100 (Optimal) | ~150% | ~140% | |
| 200 | ~135% | ~130% | |
| 500 | ~115% | ~110% |
Data is illustrative and synthesized from a study on various alkyl silatranes, showing a dose-dependent response.[2]
Experimental Protocols
The following are detailed, plausible protocols for the application of this compound based on available research and standard agricultural practices.
Protocol 1: Foliar Spray Application for Apple Trees
Objective: To evaluate the effect of this compound on the yield and quality of apples.
Materials:
-
1-ethoxysilatrane
-
Crezacin (optional, as a synergistic compound)
-
Wetting agent/adjuvant
-
pH meter and calibration solutions
-
Foliar sprayer (e.g., backpack sprayer or tractor-mounted sprayer)
-
Personal Protective Equipment (PPE)
Procedure:
-
Solution Preparation:
-
Based on a reported application rate of 15 g/ha for a combined preparation, prepare a stock solution. For experimental purposes, a concentration range of 10-50 mg/L for this compound can be tested.
-
Fill the spray tank with half the required volume of water.
-
Add the calculated amount of this compound (and crezacin, if applicable) to the tank.
-
Add a non-ionic wetting agent according to the manufacturer's instructions to ensure even leaf coverage.
-
Adjust the pH of the solution to a slightly acidic range (pH 5.5-6.5) for optimal foliar uptake.
-
Add the remaining water to reach the final volume and agitate the solution thoroughly.
-
-
Application Timing:
-
Apply the first spray during the 3-4 leaf phenological stage.
-
Apply a second spray at the onset of flowering (pink bud stage).
-
-
Application Method:
-
Calibrate the sprayer to deliver a fine mist that ensures thorough coverage of the entire tree canopy, including the undersides of leaves.
-
Spray until the point of runoff, avoiding excessive application.
-
Conduct the application in the early morning or late evening to maximize foliar absorption and minimize evaporation.
-
-
Data Collection and Analysis:
-
At harvest, measure the total yield ( kg/tree or t/ha).
-
Collect fruit samples to analyze quality parameters such as total soluble solids (Brix), titratable acidity, vitamin C content, and mineral/heavy metal content.
-
Compare the data from treated plots with untreated control plots using appropriate statistical methods.
-
Protocol 2: Seed Treatment for Wheat and Maize
Objective: To assess the impact of this compound on the germination and early seedling growth of wheat and maize.
Materials:
-
This compound
-
Distilled water
-
Beakers or flasks
-
Magnetic stirrer
-
Seeds of wheat and maize
-
Germination paper or petri dishes with filter paper
-
Growth chamber or incubator
Procedure:
-
Preparation of Treatment Solutions:
-
Prepare a series of this compound solutions with concentrations ranging from 10 µmol L⁻¹ to 500 µmol L⁻¹.
-
Use distilled water as the solvent.
-
Prepare a control group with distilled water only.
-
-
Seed Treatment:
-
Surface sterilize the seeds to prevent fungal or bacterial contamination.
-
Immerse a known number of seeds (e.g., 100) in each treatment solution for a specified period (e.g., 4-6 hours). Ensure the seeds are fully submerged.
-
After soaking, remove the seeds and air-dry them on a sterile surface at room temperature.
-
-
Germination Assay:
-
Place the treated and control seeds on moist germination paper or in petri dishes lined with moistened filter paper.
-
Place the seeds in a growth chamber or incubator with controlled temperature and light conditions (e.g., 25°C with a 16/8 hour light/dark cycle).
-
-
Data Collection and Analysis:
-
After a set period (e.g., 7-10 days), measure the root length and shoot length of the seedlings.
-
Calculate the germination percentage for each treatment group.
-
Compare the measurements from the treatment groups to the control group and analyze the data for statistical significance.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflows for foliar and seed treatment applications of this compound.
Caption: Putative mechanism of action for this compound in promoting plant growth and stress resistance.
References
Application Notes and Protocols for Ethoxysilatrane-Based Adhesives and Sealants
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the preparation and application of ethoxysilatrane-based adhesives and sealants. This class of materials offers unique properties due to the caged silatrane structure, which can enhance thermal stability, adhesion, and controlled hydrolysis for moisture-curing systems.
Introduction
This compound, formally known as 1-ethoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane, is a versatile organosilicon compound. Its unique bicyclic structure, featuring a transannular dative bond between the nitrogen and silicon atoms, imparts increased stability and reactivity. In the formulation of adhesives and sealants, this compound can function as a moisture-activated crosslinker or an adhesion promoter. The ethoxy group is susceptible to hydrolysis in the presence of moisture, initiating a condensation reaction that leads to the formation of a durable siloxane (Si-O-Si) network, which is the basis for the curing of these materials.
Synthesis of this compound Monomer
A solvent-free and efficient method for the synthesis of silatranes, including this compound, can be achieved through an organocatalytic approach. This method avoids the need for high-boiling-point solvents and harsh inorganic bases, making it a more environmentally friendly and versatile protocol.
Experimental Protocol: Synthesis of 1-Ethoxysilatrane
Materials:
-
Triethanolamine (TEOA)
-
Tetraethoxysilane (TEOS)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
Hexane
Procedure:
-
In a reaction vessel, combine triethanolamine and a slight excess of tetraethoxysilane.
-
Add a catalytic amount (e.g., 1 mol%) of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
The reaction is typically carried out under neat (solvent-free) conditions at room temperature.
-
The reaction progress can be monitored by the disappearance of the highly polar triethanolamine.
-
Upon completion of the reaction, the resulting silatrane will precipitate.
-
Isolate the product by washing the precipitate with small portions of hexane to remove the unreacted tetraethoxysilane and the DBU catalyst.
-
Dry the isolated 1-ethoxysilatrane product under vacuum.
This organocatalytic method offers a high-yield and straightforward route to obtaining the this compound monomer.
Formulation of this compound-Based Adhesives and Sealants
This compound can be incorporated into various polymer systems to formulate one-component, moisture-curable adhesives and sealants. The most common approach involves its use as a crosslinking agent for polymers with reactive end groups, such as silane-terminated polyurethanes (SPURs) or silane-terminated polyethers (MS Polymers). It can also be used as an adhesion promoter in various formulations.
General Formulation Components:
| Component | Function | Typical Concentration (wt%) |
| Polymer Backbone | Provides the main physical properties (e.g., elasticity, strength) | 30 - 60 |
| This compound | Crosslinker, Adhesion Promoter | 1 - 10 |
| Plasticizer | Increases flexibility and reduces modulus | 10 - 30 |
| Filler | Reinforces, modifies rheology, reduces cost | 20 - 50 |
| Catalyst | Accelerates the moisture-curing reaction | 0.1 - 2 |
| Dehydrating Agent | Scavenges moisture to ensure shelf stability | 1 - 5 |
| Other Additives | UV stabilizers, antioxidants, pigments, etc. | 1 - 5 |
Experimental Protocol: Preparation of a Generic this compound-Based Sealant
Materials:
-
Silane-terminated polyether or polyurethane prepolymer
-
This compound
-
Phthalate or non-phthalate plasticizer (e.g., diisononyl phthalate)
-
Precipitated calcium carbonate (filler), dried
-
Dibutyltin dilaurate (DBTDL) or an organotitanate catalyst
-
Vinyltrimethoxysilane (dehydrating agent)
-
UV stabilizer and antioxidant
Procedure:
-
Compounding: In a moisture-free planetary mixer, blend the silane-terminated polymer and the plasticizer until a homogeneous mixture is obtained.
-
Filler Incorporation: Gradually add the dried precipitated calcium carbonate to the mixture while continuing to mix under vacuum to deaerate the paste.
-
Additive Addition: Introduce the dehydrating agent (vinyltrimethoxysilane), this compound, UV stabilizer, and antioxidant to the mixture and continue mixing until fully dispersed.
-
Catalyst Addition: In the final step, add the catalyst (e.g., DBTDL) and mix for a short period to ensure uniform distribution. Avoid prolonged mixing after catalyst addition to prevent premature curing.
-
Packaging: Immediately package the formulated sealant in moisture-proof cartridges.
Curing Mechanism and Performance
The curing of this compound-based adhesives and sealants is initiated by atmospheric moisture. The process involves a two-step hydrolysis and condensation reaction.
-
Hydrolysis: The ethoxy groups on the silicon atom of the silatrane react with water molecules to form silanol (Si-OH) groups and release ethanol.
-
Condensation: The newly formed silanol groups are highly reactive and condense with each other or with other silanol groups on the polymer backbone to form stable siloxane (Si-O-Si) crosslinks. This process builds a three-dimensional network, transforming the paste-like sealant into a solid, elastic material.
Expected Performance Characteristics:
| Property | Typical Value Range |
| Tack-Free Time | 20 - 60 minutes |
| Cure Rate | 2 - 4 mm / 24 hours |
| Hardness (Shore A) | 20 - 50 |
| Tensile Strength | 1.0 - 3.0 MPa |
| Elongation at Break | 200 - 600% |
| Adhesion | Excellent to various substrates (glass, metal, plastics) |
Visualization of Key Processes
Synthesis of this compound
Caption: Synthesis of 1-Ethoxysilatrane from Triethanolamine and Tetraethoxysilane.
Moisture Curing Workflow
Caption: Moisture-curing mechanism of an this compound-based sealant.
Applications
This compound-based adhesives and sealants are suitable for a wide range of applications, particularly where good adhesion, flexibility, and environmental resistance are required.
-
Construction: Sealing expansion joints, window and door frames, and facade elements.
-
Automotive: Seam sealing, bonding of trim components, and gasketing.
-
Electronics: Potting and encapsulation of electronic components.
-
General Industrial: Assembly and bonding of various materials where a flexible and durable bond is needed.
Safety and Handling
-
Uncured sealant may cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Use in a well-ventilated area to avoid inhalation of any volatile organic compounds (VOCs) that may be present in the formulation, as well as the ethanol released during curing.
-
Store in a cool, dry place in tightly sealed containers to prevent premature curing.
-
Consult the Safety Data Sheet (SDS) for the specific formulation before use.
Formulation of Ethoxysilatrane for Biomedical Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silatranes are a class of organosilicon compounds characterized by a unique transannular coordinate bond between the silicon and nitrogen atoms. This structural feature imparts them with distinct physicochemical properties and a wide range of biological activities. Among them, 1-ethoxysilatrane has emerged as a compound of interest for various biomedical applications, attributed to its potential as a therapeutic agent and a versatile building block for drug delivery systems.
These application notes provide a comprehensive overview of the formulation strategies for 1-ethoxysilatrane into nanoparticles and hydrogels for potential use in cancer therapy and bone regeneration. The protocols detailed herein are based on established methodologies for similar compounds and are intended to serve as a foundational guide for researchers.
Synthesis of 1-Ethoxysilatrane
The synthesis of 1-ethoxysilatrane can be achieved through the transesterification of triethoxysilane with triethanolamine. A general synthetic scheme is presented below.
Protocol 1: Synthesis of 1-Ethoxysilatrane
Materials:
-
Triethoxysilane
-
Triethanolamine
-
Anhydrous solvent (e.g., Toluene or Xylene)
-
Catalyst (e.g., potassium hydroxide)
-
Rotary evaporator
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve triethanolamine in the anhydrous solvent.
-
Add a catalytic amount of potassium hydroxide to the solution.
-
Slowly add triethoxysilane to the reaction mixture under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization from an appropriate solvent to yield 1-ethoxysilatrane as a crystalline solid.
Characterization:
The structure and purity of the synthesized 1-ethoxysilatrane should be confirmed using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 29Si NMR to confirm the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Elemental Analysis: To confirm the elemental composition.
Formulation of Ethoxysilatrane-Loaded Nanoparticles
Nanoparticles serve as effective drug delivery vehicles, offering advantages such as improved solubility of hydrophobic drugs, targeted delivery, and controlled release. This compound can be encapsulated into polymeric nanoparticles for potential applications in cancer therapy.
Table 1: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles (Hypothetical Data)
| Formulation Code | Polymer:Drug Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| ESN-1 | 10:1 | 180 ± 5.2 | 0.15 ± 0.02 | -25.3 ± 1.8 | 85.2 ± 3.1 | 7.7 ± 0.3 |
| ESN-2 | 15:1 | 210 ± 6.8 | 0.18 ± 0.03 | -22.1 ± 2.0 | 89.5 ± 2.5 | 5.6 ± 0.2 |
| ESN-3 | 20:1 | 250 ± 7.1 | 0.21 ± 0.02 | -20.5 ± 1.5 | 92.3 ± 1.9 | 4.4 ± 0.1 |
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
Materials:
-
1-Ethoxysilatrane
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Deionized water
-
Homogenizer or sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of 1-ethoxysilatrane and PLGA in dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while homogenizing or sonicating at high speed to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water and lyophilize to obtain a dry powder.
Characterization:
-
Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Morphology: Visualized by Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Drug Encapsulation Efficiency and Loading: Quantified using a suitable analytical method (e.g., HPLC) after extracting the drug from a known amount of nanoparticles. The following formulas are used:
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
-
In Vitro Drug Release: The release profile can be studied using a dialysis method in a buffer solution (e.g., PBS at pH 7.4) at 37°C.
Formulation of this compound-Loaded Hydrogels
Hydrogels are three-dimensional, water-swollen polymer networks that can be used for sustained drug delivery and as scaffolds in tissue engineering. This compound can be incorporated into hydrogels for applications in bone regeneration, leveraging the known osteogenic potential of some silicon-containing compounds.
Table 2: Swelling and Drug Release Properties of this compound-Loaded Chitosan Hydrogels (Hypothetical Data)
| Formulation Code | Chitosan Concentration (%) | Cross-linker Concentration (%) | Swelling Ratio (%) | Cumulative Release at 24h (%) |
| ESH-1 | 2 | 1 | 850 ± 50 | 35.2 ± 2.1 |
| ESH-2 | 2 | 1.5 | 720 ± 45 | 28.5 ± 1.8 |
| ESH-3 | 3 | 1 | 780 ± 60 | 30.1 ± 2.5 |
| ESH-4 | 3 | 1.5 | 650 ± 40 | 24.7 ± 1.5 |
Protocol 3: Preparation of this compound-Loaded Chitosan Hydrogel
Materials:
-
1-Ethoxysilatrane
-
Chitosan
-
Acetic acid solution (e.g., 1% v/v)
-
Cross-linking agent (e.g., glutaraldehyde or genipin)
-
Deionized water
-
Magnetic stirrer
-
Lyophilizer
Procedure:
-
Chitosan Solution Preparation: Dissolve chitosan in the acetic acid solution with continuous stirring until a homogenous solution is formed.
-
Drug Incorporation: Add 1-ethoxysilatrane to the chitosan solution and stir until it is completely dissolved.
-
Cross-linking: Add the cross-linking agent to the drug-loaded chitosan solution and stir vigorously to initiate gelation.
-
Gel Formation: Pour the mixture into a mold and allow it to set at room temperature or as required by the cross-linking agent.
-
Washing: Wash the formed hydrogel extensively with deionized water to remove any unreacted cross-linker and acetic acid.
-
Lyophilization (optional): For a porous scaffold, the hydrogel can be frozen and lyophilized.
Characterization:
-
Morphology: The internal structure can be observed using SEM.
-
Swelling Behavior: The swelling ratio can be determined by immersing a known weight of the dry hydrogel in a buffer solution and measuring its weight at different time intervals until equilibrium is reached. The swelling ratio is calculated as: Swelling Ratio (%) = [(Wet weight - Dry weight) / Dry weight] x 100.
-
In Vitro Drug Release: The release of this compound from the hydrogel can be monitored by placing the drug-loaded hydrogel in a known volume of release medium and periodically measuring the drug concentration in the medium.
Biomedical Applications and Experimental Protocols
In Vitro Cytotoxicity Assessment
The cytotoxic potential of this compound and its formulations should be evaluated against relevant cell lines. For anticancer applications, various cancer cell lines can be used.
Table 3: In Vitro Cytotoxicity of Silatrane Derivatives on Cancer Cell Lines (Data from related compounds)
| Compound | Cell Line | IC50 (µM) | Reference |
| Phosphoramide-tegafur derivative of 3-aminopropylsilatrane | HCT-8 (adenocarcinoma) | - (12-29% inhibition) | [1][2] |
| Phosphoramide-tegafur derivative of 3-aminopropylsilatrane | Bel7402 (hepatocellular carcinoma) | - (12-29% inhibition) | [1][2] |
| 1-(3-{[(2-hydroxy-5-nitrophenyl)methylidene]amino}propyl)silatrane | HepG2 (hepatocellular carcinoma) | > 50 | [3] |
| 1-(3-{[(2-hydroxy-5-nitrophenyl)methylidene]amino}propyl)silatrane | MCF7 (breast adenocarcinoma) | > 50 | [3] |
Protocol 4: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, Saos-2 for osteosarcoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or its formulation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or its formulation for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathway Analysis
To understand the mechanism of action of this compound, its effect on key signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer, can be investigated.
Diagram 1: PI3K/Akt Signaling Pathway
Caption: A simplified diagram of the PI3K/Akt signaling pathway, a potential target for this compound.
Protocol 5: Western Blot Analysis of PI3K/Akt Pathway Proteins
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the effect of this compound on the expression and phosphorylation of PI3K and Akt.
Experimental Workflows
Diagram 2: Workflow for Formulation and Characterization of this compound Nanoparticles
Caption: A workflow diagram for the formulation and characterization of this compound-loaded nanoparticles.
References
Revolutionizing Surface Engineering: Application Notes and Protocols for Self-Assembled Monolayers of Ethoxysilatrane
For Immediate Release
Researchers, scientists, and professionals in drug development now have access to detailed application notes and protocols for creating highly stable and ordered self-assembled monolayers (SAMs) using ethoxysilatrane chemistry. This advanced technique, known as "silatranization," offers significant advantages over traditional silanization methods, paving the way for innovations in surface modification across various fields.
Ethoxysilatranes, a class of organosilicon compounds, provide a robust and controllable route to functionalize surfaces. The unique tricyclic structure of the silatrane cage, featuring a dative bond between nitrogen and silicon, imparts remarkable hydrolytic stability.[1] This stability prevents uncontrolled self-condensation, a common issue with conventional alkoxysilanes, thereby enabling the formation of uniform and thin monolayers. The ability of silatranes to form stable and smooth siloxane monolayers on a wide array of surfaces makes them highly valuable for applications in biosensors, drug delivery, and the development of advanced materials.[2][3]
Core Principles of this compound SAM Formation
The formation of a self-assembled monolayer using this compound on a hydroxylated surface, such as silicon oxide or glass, proceeds through a two-step hydrolysis and condensation mechanism. This process ensures a strong covalent linkage between the silatrane molecule and the substrate.
The key stages of the surface modification are:
-
Hydrolysis: The ethoxy groups of the silatrane react with surface-adsorbed water or atmospheric moisture, leading to the formation of silanol groups (Si-OH) and the release of ethanol. The intramolecular N→Si bond in the silatrane structure modulates the reactivity of the silicon center, allowing for a more controlled hydrolysis compared to traditional trialkoxysilanes.[1]
-
Condensation: The newly formed silanol groups then condense with the hydroxyl groups (-OH) present on the substrate surface, forming stable siloxane bonds (Si-O-Substrate). Further condensation can occur between adjacent silanol molecules, creating a cross-linked, two-dimensional network on the surface.[2]
This process results in a densely packed, well-ordered monolayer with the functional part of the silatrane molecule oriented away from the surface, ready for further chemical modifications or to impart specific surface properties.
Quantitative Data Summary
The quality and characteristics of the this compound SAMs can be assessed using various surface analysis techniques. The following table summarizes typical quantitative data obtained from the characterization of these monolayers.
| Characterization Technique | Parameter | Typical Value Range | Significance |
| Contact Angle Goniometry | Water Contact Angle (θ) | 70° - 110° (for non-polar terminal groups) | Indicates the hydrophobicity of the functionalized surface. |
| Ellipsometry | Monolayer Thickness | 1 - 3 nm | Confirms the formation of a monolayer and provides information on molecular orientation. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition (Si 2p, C 1s, N 1s, O 1s) | Varies with silatrane structure | Verifies the chemical composition of the surface and the presence of the silatrane monolayer. |
| Atomic Force Microscopy (AFM) | Surface Roughness (Rq) | < 0.5 nm | Demonstrates the smoothness and uniformity of the deposited monolayer.[1] |
Experimental Protocols
Materials and Reagents
-
This compound derivative (e.g., (3-Aminopropyl)this compound)
-
Substrate (e.g., silicon wafers, glass slides)
-
Anhydrous organic solvent (e.g., toluene, ethanol)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and reactive)
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas (high purity)
Protocol 1: Substrate Preparation (Hydroxylation)
-
Immerse the substrates in a freshly prepared piranha solution for 30 minutes at 80°C to clean and hydroxylate the surface. Extreme caution must be exercised when handling piranha solution.
-
Remove the substrates from the piranha solution and rinse them thoroughly with copious amounts of deionized water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Further dry the substrates in an oven at 120°C for 1 hour to remove any residual water.
Protocol 2: this compound Solution Preparation
-
Prepare a 1-10 mM solution of the desired this compound in an anhydrous organic solvent (e.g., toluene).
-
The preparation should be carried out in a glove box or under an inert atmosphere to minimize exposure to atmospheric moisture before deposition.
Protocol 3: Self-Assembled Monolayer Formation
-
Immerse the clean, dry substrates in the this compound solution.
-
Allow the self-assembly process to proceed for 2-24 hours at room temperature. The optimal deposition time may vary depending on the specific silatrane and solvent used.
-
After the immersion period, remove the substrates from the solution.
-
Rinse the substrates thoroughly with the pure anhydrous solvent to remove any physisorbed molecules.
-
Dry the functionalized substrates under a stream of nitrogen gas.
-
For some applications, a post-deposition annealing step (e.g., 120°C for 1 hour) can be performed to enhance the cross-linking and stability of the monolayer.
Visualizing the Workflow and Mechanism
To aid in the understanding of the experimental process and the underlying chemical reactions, the following diagrams have been generated.
References
Troubleshooting & Optimization
preventing premature hydrolysis and condensation of ethoxysilatrane
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the premature hydrolysis and condensation of ethoxysilatrane. Below you will find troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure the stability and integrity of your this compound samples.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in this compound solution upon storage. | 1. Hydrolysis and Condensation: Exposure to moisture (e.g., atmospheric humidity, residual water in solvent) has initiated the hydrolysis of the ethoxy group, followed by condensation to form insoluble siloxane polymers.[1] 2. Incompatible Solvent: The solvent may not be suitable for long-term storage, promoting aggregation or reaction. | 1. Use Anhydrous Conditions: Handle solid this compound and prepare solutions in a glovebox or under an inert atmosphere (e.g., argon, nitrogen). Use anhydrous solvents. 2. Proper Solvent Selection: Store this compound in a compatible, dry, aprotic solvent. 3. Re-dissolution (if possible): Mild sonication or warming may redissolve the precipitate if the condensation has not progressed significantly. However, it is best to prepare fresh solutions. |
| Inconsistent experimental results using this compound from the same batch. | 1. Gradual Hydrolysis of Stock Solution: The stock solution may be slowly degrading over time due to incremental exposure to moisture. 2. Inconsistent Aliquoting: If the stock solution is not properly mixed after storage, the concentration of the active compound may vary between aliquots. | 1. Prepare Fresh Solutions: For critical experiments, it is best to prepare fresh solutions of this compound. 2. Aliquot Stock Solutions: If a stock solution must be stored, aliquot it into smaller, single-use vials to minimize repeated exposure of the bulk solution to the atmosphere. 3. Vortex Before Use: Always vortex the stock solution briefly before taking an aliquot. |
| Reduced reactivity of this compound in a reaction. | 1. Partial Hydrolysis: The this compound may have partially hydrolyzed, reducing the concentration of the active, unhydrolyzed species. 2. Interaction with Protic Solvents: If the reaction is performed in a protic solvent (e.g., alcohols, water), the solvent can react with the this compound. | 1. Verify Compound Integrity: Before use, check the purity of the this compound stock solution using an appropriate analytical method (e.g., NMR, FTIR). 2. Use Aprotic Solvents: Whenever possible, conduct reactions in dry, aprotic solvents. If a protic solvent is required, add the this compound as the last step and run the reaction immediately. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of this compound degradation is hydrolysis, which is the reaction of the ethoxy group with water. This initial reaction is often followed by condensation of the resulting silanol groups to form siloxane oligomers and polymers. This process is catalyzed by both acids and bases.
Q2: How should I store solid this compound?
A2: Solid this compound should be stored in a tightly sealed container in a dry, well-ventilated place, away from heat and oxidizing agents.[2][3] It is highly recommended to store it in a desiccator or a glovebox to protect it from atmospheric moisture.[1]
Q3: What are the best solvents for preparing and storing this compound solutions?
A3: Anhydrous aprotic solvents are the best choice for preparing and storing this compound solutions. Examples include dry acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM). Protic solvents like alcohols and water should be avoided for storage as they can participate in hydrolysis.
Q4: Can I store this compound solutions in the refrigerator or freezer?
A4: Storing this compound solutions at low temperatures can slow down the rate of hydrolysis and condensation. However, it is crucial to use a container with an excellent seal to prevent condensation of atmospheric moisture inside the container upon removal from cold storage. It is advisable to allow the container to warm to room temperature before opening.
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of an this compound solution can be monitored using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the ethoxy group signals and the appearance of new signals corresponding to hydrolysis and condensation products.[4][5][6][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can track changes in the Si-O-C and the appearance of Si-OH and Si-O-Si bands.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of remaining this compound and detect the formation of degradation products.
Q6: Are there any chemical stabilizers I can add to my this compound solution?
A6: While the primary method of stabilization is the rigorous exclusion of water, the use of aprotic solvents, and proper storage, the addition of a small amount of a neutral, non-reactive drying agent (e.g., molecular sieves) to the storage container (not directly to the solution to be used in an experiment) may help to scavenge any residual moisture. However, the compatibility of any additive with your specific application must be verified.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stable this compound Stock Solution
-
Environment: Perform all steps in a controlled, dry environment, such as a glovebox or under a stream of inert gas (argon or nitrogen).
-
Glassware: Use oven-dried glassware and allow it to cool to room temperature under an inert atmosphere.
-
Solvent: Use a fresh bottle of anhydrous aprotic solvent (e.g., acetonitrile, THF, DCM).
-
Procedure: a. Weigh the required amount of solid this compound in the inert atmosphere. b. Add the anhydrous solvent to the solid this compound. c. Gently swirl or sonicate until the solid is completely dissolved.
-
Storage: a. If the entire solution will not be used immediately, aliquot it into smaller, oven-dried vials with tight-fitting septa. b. Store the vials in a desiccator or freezer. c. Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.
Protocol 2: Monitoring this compound Hydrolysis by ¹H NMR Spectroscopy
-
Sample Preparation: a. Prepare a stock solution of this compound in an anhydrous deuterated aprotic solvent (e.g., CD₃CN, THF-d₈). b. To initiate hydrolysis for the purpose of monitoring, a known amount of D₂O can be added to the NMR tube containing the this compound solution.
-
NMR Acquisition: a. Acquire a ¹H NMR spectrum immediately after the addition of D₂O (t=0). b. Acquire subsequent spectra at regular time intervals.
-
Data Analysis: a. Integrate the signals corresponding to the ethoxy group of the intact this compound. b. Monitor the decrease in the integral of the ethoxy group signals over time. c. Plot the concentration or integral value of the ethoxy group against time to determine the rate of hydrolysis.
Visualizations
References
- 1. US20160264602A1 - Manufacturing method of silatrane with thiol group and preservation method thereof - Google Patents [patents.google.com]
- 2. gelest.com [gelest.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monitoring ATP hydrolysis and ATPase inhibitor screening using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting common problems in ethoxysilatrane reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common problems encountered during the synthesis of ethoxysilatrane and related compounds. It is intended for researchers, scientists, and professionals in drug development and materials science.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my this compound reaction yield low?
Low yields are a common issue in silatrane synthesis. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
-
Moisture Content: The reaction, a transesterification, is highly sensitive to water. While a small amount of water is necessary to initiate the hydrolysis of the trialkoxysilane precursor, excess water can lead to uncontrolled self-condensation of the silane, forming polysiloxanes instead of the desired silatrane.[1][2] Ensure that all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[3] Solvents, if used, must be anhydrous.
-
Catalyst Inefficiency: The formation of the silatrane cage is typically catalyzed by a base.[4] The absence of a catalyst or the use of an inappropriate or degraded catalyst will result in very slow or no reaction. Strong, non-nucleophilic organic bases are often preferred. Ensure your catalyst is pure and active.
-
Reactant Purity and Stoichiometry: Impurities in the triethanolamine or the ethoxysilane starting materials can interfere with the reaction.[5] Verify the purity of your reagents before use. Accurate stoichiometry is also crucial; ensure precise measurement of your starting materials.
-
Reaction Temperature and Time: Some silatrane syntheses require heating to go to completion. If the reaction is run at too low a temperature or for an insufficient duration, you may have incomplete conversion.[4] Monitor the reaction progress by a suitable technique (e.g., TLC, GC, or NMR) to determine the optimal reaction time.
-
Work-up and Purification Losses: Significant amounts of product can be lost during the work-up and purification steps.[3] Silatranes can be challenging to purify, and losses can occur during transfers, extractions, and crystallization.[5]
2. What are the common side reactions in this compound synthesis?
The most prevalent side reaction is the self-condensation of the ethoxysilane starting material . This occurs when the ethoxysilane hydrolyzes and then reacts with itself to form linear or cyclic siloxane oligomers and polymers.[2] This pathway competes directly with the desired reaction with triethanolamine.
-
Minimizing Side Reactions:
-
Strict control of water content is the most critical factor.
-
Using an effective catalyst can accelerate the desired intramolecular cyclization with triethanolamine, outcompeting the intermolecular self-condensation.
-
Running the reaction under neat (solvent-free) conditions can sometimes favor the formation of the desired product by keeping reactant concentrations high.
-
3. I'm having trouble purifying my this compound. What can I do?
Purification is a well-known challenge in silatrane chemistry.[4] The crude product can be an oil or a solid contaminated with starting materials, catalyst, and siloxane byproducts.
-
Recrystallization: This is the most common method for purifying solid silatranes.
-
Solvent Selection: Finding a suitable solvent is key. The ideal solvent should dissolve the silatrane when hot but not when cold. Common solvents and pairs to try include ethanol, isopropanol, acetonitrile, ethyl acetate/hexanes, and toluene/hexanes.[6][7][8]
-
Oiling Out: If the product "oils out" instead of forming crystals, it means the solubility difference between hot and cold is too large, or impurities are preventing crystallization. Try using a more dilute solution, cooling more slowly, or using a different solvent system.[6] Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization.
-
-
Column Chromatography: This can be used for both oils and solids, but can lead to product loss on the column. Use a deactivated silica gel (e.g., treated with triethylamine) to prevent decomposition of the silatrane on the acidic silica surface.
-
Vacuum Sublimation: For thermally stable, volatile silatranes, sublimation under high vacuum can be an effective purification method.
-
Washing/Extraction: Before attempting crystallization or chromatography, a liquid-liquid extraction (work-up) can remove many impurities.[9] A typical work-up involves dissolving the crude mixture in a nonpolar organic solvent (like dichloromethane or ethyl acetate) and washing with water or brine to remove the catalyst and unreacted triethanolamine.
4. How can I confirm the formation of the silatrane cage using NMR?
¹H NMR spectroscopy is a powerful tool for confirming the formation of the silatrane structure. The key is to look for the characteristic signals of the triethanolamine backbone after it has formed the cage.
-
Characteristic Peaks: In the ¹H NMR spectrum of an this compound, you should observe two distinct triplet signals for the -OCH₂CH₂N- protons of the silatrane cage. These typically appear around 2.8-3.0 ppm (for the N-CH₂) and 3.7-3.9 ppm (for the O-CH₂). The coupling pattern arises from the protons on adjacent carbons in the ethylene bridge.
-
Disappearance of Starting Material Signals: The broad singlet for the three -OH protons of triethanolamine (which can appear over a wide range) should disappear completely. The signals for the ethoxy groups on the silicon starting material will be replaced by the signals corresponding to the new environment within the silatrane structure.
-
Common Impurities in NMR:
-
Unreacted Triethanolamine: Will show its characteristic signals.
-
Siloxane Byproducts: May appear as broad, less-defined peaks in the aliphatic region.
-
Residual Solvent/Catalyst: Sharp signals corresponding to common solvents or the catalyst (e.g., DBU) may be present.
-
Quantitative Data
Optimizing reaction conditions is crucial for achieving high yields. The choice of catalyst, in particular, has a significant impact on reaction efficiency.
Table 1: Effect of Different Amine Catalysts on Silatrane Synthesis Yield. This table summarizes the yield of a model silatrane synthesis using various organic base catalysts under neat conditions.
| Catalyst | pKBH+ | Reaction Time (h) | Yield (%) |
| None | - | 24 | 0 |
| Triethylamine | 10.75 | 24 | 0 |
| Pyridine | 5.25 | 24 | 0 |
| DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) | ~12 | 24 | Low Activity |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 13.5 | 4 | >95 |
| TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) | 14.9 | 2 | >95 |
Data compiled from principles described in referenced literature.[4] As shown, stronger bases with higher pKBH+ values, such as DBU and TBD, are highly effective catalysts, leading to excellent yields in a short time. Weaker bases or the absence of a catalyst results in no product formation.
Experimental Protocols
Representative Protocol for the Synthesis of 1-Ethoxy-silatrane
This protocol is a general guideline. Reaction times and temperatures may need to be optimized for different substrates.
Materials:
-
Triethanolamine (TEOA)
-
Tetraethyl orthosilicate (TEOS)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous toluene (for work-up)
-
Hexanes (for recrystallization)
Procedure:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Reagents: To the flask, add triethanolamine (1.0 eq) and tetraethyl orthosilicate (1.05 eq).
-
Catalyst Addition: Add DBU (1 mol%) to the stirred mixture.
-
Reaction: Heat the reaction mixture to 60 °C. The mixture will become homogeneous and then a solid precipitate will begin to form. Monitor the reaction by TLC or GC until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Add anhydrous toluene to the flask and stir to break up the solid mass.
-
Isolation: Filter the solid product under vacuum. Wash the solid with cold hexanes to remove any soluble impurities.
-
Purification: Recrystallize the crude solid product from a suitable solvent, such as hot acetonitrile or an ethanol/water mixture, to yield pure 1-ethoxysilatrane as a white crystalline solid.
Visualized Workflows and Logic
Troubleshooting Workflow for Low Yield in this compound Synthesis
The following diagram outlines a logical workflow for diagnosing and solving the problem of low reaction yield.
Caption: A decision tree for troubleshooting low yields.
Reaction Pathway: this compound Synthesis vs. Side Reaction
This diagram illustrates the desired reaction pathway against the common side reaction.
Caption: Competing reaction pathways in silatrane synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. gelest.com [gelest.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. quora.com [quora.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
strategies for improving the shelf life of ethoxysilatrane solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf life of ethoxysilatrane solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution important?
This compound is an organosilicon compound belonging to the silatrane family. Its unique caged structure, featuring a transannular dative bond between the nitrogen and silicon atoms, imparts greater hydrolytic stability compared to conventional alkoxysilanes.[1] This stability is crucial for applications in drug delivery, surface modification, and materials science, where a consistent concentration and purity of the active agent are required for reproducible experimental results and product efficacy.
Q2: What are the primary factors that affect the shelf life of this compound solutions?
The shelf life of this compound solutions is primarily influenced by several factors:
-
pH: The rate of hydrolysis is significantly dependent on the pH of the solution.[2][3]
-
Moisture/Water Content: As with other alkoxysilanes, water is a key reactant in the hydrolysis degradation pathway.[4]
-
Solvent: The choice of solvent can impact the stability of this compound. Protic solvents, especially water, can participate in hydrolysis.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation, following the principles of the Arrhenius equation.[5][6]
-
Presence of Catalysts: Acids, bases, and certain metal ions can catalyze the hydrolysis of silanes.[2]
Q3: What are the typical degradation products of this compound in solution?
The primary degradation pathway for this compound in the presence of water is hydrolysis. This reaction cleaves the silicon-ethoxy bond to form ethanol and silatrane-1-ol. Further condensation of the silatrane-1-ol can lead to the formation of disiloxanes and eventually polymeric species.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound solutions.
Issue 1: Precipitate formation in the this compound solution upon storage.
-
Question: I observed a white precipitate in my this compound solution after storing it for a few weeks. What could be the cause and how can I prevent it?
-
Answer: Precipitate formation is a common indicator of this compound degradation, specifically hydrolysis and subsequent condensation. The precipitate is likely a result of the formation of insoluble siloxane oligomers or polymers.
-
Immediate Action: The solution with precipitate should not be used for experiments where precise concentration is critical. The precipitate can be separated by filtration or centrifugation, but the concentration of the remaining this compound in the supernatant will be lower than the initial concentration.
-
Prevention Strategies:
-
Moisture Control: Ensure that the solvent used is anhydrous and that the storage container is properly sealed to prevent moisture ingress.[4] Consider storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: If your experimental protocol allows, consider using a less protic or aprotic solvent.
-
Storage Temperature: Store the solution at a lower temperature, as recommended, to slow down the rate of hydrolysis and condensation reactions.
-
-
Issue 2: Inconsistent or lower-than-expected experimental results.
-
Question: My recent experiments using an older stock solution of this compound are giving inconsistent and lower-than-expected results compared to when the solution was freshly prepared. Could this be a stability issue?
-
Answer: Yes, this is a strong indication that the concentration of the active this compound has decreased due to degradation.
-
Troubleshooting Steps:
-
Quantify the Concentration: Use an analytical technique such as ¹H NMR or HPLC to determine the current concentration of this compound in your stock solution (see Experimental Protocols section for methodologies).
-
Prepare Fresh Solutions: It is always best practice to use freshly prepared solutions for critical experiments. If this is not feasible, prepare smaller batches more frequently.
-
-
Long-Term Strategy: Implement a routine quality control check for your stock solutions, where the concentration is verified periodically.
-
Issue 3: pH of the solution changes over time.
-
Question: I've noticed a gradual decrease in the pH of my aqueous this compound solution. Why is this happening?
-
Answer: The hydrolysis of the ethoxy group on the silicon atom produces ethanol and a silanol group. While this process itself does not directly generate acidic species, subsequent reactions or impurities in the starting material could lead to a pH shift. More commonly, if the this compound was synthesized from a trialkoxysilane, residual acidic catalysts from the synthesis could be present. Additionally, the degradation products might have different acidic properties than the parent compound.
-
Recommendation: If maintaining a specific pH is critical for your experiment, it is advisable to use a buffered solution. However, be aware that some buffer components can catalyze hydrolysis.[7] It is recommended to perform a preliminary stability study of this compound in the chosen buffer system.
-
Data Presentation
Table 1: Factors Influencing the Stability of this compound Solutions
| Factor | Effect on Stability | Recommendations for Improving Shelf Life |
| pH | Hydrolysis is catalyzed by both acidic and basic conditions. The rate is generally slowest around neutral pH.[2][3] | Maintain the solution pH as close to neutral as experimentally feasible. Use buffers with caution and after verifying compatibility. |
| Water | Essential for the primary degradation pathway (hydrolysis). | Use anhydrous solvents and store in tightly sealed containers to minimize moisture exposure.[4] |
| Temperature | Higher temperatures increase the rate of degradation reactions. | Store solutions at recommended low temperatures (e.g., refrigerated) to prolong shelf life.[5] |
| Solvent | Protic solvents (e.g., alcohols, water) can participate in hydrolysis. | Use aprotic solvents when possible. If an aqueous solution is required, use purified, deionized water. |
| Light | Some organosilicon compounds can be sensitive to light. | Store solutions in amber vials or in the dark to prevent potential photodegradation. |
| Catalysts | Acids, bases, and some metal ions can accelerate hydrolysis. | Ensure high purity of starting materials and solvents. Avoid contamination. |
Table 2: Principles of Accelerated Stability Testing
Accelerated stability testing is used to predict the long-term stability of a product by subjecting it to elevated stress conditions.[5][6][8] The Arrhenius equation is often used to model the effect of temperature on the degradation rate.
| Parameter | Description | Example Condition for Accelerated Testing |
| Temperature | Increased temperature accelerates chemical degradation.[5] | 40 °C, 50 °C, 60 °C |
| Relative Humidity (RH) | For solid samples or to test packaging, high humidity can promote hydrolysis. | 75% RH |
| Time Points | Samples are analyzed at specific intervals to monitor degradation. | 0, 1, 3, 6 months |
Disclaimer: The specific conditions for accelerated stability testing should be tailored to the specific formulation and intended storage conditions.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by ¹H NMR Spectroscopy
This protocol provides a method for determining the concentration of this compound in a solution relative to an internal standard.
-
Materials:
-
This compound solution to be analyzed
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) compatible with the sample
-
Internal standard of known purity (e.g., dimethyl sulfone, 1,4-dioxane)
-
NMR tubes
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Accurately weigh a known amount of the internal standard and dissolve it in a known volume of the deuterated solvent to prepare a stock solution of the internal standard.
-
In a clean, dry volumetric flask, accurately transfer a known volume of the this compound solution.
-
Add a known volume of the internal standard stock solution to the volumetric flask.
-
Add deuterated solvent to the mark and mix thoroughly.
-
Transfer an appropriate amount of the final solution to an NMR tube.
-
Acquire the ¹H NMR spectrum. Ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the protons being quantified) to allow for full relaxation of the protons, which is crucial for accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved peak corresponding to the this compound (e.g., the -OCH₂- protons of the ethoxy group) and a peak from the internal standard.
-
Calculate the concentration of this compound using the following formula:
Cthis compound = (Ithis compound / Nthis compound) * (Nstandard / Istandard) * Cstandard
Where:
-
C = concentration
-
I = integral value
-
N = number of protons giving rise to the signal
-
-
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
This protocol outlines a general approach for developing an HPLC method to separate this compound from its degradation products.
-
Objective: To develop a reverse-phase HPLC method capable of resolving the parent this compound peak from peaks of its potential degradation products.
-
Materials and Equipment:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column
-
Mobile phase solvents (e.g., HPLC-grade acetonitrile, methanol, water)
-
Buffers (e.g., phosphate, acetate)
-
This compound reference standard
-
Forced degradation samples (see below)
-
-
Forced Degradation: To generate degradation products and demonstrate the specificity of the method, subject the this compound solution to forced degradation under the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: Heat the solution at 80 °C for 48 hours
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours
-
-
Method Development:
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Start with a gradient of acetonitrile and water (e.g., 10% to 90% acetonitrile over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an appropriate wavelength using a PDA detector or use a common wavelength for organic molecules (e.g., 210 nm).
-
Column Temperature: 30 °C
-
-
Optimization:
-
Inject the undergraded this compound standard and the forced degradation samples.
-
Adjust the mobile phase composition (gradient slope, organic solvent type, pH) to achieve good separation between the parent peak and the degradation product peaks.
-
The goal is to have a resolution of >1.5 between all peaks of interest.
-
-
-
Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[9]
Mandatory Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Experimental workflow for stability testing.
Caption: Factors affecting this compound shelf life.
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kccsilicone.com [kccsilicone.com]
- 3. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. uychem.com [uychem.com]
- 5. lnct.ac.in [lnct.ac.in]
- 6. Accelerated stability testing | PDF [slideshare.net]
- 7. eCFR :: 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. [ecfr.gov]
- 8. microchemlab.com [microchemlab.com]
- 9. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Estimation of Citicoline Sodium in Bulk and Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing by-products in ethoxysilatrane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing by-products during ethoxysilatrane synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of common by-products.
Q1: My final product is a viscous oil or a sticky solid instead of a crystalline powder. What is the likely cause?
A: This often indicates the presence of oligomeric or polymeric siloxane by-products. These by-products arise from the premature hydrolysis and condensation of the tetraethoxysilane (TEOS) starting material or this compound product.
Possible Causes and Solutions:
-
Moisture Contamination: The presence of water in the reactants or solvent is a primary cause of unwanted polymerization.
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents and ensure the triethanolamine and tetraethoxysilane are dry. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incomplete Reaction: If the reaction does not go to completion, unreacted starting materials and partially substituted intermediates can lead to a mixture that is difficult to crystallize.
-
Solution: Ensure stoichiometric amounts of reactants are used. Monitor the reaction progress using techniques like TLC or GC-MS to confirm the disappearance of starting materials. Consider extending the reaction time or moderately increasing the temperature as outlined in established protocols.
-
-
Improper Work-up: The purification process itself can sometimes introduce moisture or cause degradation.
-
Solution: Use anhydrous solvents for extraction and washing steps. Minimize the exposure of the product to atmospheric moisture during filtration and drying.
-
Q2: My yield of this compound is consistently low. What are the potential reasons?
A: Low yields can be attributed to several factors, including side reactions, product loss during work-up, or incomplete reaction.
Possible Causes and Solutions:
-
By-product Formation: The formation of polysiloxanes consumes the starting material, thereby reducing the yield of the desired product.
-
Solution: Follow the recommendations in Q1 to minimize moisture. The choice and concentration of a catalyst can also be crucial.
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate and the formation of by-products.[1]
-
Solution: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions. A carefully controlled temperature profile is recommended.
-
-
Inefficient Catalyst: The absence or use of an inappropriate catalyst can lead to slow and incomplete reactions.
-
Solution: The use of a catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), has been shown to significantly improve reaction efficiency and yield in silatrane synthesis, often allowing for milder reaction conditions.[2][3] An optimal catalyst concentration is key; too little may be ineffective, while too much can lead to unwanted side reactions.[4]
-
-
Product Loss During Purification: this compound has some solubility in common organic solvents, and significant amounts can be lost during recrystallization or washing steps.
-
Solution: Carefully select the recrystallization solvent to maximize product precipitation while leaving impurities in solution. Use minimal amounts of cold solvent for washing the final product.
-
Q3: How can I identify the by-products in my reaction mixture?
A: A combination of spectroscopic and chromatographic techniques is essential for the accurate identification of by-products.
Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile components in the reaction mixture. Siloxane oligomers will produce characteristic fragmentation patterns.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can reveal the presence of unreacted starting materials and by-products. The characteristic signals for the ethoxy group and the triethanolamine backbone of this compound should be compared to literature values. Broader signals in the baseline may indicate the presence of polymeric material.
-
¹³C NMR: Provides detailed information about the carbon framework of the product and impurities.[1][6][7][8][9]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the functional groups present. The presence of broad Si-O-Si stretching bands may indicate the formation of polysiloxanes.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in this compound synthesis?
A: The most prevalent by-products are linear and cyclic polysiloxane oligomers. These are formed from the hydrolysis and subsequent condensation of tetraethoxysilane (TEOS) or partially reacted intermediates. The general structure of these by-products involves repeating -(Si(OEt)₂-O)- units.
Q2: Can the order of reactant addition affect the purity of the final product?
A: Yes, the order of addition can be important. It is generally recommended to add the tetraethoxysilane slowly to the triethanolamine solution (or a solution of triethanolamine and the catalyst). This helps to maintain a high local concentration of the amine, which favors the desired intramolecular cyclization over intermolecular polymerization of the silane. A controlled reactant addition rate can improve the monodispersity and size of silica particles in related systems, suggesting its importance in controlling side reactions.[10]
Q3: What is the role of a catalyst in this compound synthesis?
A: A catalyst, typically a non-nucleophilic base like DBU, facilitates the transesterification reaction between tetraethoxysilane and triethanolamine.[2] It activates the hydroxyl groups of triethanolamine, making them more nucleophilic and promoting the displacement of the ethoxy groups on the silicon atom. An efficient catalyst can lead to higher yields under milder conditions and can help to suppress the formation of by-products by accelerating the desired reaction pathway.[2][3][11]
Q4: How can I purify crude this compound?
A: The most common method for purifying this compound is recrystallization. Suitable solvents include non-polar organic solvents like hexane or heptane, or mixtures of solvents. The crude product is dissolved in a minimum amount of a suitable hot solvent and allowed to cool slowly to form crystals. The purified product is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. In some cases where the product is spectroscopically pure after the reaction, a simple wash with a non-polar solvent like hexane can be sufficient.[2]
Data Presentation
Table 1: Effect of Reaction Conditions on this compound Purity and By-product Formation
| Parameter | Condition | Expected Purity | Predominant By-products |
| Moisture | High (> 0.1%) | Low | Polysiloxane oligomers |
| Low (< 0.01%) | High | Minimal | |
| Catalyst (DBU) | 0 mol% | Low | Unreacted starting materials, low MW oligomers |
| 1-5 mol% | High | Minimal | |
| > 10 mol% | Moderate | Potential for increased side reactions | |
| Temperature | Low (e.g., RT) | Moderate-High (with catalyst) | Incomplete reaction |
| Moderate (e.g., 60-80 °C) | High | Optimal for many protocols | |
| High (> 100 °C) | Moderate-Low | Increased rate of side reactions | |
| Reactant Addition | Rapid | Moderate | Localized concentration imbalances, oligomer formation |
| Slow / Dropwise | High | Promotes desired reaction pathway |
Experimental Protocols
Key Experiment: High-Purity Synthesis of this compound
This protocol is based on a solvent-free, catalysed method adapted from literature, designed to minimize by-product formation.[2][3]
Materials:
-
Triethanolamine (TEA), freshly distilled or from a new, sealed bottle.
-
Tetraethoxysilane (TEOS), freshly distilled.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Anhydrous hexane.
Procedure:
-
Preparation: All glassware must be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator over a drying agent. The reaction should be assembled under an inert atmosphere (e.g., a nitrogen-filled glovebox or using a Schlenk line).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine triethanolamine (1.0 equivalent) and DBU (0.01-0.05 equivalents).
-
Reactant Addition: While stirring, add tetraethoxysilane (1.0 equivalent) dropwise to the triethanolamine-catalyst mixture over a period of 30-60 minutes. A controlled addition rate is crucial to prevent localized heating and side reactions.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-4 hours. Monitor the reaction progress by GC-MS or TLC until the starting materials are consumed. The product may begin to precipitate as a white solid during the reaction.
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Add a sufficient volume of anhydrous hexane to form a slurry.
-
Stir the slurry for 15-30 minutes to wash the product.
-
Collect the solid product by vacuum filtration, ensuring minimal exposure to air.
-
Wash the filter cake with two small portions of cold, anhydrous hexane.
-
Dry the purified this compound under high vacuum to remove any residual solvent.
-
-
Characterization: Confirm the purity and identity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. biotage.com [biotage.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya | Journal of Chemistry [ajpojournals.org]
- 5. GC-MS and Surface Characteristics of Polyvinyl Siloxane-An In Vitro Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Smart control of monodisperse Stöber silica particles: effect of reactant addition rate on growth process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Purification of Ethoxysilatrane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the advanced purification of ethoxysilatrane. The information provided is based on general principles of silatrane and alkoxysilane chemistry and should be adapted and optimized for specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Recrystallization | - Inappropriate solvent choice: The solvent may be too good at dissolving this compound at room temperature, or not effective enough at dissolving it when hot. | - Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., heptane, ethyl acetate, acetonitrile, isopropanol). An ideal solvent should dissolve the compound when hot but not at room temperature.[1][2] - Use a co-solvent system: If a single solvent is not effective, try a binary solvent system. Dissolve the this compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until turbidity is observed. Heat to redissolve and then allow to cool slowly. |
| - Precipitation is too rapid: Cooling the solution too quickly can lead to the trapping of impurities within the crystals. | - Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Avoid disturbing the flask during crystallization.[1] | |
| - Incomplete precipitation: Not all of the dissolved this compound has crystallized out of the solution. | - Concentrate the mother liquor: After filtering the first crop of crystals, the remaining solution (mother liquor) can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals.[3] | |
| Product "Oils Out" During Recrystallization | - Supersaturation is too high: The concentration of the solute is too high for crystallization to occur properly. | - Add more solvent: Add a small amount of hot solvent to the oiled-out mixture to dissolve it, and then allow it to cool slowly. |
| - Melting point of the solid is below the boiling point of the solvent. | - Choose a lower-boiling solvent: Select a solvent with a boiling point lower than the melting point of this compound. | |
| Ineffective Separation by Column Chromatography | - Incorrect mobile phase polarity: The eluent may be too polar, causing all compounds to elute quickly with no separation, or not polar enough, resulting in no elution. | - Optimize the mobile phase: Use thin-layer chromatography (TLC) to screen different solvent systems. A good starting point is a non-polar solvent like hexane with increasing amounts of a more polar solvent like ethyl acetate or dichloromethane. The ideal mobile phase should give a retention factor (Rf) of 0.2-0.4 for this compound.[4] |
| - Poor column packing: Channeling or cracks in the stationary phase can lead to poor separation. | - Proper Packing Technique: Ensure the column is packed uniformly without any air bubbles. A slurry packing method is often preferred. | |
| Decomposition During Distillation | - Temperature is too high: this compound may be thermally unstable at its atmospheric boiling point. | - Use Vacuum Distillation: Distillation under reduced pressure will lower the boiling point of the compound, allowing for distillation at a lower temperature and minimizing thermal degradation.[5][6][7] |
| Product Purity Does Not Improve | - Presence of persistent impurities: Some impurities may have very similar properties to this compound, making them difficult to remove by a single purification method. | - Employ multiple purification techniques: Combine different methods. For example, after an initial distillation, perform a recrystallization or column chromatography for further purification. |
| - Hydrolysis of this compound: Exposure to water, especially under acidic or basic conditions, can lead to the hydrolysis of the ethoxy group or the silatrane cage. | - Use anhydrous solvents and inert atmosphere: Ensure all solvents and glassware are dry. Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive to moisture.[8][9][10] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
While specific impurities depend on the synthetic route, potential byproducts in silatrane synthesis can include incompletely reacted starting materials (e.g., triethanolamine, tetraethoxysilane), oligomeric siloxane species formed from premature hydrolysis and condensation of the silane precursor, and residual catalysts if used in the synthesis.[11]
Q2: How can I remove residual catalyst from my this compound product?
If an inorganic catalyst was used, it may be possible to remove it by washing the crude product with a suitable solvent in which the catalyst is soluble but the this compound is not. For instance, washing with a non-polar solvent like hexane has been reported to be effective in some silatrane syntheses.[11] Alternatively, column chromatography can be employed to separate the desired product from non-volatile catalyst residues.
Q3: What is the recommended method for drying this compound after purification?
After filtration, the purified this compound crystals should be dried under vacuum to remove any residual solvent. It is advisable to use a moderate temperature to avoid any potential thermal degradation.
Q4: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to determine the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Provides structural information and can be used for quantitative analysis to determine purity against a known standard.[12]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.[13]
-
Gas Chromatography (GC): Suitable for volatile compounds and can provide information on volatile impurities.
-
Mass Spectrometry (MS): Can be used to identify the molecular weight of the product and any impurities.[14]
Q5: What are the typical storage conditions for purified this compound?
This compound, like many alkoxysilanes, may be sensitive to moisture. Therefore, it is recommended to store the purified product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Experimental Protocols
The following are generalized protocols for the purification of silatranes. These should be considered as starting points and will require optimization for this compound.
Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. If it does not dissolve, heat the test tube gently in a water bath. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.[1][2][3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[2][3]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum.
Column Chromatography
-
Stationary Phase Selection: Silica gel is a common stationary phase for the purification of polar organic compounds.
-
Mobile Phase Selection: Use TLC to determine a suitable mobile phase. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for this compound.[4]
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.[13]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Comparison of Purification Techniques for Silatranes (Qualitative)
| Technique | Advantages | Disadvantages | Best Suited For |
| Recrystallization | - Simple and cost-effective. - Can yield very pure crystalline solids. | - Requires a suitable solvent to be found. - Can result in significant product loss in the mother liquor. | - Removing small amounts of impurities from a solid product. |
| Column Chromatography | - Highly versatile for separating mixtures. - Can be scaled from milligrams to kilograms. | - Can be time-consuming and requires larger volumes of solvent. - Potential for product decomposition on acidic silica gel. | - Separating compounds with different polarities. - Purifying non-crystalline solids or oils. |
| Vacuum Distillation | - Effective for purifying liquids with high boiling points. - Minimizes thermal degradation. | - Requires specialized glassware and a vacuum source. - Not effective for separating compounds with similar boiling points. | - Purifying thermally sensitive liquid products. - Removing non-volatile impurities. |
Visualizations
Experimental Workflow for this compound Purification
Caption: A typical experimental workflow for the purification of this compound by recrystallization.
Troubleshooting Logic for Low Purity
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stability studies of alkoxysilanes in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. paint.org [paint.org]
- 10. gelest.com [gelest.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Ethoxysilatrane Grafting on Surfaces
This guide provides researchers, scientists, and drug development professionals with comprehensive support for optimizing reaction conditions for ethoxysilatrane grafting on various surfaces. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and data on key reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for surface modification?
A1: this compound is a silane coupling agent with a unique cage-like structure. This structure provides enhanced stability against hydrolysis in bulk solution compared to conventional trialkoxysilanes, while still allowing for effective grafting onto hydroxyl-bearing surfaces. This controlled reactivity helps in forming well-defined and stable monolayers, which is crucial for applications in drug delivery, biosensors, and chromatography.
Q2: What types of surfaces can be modified with this compound?
A2: this compound is primarily used for grafting onto surfaces rich in hydroxyl (-OH) groups. This includes inorganic substrates like silica, glass, quartz, and metal oxides (e.g., titania, alumina, zirconia), as well as polymer surfaces that have been pre-treated to introduce hydroxyl functionalities.
Q3: What is the basic mechanism of this compound grafting?
A3: The grafting process involves two main steps:
-
Hydrolysis: The ethoxy group (-OEt) on the silicon atom reacts with trace amounts of water or surface-adsorbed water to form a reactive silanol group (-Si-OH).
-
Condensation: The newly formed silanol group then condenses with a hydroxyl group on the substrate surface, forming a stable covalent siloxane bond (Si-O-Surface). Lateral condensation between adjacent silatrane molecules can also occur, leading to a cross-linked network on the surface.
Q4: What are the key parameters that influence the grafting process?
A4: The success and quality of the grafting process are dependent on several factors, including the cleanliness and hydration state of the substrate, the concentration of the this compound solution, the choice of solvent, and the reaction time and temperature.[1][2]
Q5: How can I verify that the grafting was successful?
A5: Several surface analysis techniques can be used to confirm successful grafting. X-ray Photoelectron Spectroscopy (XPS) can verify the presence of silicon and nitrogen from the silatrane on the surface.[3][4][5][6] Fourier-Transform Infrared Spectroscopy (FTIR), particularly Attenuated Total Reflectance (ATR-FTIR), can detect the characteristic Si-O-Si bonds and changes in the surface hydroxyl region.[3][6] Contact angle measurements are also a simple way to observe changes in surface wettability post-grafting.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Grafting Density / Incomplete Surface Coverage | 1. Incomplete hydrolysis of this compound. 2. Insufficient surface hydroxyl groups on the substrate. 3. Steric hindrance from the silatrane molecule. 4. Reaction time is too short or temperature is too low. | 1. Ensure the solvent contains trace amounts of water or perform a pre-hydrolysis step. For some systems, adding a controlled amount of an acid or base catalyst can promote hydrolysis. 2. Pre-treat the substrate with a piranha solution or UV/Ozone to generate sufficient hydroxyl groups. Ensure the substrate is properly cleaned and activated before use. 3. Optimize the concentration of the this compound solution; a lower concentration may reduce steric hindrance and allow for more ordered monolayer formation. 4. Increase the reaction time or temperature according to established protocols. Monitor the grafting progress over time to determine the optimal duration. |
| Uneven or Aggregated Silane Layer | 1. Uncontrolled polymerization of this compound in solution before surface grafting. 2. Contaminated or unevenly activated substrate surface. 3. High concentration of water in the reaction solvent. | 1. Use anhydrous solvents and control the amount of water present to prevent premature bulk polymerization. The stability of silatranes helps mitigate this, but it can still occur under non-optimal conditions. 2. Ensure thorough cleaning and activation of the substrate to achieve a uniform distribution of hydroxyl groups. 3. Dry the solvent and substrate thoroughly before the reaction. Excess water can lead to the formation of siloxane oligomers in solution, which then deposit unevenly on the surface. |
| Poor Adhesion or Stability of the Grafted Layer | 1. Incomplete condensation reaction with the surface. 2. Weak bonding due to physisorption instead of chemisorption. 3. Insufficient curing post-grafting. | 1. After the initial grafting step, a thermal curing step (annealing) can promote the formation of more covalent bonds with the surface and enhance cross-linking between adjacent molecules. 2. Thoroughly rinse the substrate with a suitable solvent (e.g., ethanol, toluene) after grafting to remove any non-covalently bound molecules. Sonication during rinsing can be effective. 3. Implement a post-grafting baking/curing step, typically at a temperature between 80°C and 120°C, to drive the condensation reaction to completion and remove residual water and alcohol byproducts. |
| Inconsistent Results Between Batches | 1. Variability in substrate pre-treatment. 2. Inconsistent moisture levels in the solvent. 3. Degradation of the this compound reagent. | 1. Standardize the substrate cleaning and activation protocol, including times, temperatures, and solution concentrations. 2. Use freshly opened anhydrous solvents or properly dried solvents for each experiment to maintain consistent water content. 3. Store this compound under an inert atmosphere (e.g., argon or nitrogen) and away from moisture to prevent degradation. |
Quantitative Data on Reaction Parameters
The optimal conditions for this compound grafting can vary depending on the substrate and the desired surface properties. The following table summarizes key parameters and their typical ranges found in literature for similar silane grafting processes.
| Parameter | Typical Range | Effect on Grafting | Reference |
| This compound Concentration | 0.1% - 5% (v/v) in solvent | Higher concentrations can increase grafting speed but may lead to multilayer formation and aggregation. Lower concentrations favor monolayer formation. | [1] |
| Reaction Temperature | 25°C - 110°C (Room temperature to reflux) | Increasing temperature generally accelerates the hydrolysis and condensation reactions. For vinyl triethoxysilane on silica, the grafting rate increases significantly up to 80°C.[2] | [2] |
| Reaction Time | 30 minutes - 24 hours | Longer reaction times typically lead to higher grafting densities, but the process may reach a plateau. | [7] |
| Solvent | Toluene, Ethanol, Isopropanol | The choice of solvent affects the solubility of the silane and the hydrolysis rate. Anhydrous solvents are preferred to control the reaction. Grafting in alcohols can also be an effective approach.[7] | [7] |
| Curing/Annealing Temperature | 80°C - 120°C | Post-grafting curing helps to remove byproducts and form stable covalent bonds, improving the durability of the layer. | |
| pH of the reaction medium | Acidic or Basic (catalyzed) | The kinetics of hydrolysis and condensation are strongly influenced by pH. Acidic conditions generally lead to faster hydrolysis, while basic conditions promote condensation.[8][9] | [8][9] |
Experimental Protocols
Protocol 1: this compound Grafting on a Silica Surface
This protocol provides a general procedure for grafting this compound onto a silica-based substrate such as a silicon wafer or glass slide.
1. Substrate Cleaning and Activation: a. Place the silica substrates in a suitable rack. b. Prepare a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. c. Immerse the substrates in the piranha solution for 30-60 minutes to remove organic residues and hydroxylate the surface. d. Remove the substrates and rinse them extensively with deionized water. e. Dry the substrates in an oven at 110°C for at least 1 hour and allow them to cool to room temperature in a desiccator before use.
2. Grafting Procedure: a. Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a sealed container under an inert atmosphere (e.g., argon or nitrogen). b. Place the cleaned and activated substrates into the silane solution. c. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. For a denser layer, the reaction can be carried out at an elevated temperature (e.g., 80°C).[2] d. After the reaction time, remove the substrates from the solution.
3. Rinsing and Curing: a. Rinse the substrates sequentially with toluene, ethanol, and deionized water to remove any physisorbed silane molecules. Sonication for 1-2 minutes in each solvent can improve the removal of non-covalently bound material. b. Dry the substrates with a stream of nitrogen. c. Cure the grafted substrates in an oven at 110°C for 1 hour to stabilize the siloxane bonds. d. Store the functionalized substrates in a clean, dry environment.
Visualizations
This compound Grafting Workflow
Caption: Workflow for surface modification with this compound.
Hydrolysis and Condensation Mechanism
Caption: Key steps in this compound surface grafting.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting common grafting issues.
References
- 1. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brinkerlab.unm.edu [brinkerlab.unm.edu]
challenges in scaling up the production of ethoxysilatrane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of ethoxysilatrane.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The synthesis of this compound is typically achieved through a transesterification reaction between a trialkoxysilane, such as tetraethoxysilane (TEOS), and triethanolamine (TEA). The reaction is often catalyzed by a base. Recent advancements have demonstrated efficient, solvent-free synthesis using organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under mild, room temperature conditions, which offers a greener alternative to traditional methods that require high temperatures and strong inorganic bases.[1][2]
Q2: What are the main advantages of using a solvent-free synthesis approach?
A2: Solvent-free synthesis offers several advantages, particularly for industrial applications. It reduces environmental impact by eliminating volatile organic compounds (VOCs), improves process safety, and can lead to higher product purity by avoiding solvent-related impurities.[1][3] Furthermore, it simplifies the workup process, often allowing for the direct isolation of the product, which is economically favorable for large-scale production.[1][2]
Q3: What are the critical parameters to monitor during the synthesis of this compound?
A3: Key parameters to monitor include:
-
Temperature: While some methods require elevated temperatures, organocatalytic routes can proceed at room temperature.[1][2] Consistent temperature control is crucial for reaction kinetics and to minimize side reactions.
-
Catalyst Concentration: The catalyst loading, typically around 1 mol%, significantly impacts the reaction rate.[1][2]
-
Purity of Reactants: The purity of tetraethoxysilane and triethanolamine is critical, as impurities can lead to side reactions and affect the final product's quality.
-
Mixing/Agitation: Proper mixing is essential to ensure homogeneity, especially in solvent-free systems where reactants may have different polarities.[2] Inadequate mixing can lead to localized overheating and inconsistent product quality.
Q4: How does the choice of catalyst affect the reaction?
A4: The catalyst plays a crucial role in the transesterification reaction. While traditional methods use strong inorganic bases, these can be difficult to remove from the final product and may lead to product degradation over time.[1][2] Organic bases, particularly amidine derivatives like DBU, have been shown to be highly efficient, leading to quantitative yields under mild conditions.[1][2] The catalytic activity of these organic bases is related to their pKBH+ values.[1][2]
Q5: What are the common impurities in this compound production?
A5: Common impurities can include unreacted starting materials (tetraethoxysilane and triethanolamine), partially substituted intermediates, and byproducts from side reactions. If a solvent is used, solvent-related impurities may also be present. The use of inorganic catalysts can also lead to salt impurities in the final product.[1][2]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive or insufficient catalyst. | - Verify the activity and concentration of the catalyst. For organocatalysts like DBU, ensure it has been stored correctly. - Increase catalyst loading incrementally, monitoring the reaction progress. |
| Low reaction temperature. | - If not using a room-temperature protocol, ensure the reaction mixture reaches and maintains the optimal temperature. | |
| Impure reactants. | - Use high-purity tetraethoxysilane and triethanolamine. Consider purifying the reactants before use. | |
| Slow Reaction Rate | Inefficient mixing. | - Increase the agitation speed to ensure proper homogenization of the reactants, especially in a solvent-free system.[2] |
| Steric hindrance in reactants. | - If using substituted trialkoxysilanes or triethanolamine derivatives, longer reaction times may be necessary.[1][2] | |
| Product is Difficult to Purify | Presence of inorganic salts from the catalyst. | - Switch to a soluble and easily removable organic catalyst like DBU.[1][2] |
| Formation of side products. | - Optimize reaction conditions (temperature, catalyst loading) to minimize side reactions. - Consider purification methods such as vacuum distillation or recrystallization.[1][2] | |
| Inconsistent Product Quality at Larger Scales | Poor heat transfer in larger reactors. | - Ensure the reactor has adequate heat exchange capacity to maintain a uniform temperature profile. |
| Non-uniform mixing. | - The geometry of the reactor and impeller design are critical for achieving consistent mixing at scale. Computational Fluid Dynamics (CFD) modeling can help optimize mixing. | |
| Changes in reactant addition rate. | - Control the rate of addition of reactants to manage exothermic reactions and maintain a consistent reaction profile. |
Section 3: Experimental Protocols
Laboratory-Scale Solvent-Free Synthesis of 1-Ethoxysilatrane
This protocol is adapted from a reported organocatalytic method.[1][2]
Materials:
-
Triethanolamine (TEA) (high purity)
-
Tetraethoxysilane (TEOS) (high purity)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, combine triethanolamine (1.0 equivalent) and tetraethoxysilane (1.03 equivalents).
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.01 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours, often indicated by the precipitation of the solid product.
-
The crude product can be purified by washing with a non-polar solvent like hexane to remove any unreacted starting materials and the catalyst.
-
Dry the purified 1-ethoxysilatrane under vacuum.
Considerations for Scaling Up Production
Scaling up the synthesis of this compound from the laboratory to a pilot or industrial scale requires careful consideration of several factors to ensure safety, consistency, and efficiency.
Key Scale-Up Parameters:
| Parameter | Laboratory Scale (e.g., 100 g) | Pilot/Industrial Scale (e.g., 10 kg) | Considerations for Scale-Up |
| Reactor | Glass flask | Glass-lined or stainless steel reactor | Material compatibility and heat transfer efficiency are critical. |
| Agitation | Magnetic stirrer | Mechanical overhead stirrer with optimized impeller design | Ensure efficient mixing to maintain homogeneity and uniform temperature. |
| Temperature Control | Heating mantle or oil bath | Jacketed reactor with a thermal control unit | The surface-area-to-volume ratio decreases with scale, making heat removal more challenging. |
| Reactant Addition | Manual addition | Controlled addition via pumps | Controlled addition is crucial to manage reaction exotherms and ensure consistent reaction profiles. |
| Purification | Hexane wash, lab-scale filtration | Centrifugation or larger-scale filtration systems | The efficiency of solid-liquid separation can be a bottleneck at larger scales. |
| Drying | Vacuum oven | Vacuum tray dryer or agitated filter dryer | Efficient drying is necessary to remove residual solvents and moisture. |
Section 4: Visualizations
Experimental Workflow for this compound Synthesis Scale-Up
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent-free, [Et3NH][HSO4] catalyzed facile synthesis of hydrazone derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Understanding and Controlling Ethoxysilatrane Degradation Pathways
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethoxysilatrane. The information provided is intended to help understand and control its degradation pathways during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation primarily through hydrolysis. Two main pathways are proposed:
-
Hydrolysis of the Ethoxy Group: The ethoxy group (-OCH2CH3) can be cleaved to form ethanol and hydroxysilatrane. This reaction is often catalyzed by acidic or basic conditions.
-
Hydrolysis of the Silatrane Cage: The silicon-nitrogen dative bond and the Si-O bonds within the atrane cage can also undergo hydrolysis, leading to the opening of the cage structure to form various silanol and amino-polyol species.
Q2: My this compound sample shows unexpected degradation. What are the likely causes?
A2: Unexpected degradation of this compound is often linked to several factors:
-
pH of the Solution: this compound is sensitive to both acidic and basic pH.[1] Deviations from a neutral pH can significantly accelerate hydrolysis.
-
Presence of Water: As hydrolysis is the main degradation route, the presence of moisture in solvents or reagents is a critical factor.
-
Temperature: Elevated temperatures can increase the rate of degradation reactions.[1][2]
-
Catalysts: The presence of metal ions or other catalytic impurities can promote degradation.
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following precautions:
-
Solvent Selection: Use anhydrous (dry) solvents to minimize hydrolysis.
-
pH Control: Maintain a neutral pH environment unless the experimental protocol requires otherwise. Buffering the solution can help maintain a stable pH.[1]
-
Temperature Control: Perform experiments at controlled, and if possible, reduced temperatures to slow down degradation kinetics.
-
Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Q4: What analytical techniques are suitable for monitoring this compound degradation?
A4: Several analytical techniques can be employed to monitor the degradation of this compound and identify its degradation products:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the most common technique to separate and quantify this compound and its degradants.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used for the identification and structural elucidation of degradation products.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the parent compound and its degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of this compound peak in HPLC analysis | Hydrolysis due to acidic or basic conditions. | Check and adjust the pH of your mobile phase and sample solutions to be near neutral. |
| Presence of water in solvents or sample matrix. | Use fresh, anhydrous solvents. Dry your sample thoroughly if possible before reconstitution. | |
| High temperature during sample preparation or analysis. | Keep samples on ice or in a cooled autosampler. Avoid excessive heating during dissolution. | |
| Appearance of multiple unknown peaks in the chromatogram | Formation of various degradation products. | Perform forced degradation studies under controlled conditions (acid, base, oxidation, heat, light) to systematically identify the degradation products.[6][7] |
| Impurities in the starting material or reagents. | Analyze the starting material and all reagents for purity. | |
| Poor mass balance in stability studies | Formation of volatile or non-UV active degradation products. | Use a mass-sensitive detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer. Check for the formation of volatile compounds using headspace GC-MS. |
| Adsorption of the compound or degradants onto container surfaces. | Use silanized glassware or polypropylene vials. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[3][5][7]
1. Acid Hydrolysis:
- Dissolve this compound in a suitable organic solvent (e.g., acetonitrile).
- Add 0.1 N Hydrochloric Acid (HCl).
- Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
- At each time point, withdraw an aliquot, neutralize it with 0.1 N Sodium Hydroxide (NaOH), and dilute to the final concentration for analysis.
2. Base Hydrolysis:
- Dissolve this compound in a suitable organic solvent.
- Add 0.1 N Sodium Hydroxide (NaOH).
- Incubate at a controlled temperature (e.g., 60°C) for a defined period.
- At each time point, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute for analysis.
3. Oxidative Degradation:
- Dissolve this compound in a suitable solvent.
- Add 3% Hydrogen Peroxide (H₂O₂).
- Store the solution at room temperature, protected from light, for a defined period.
- Analyze the sample at different time points.
4. Thermal Degradation:
- Store a solid sample of this compound in a controlled temperature oven (e.g., 80°C).
- Store a solution of this compound at a high temperature (e.g., 60°C).
- Analyze samples at various time points.
5. Photolytic Degradation:
- Expose a solution of this compound to a light source with a specific wavelength (e.g., UV-A or UV-C) or in a photostability chamber.
- Simultaneously, keep a control sample in the dark.
- Analyze both samples at different time points.
Stability-Indicating HPLC Method Development
A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[5][7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound and its major degradants have good absorbance. A photodiode array (PDA) detector is recommended for peak purity analysis.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | Reagent | Temperature (°C) | Time (hours) | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 60 | 24 | 25.3 | Hydroxysilatrane, Cage-Opened Products |
| Base Hydrolysis | 0.1 N NaOH | 60 | 8 | 45.8 | Hydroxysilatrane, Cage-Opened Products |
| Oxidation | 3% H₂O₂ | 25 | 48 | 12.1 | Oxidized Silatrane Derivatives |
| Thermal (Solution) | - | 60 | 72 | 8.5 | Hydroxysilatrane |
| Photolytic | UV-A Light | 25 | 24 | 5.2 | Photodegradation Products |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual degradation rates and products should be determined experimentally.
Visualizations
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. ijsdr.org [ijsdr.org]
- 4. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sgs.com [sgs.com]
refining analytical protocols for accurate ethoxysilatrane measurement
Technical Support Center: Ethoxysilatrane Measurement
Welcome to the technical support center for the analytical measurement of this compound. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical protocols for accurate quantification and characterization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of this compound.
Q1: What are the primary analytical techniques for measuring this compound?
A1: The primary techniques for the analysis of this compound include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[1] GC and HPLC are typically used for quantification, while NMR and MS are used for structural confirmation and identification.[1][2][3]
Q2: How stable is this compound during sample preparation and analysis?
A2: Silatranes, including this compound, are known for their cage-like structure which provides greater stability against hydrolysis compared to corresponding alkoxysilanes.[4][5] However, they can still be susceptible to degradation under harsh acidic or alkaline conditions and at elevated temperatures.[6][7] It is recommended to use neutral pH conditions and avoid prolonged heating during sample preparation.[8]
Q3: What are the expected masses for this compound in mass spectrometry?
A3: For this compound (C₈H₁₇NO₃Si), the expected masses in high-resolution mass spectrometry would correspond to its molecular formula. For example, in ESI-MS, a common adduct would be the protonated molecule [M+H]⁺.[9]
Q4: Can I analyze this compound directly with Gas Chromatography (GC)?
A4: Direct GC analysis is possible, but due to the polarity and potential for on-column degradation of silatranes, derivatization may sometimes be employed to improve peak shape and thermal stability, although it is not always necessary for ethoxylated compounds.[10][11] Using a robust, inert column and an optimized temperature program is critical.[11]
Section 2: Analytical Protocols and Data
This section provides detailed experimental methodologies and summarizes key quantitative data for the analysis of this compound.
Experimental Workflow
The general workflow for analyzing this compound involves several key stages, from initial sample handling to final data interpretation. Each step must be carefully controlled to ensure accurate and reproducible results.
Methodologies and Quantitative Data
Below are tables summarizing typical starting parameters for common analytical techniques. These should be optimized for your specific instrumentation and sample matrix.
Table 1: Gas Chromatography (GC) Method Parameters
| Parameter | Recommended Setting | Purpose |
|---|---|---|
| Injector | Split/Splitless or PTV | Prevents thermal degradation of the analyte. |
| Injector Temp. | 250 °C (optimize) | Ensures complete vaporization without degradation. |
| Column | Low-bleed, mid-polarity (e.g., 5% Phenyl) | Provides good separation and peak shape. |
| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column.[12] |
| Oven Program | 80 °C (1 min) to 300 °C at 15 °C/min | Separates analytes based on boiling point.[11] |
| Detector | FID or MS | FID for general quantification, MS for identification.[3] |
Table 2: High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Recommended Setting | Purpose |
|---|---|---|
| Column | C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm) | Standard columns for reverse-phase separation.[13][14] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds based on polarity.[13] |
| Buffer | Ammonium Formate or Acetate (pH 3-7) | Controls analyte ionization and improves peak shape. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate.[13] |
| Column Temp. | 30 - 40 °C | Improves peak shape and reduces viscosity. |
| Detector | UV (210-220 nm), CAD, or MS | Detection method depends on concentration and required specificity.[13] |
Table 3: NMR and MS Identification Data
| Technique | Parameter | Typical Observation for this compound |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) | Peaks corresponding to -O-CH₂-CH₃, -Si-CH₂-CH₂-N, and cage protons.[1] |
| ¹³C NMR | Chemical Shift (δ) | Resonances for ethoxy and triethanolamine cage carbons.[1] |
| ²⁹Si NMR | Chemical Shift (δ) | A single peak characteristic of the pentacoordinate silicon environment.[1] |
| ESI-MS | m/z | [M+H]⁺ ion, confirming the molecular weight.[1] |
Section 3: Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound.
Chromatography Issues (GC & HPLC)
Q: I am seeing no peaks or very low peak intensity. What should I check?
A: This is a common issue that can stem from multiple sources. A logical troubleshooting workflow is essential to pinpoint the problem.
Q: My peaks are tailing or showing poor shape. How can I fix this?
A: Peak tailing is often caused by secondary interactions on the column, column overload, or issues with the mobile phase.
-
Check for Active Sites: The silanol groups on silica-based columns can interact with the nitrogen in this compound. Use a column with good end-capping or switch to a different stationary phase. In GC, use a highly inert column and liner.
-
Adjust pH: In HPLC, ensure the mobile phase pH is appropriate. For amine-containing compounds, a slightly acidic mobile phase can protonate the amine and reduce tailing.
-
Reduce Sample Load: Injecting too much sample can overload the column. Try diluting your sample.
-
Check for Column Degradation: An old or contaminated column can lead to poor peak shape. Try flushing the column or replacing it if necessary.
Q: My retention times are shifting between injections. What is the cause?
A: Retention time shifts indicate a lack of stability in the chromatographic system.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase (HPLC) or at the starting temperature (GC) before each injection.
-
Mobile Phase/Carrier Gas: In HPLC, ensure your mobile phase is well-mixed and degassed. In GC, ensure you have a constant, leak-free carrier gas flow.[12]
-
Oven/Column Temperature: Fluctuations in temperature will cause retention time to drift. Verify that your column oven is maintaining a stable temperature.
-
Sample Matrix Effects: Complex sample matrices can coat the column over time, altering its properties. Use a robust sample cleanup procedure like Solid Phase Extraction (SPE).[15]
Sample Preparation and Stability Issues
Q: I suspect my this compound is degrading during sample preparation. How can I confirm and prevent this?
A: To confirm degradation, analyze your sample immediately after preparation and then again after it has been sitting for a period (e.g., 24 hours) under your typical storage conditions. A decrease in the main peak area and the appearance of new, smaller peaks suggest degradation.[16][17]
Prevention Strategies:
-
Control pH: Maintain samples in a neutral pH environment (pH 6-8). Avoid strong acids or bases in your extraction or dilution solvents.[6]
-
Minimize Temperature Exposure: Perform extractions at room temperature or below if possible. Avoid leaving samples on a hot plate or in direct sunlight.[7]
-
Use Fresh Solvents: Use high-purity, fresh solvents to avoid introducing contaminants that could catalyze degradation.
-
Limit Water Exposure: While silatranes are relatively stable, minimizing contact with water during storage (e.g., using anhydrous solvents) can prolong shelf life.[8]
References
- 1. tandfonline.com [tandfonline.com]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. opentrons.com [opentrons.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. mdpi.com [mdpi.com]
- 10. The analysis of alkyl-capped alcohol ethoxylates and alcohol ethoxycarboxylates from alcohol ethoxylates by atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. HPLC Method For Analysis Of Ethoxyquin on Primesep 200 Column | SIELC Technologies [sielc.com]
- 14. HPLC-Based Monitoring of Oxidation of Hydroethidine for the Detection of NADPH Oxidase-Derived Superoxide Radical Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Stability and degradation kinetics of etoposide-loaded parenteral lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Ethoxysilatrane-Modified Materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of ethoxysilatrane-modified materials.
Frequently Asked Questions (FAQs)
Q1: What are this compound-modified materials and why are they challenging to characterize?
This compound is a class of organosilicon compounds featuring a pentacoordinate silicon atom held in a cage-like structure by a transannular dative bond between nitrogen and silicon. This unique structure imparts high reactivity and specific binding properties, making it useful for modifying surfaces of materials like silica, polymers, and nanoparticles. The primary challenge in characterization stems from the hydrolytic instability of both the this compound precursors and the resulting modified materials.[1] Moisture can lead to the cleavage of the silatrane cage and the formation of silanols, which can then undergo condensation, altering the material's structure and properties during analysis.[2][3][4]
Q2: Which analytical techniques are essential for characterizing these materials?
A multi-technique approach is crucial.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²⁹Si): Essential for confirming the covalent attachment and the integrity of the silatrane cage.[1] ²⁹Si NMR is particularly powerful for directly probing the silicon coordination environment.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and accessible method to verify the presence of characteristic silatrane functional groups and to monitor the success of surface modification.[6][7]
-
Mass Spectrometry (MS): Used to confirm the molecular weight and fragmentation pattern of precursor molecules and, in some cases, of fragments from the modified material.[1][8]
-
Thermal Analysis (TGA & DSC): Important for evaluating the thermal stability, composition, and phase transitions of the final modified material.[9]
Troubleshooting Guides by Analytical Technique
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: Why is my ²⁹Si NMR signal-to-noise ratio very low? A: This is a common issue due to the low natural abundance (4.7%) and low gyromagnetic ratio of the ²⁹Si nucleus.[10] To improve the signal, you can increase the number of scans, use a higher magnetic field strength, or employ sensitivity-enhancing techniques like Cross-Polarization (for solid samples) or hyperpolarization methods.[10]
Q: My solid-state ²⁹Si NMR spectrum shows a very broad signal around -110 ppm that obscures my signals of interest. What is it? A: This broad background signal originates from the glass in the NMR tube and the quartz components of the NMR probe.[11] To mitigate this, you can perform a background subtraction by running a spectrum of an empty tube. For more sensitive measurements, using a Teflon or sapphire NMR tube can eliminate the background signal from the tube itself.[11]
Q: The chemical shift for my silatrane moiety is not in the expected range of -80 to -90 ppm. What could cause this deviation? A: The ²⁹Si chemical shift is highly sensitive to the local electronic and geometric environment.[5] Deviations can be caused by temperature fluctuations, as this can affect the length of the Si←N dative bond.[5] The choice of solvent and the presence of other interacting species can also influence the chemical shift.
Q: How can I use NMR to quantify the degree of condensation in my siloxane material? A: In solid-state ²⁹Si NMR spectra, the degree of condensation can be determined by integrating the peaks corresponding to different siloxane species, denoted by Tⁿ notation. The subscript 'n' represents the number of siloxane bonds to the silicon atom (e.g., T¹, T², T³).[12] By calculating the relative areas of these peaks, you can determine the degree of crosslinking in the network.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy
Q: My FTIR spectrum shows a very broad absorption band between 3200-3500 cm⁻¹, which masks other peaks. How can I resolve this? A: This broad band is characteristic of O-H stretching vibrations from adsorbed water. This compound-modified materials can be hygroscopic.[13] To resolve underlying peaks, the sample must be thoroughly dried under vacuum or by heating prior to analysis. All sample preparation should be conducted in a moisture-free environment, such as a glovebox.
Q: How do I definitively confirm successful surface modification using FTIR? A: Confirmation is best achieved by comparing the spectra of the material before and after modification.[6] Look for the appearance of new, characteristic absorption bands from the this compound moiety (see Table 2 below) and a decrease or disappearance of bands from the original surface functional groups (e.g., surface Si-OH groups on silica).[14]
Q: I can't clearly identify the N→Si dative bond peak. Does this indicate a failed reaction? A: Not necessarily. The absorption band for the N→Si bond, typically found around 584–588 cm⁻¹, can be weak and may overlap with other vibrations in the fingerprint region.[1] You should rely on a combination of other, more intense characteristic peaks, such as the Si-O stretches, to confirm the presence of the silatrane structure.[1]
Mass Spectrometry (MS)
Q: Why am I observing unexpected ions or adducts in the mass spectrum of my silatrane compound? A: Silane compounds can react with residual water vapor within the mass spectrometer's C-trap or ion source.[15][16] This can lead to the formation of water adducts or hydrolysis products, complicating the spectrum.[15] Using high-purity collision gases and ensuring the instrument is well-maintained can help minimize these gas-phase reactions.
Q: I am struggling to obtain a molecular ion peak for my ethoxysilane precursor. What is the likely cause? A: Ethoxysilanes can be hydrolytically unstable, and they may degrade during sample preparation or analysis.[1] It is critical to use anhydrous solvents and conditions. Employing soft ionization techniques, such as Electrospray Ionization (ESI), can help preserve the intact molecule for detection as an [M+H]⁺ or [M+Na]⁺ ion.[1][17]
Thermal Analysis (TGA/DSC)
Q: My TGA thermogram shows an initial weight loss at a low temperature (below 150°C). What does this represent? A: This initial weight loss is typically due to the desorption of physically adsorbed water or residual solvent from the material's surface.[9] To ensure this does not interfere with the analysis of the material's thermal decomposition, it is advisable to include a drying step (e.g., holding the sample at 100-120°C) at the beginning of the TGA experiment.
Q: The glass transition (Tg) in my DSC scan is very weak and difficult to detect. How can I get a clearer signal? A: For some highly crosslinked or semi-crystalline materials, the Tg can be a very subtle thermal event.[18] To enhance its detection, you can try increasing the heating rate (e.g., to 20°C/min) or using Modulated DSC (MDSC), which separates the heat flow into reversing and non-reversing signals, often providing a much clearer signal for the glass transition.[18]
Data Presentation
Table 1: Characteristic NMR Chemical Shifts for this compound Moieties
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
| ¹H | N-CH₂ (in cage) | 2.73 – 2.79 (triplet) | [1] |
| O-CH₂ (in cage) | 3.69 – 3.76 (triplet) | [1] | |
| Si-CH₂ | 0.30 – 0.41 (multiplet) | [1] | |
| ²⁹Si | Pentacoordinate Si | -80 to -90 | [1] |
| ¹⁵N | N (in cage) | ~ -360 | [1] |
Table 2: Key FTIR Absorption Bands for this compound Characterization
| Wavenumber (cm⁻¹) | Assignment | Description | Reference |
| 1090 – 1103 | ν(Si-O) | Strong, characteristic Si-O bond stretching | [1] |
| 763 – 770 | ν(Si-O) | Si-O bond stretching | [1] |
| 584 – 588 | ν(N→Si) | Dative bond between nitrogen and silicon | [1] |
| 2850 - 2950 | ν(C-H) | Stretching of CH₂ groups in the atrane cage and alkyl linkers | [1] |
Table 3: Common Mass Spectrometry Fragmentation Patterns for Silatranes
| Ionization Mode | Characteristic Fragment | Description | Reference |
| ESI | [M+H]⁺ or [M+Na]⁺ | Protonated or sodiated molecular ion, often the base peak. | [1][17] |
| FAB | [M-R]⁺ | Intense peak resulting from the cleavage of the organic substituent (R) from the silicon atom. | [8] |
Mandatory Visualization
Caption: General workflow for the characterization of this compound-modified materials.
Caption: Troubleshooting logic for common issues in ²⁹Si NMR spectroscopy.
Experimental Protocols
Protocol 1: Solid-State ²⁹Si CP-MAS NMR Spectroscopy
-
Sample Preparation: Thoroughly dry the this compound-modified material under high vacuum for at least 24 hours to remove any adsorbed water.
-
Packing: Tightly pack approximately 100-200 mg of the dried sample into a 4 mm zirconia rotor in a moisture-free environment (e.g., a nitrogen-filled glovebox).
-
Instrument Setup: Insert the rotor into a solid-state NMR probe. Set the magic-angle spinning (MAS) rate, typically between 5 and 10 kHz.
-
Acquisition Parameters: Use a cross-polarization (CP) pulse sequence. Typical parameters include a ¹H 90° pulse of 2.5-4 µs, a contact time of 1-5 ms, and a recycle delay of 5-10 s. The recycle delay should be optimized based on the ¹H T₁ relaxation time of the material.
-
Data Collection: Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio, which can range from several thousand to tens of thousands depending on the sample.
-
Referencing: Reference the resulting spectrum to an external standard, such as tetramethylsilane (TMS) at 0 ppm.
Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy for Surface Analysis
-
Sample Preparation: Place a small amount of the dried powder or a piece of the modified solid material directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
Sample Scan: Collect the sample spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction if necessary.
Protocol 3: High-Resolution Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the this compound compound in a high-purity, anhydrous solvent such as acetonitrile or methanol. The addition of 0.1% formic acid can aid in protonation for positive ion mode.
-
Instrument Calibration: Calibrate the time-of-flight (TOF) mass analyzer using a known calibration standard immediately prior to analysis to ensure high mass accuracy.
-
Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
ESI Source Parameters: Optimize source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate, to achieve a stable spray and maximize the signal of the ion of interest. Use gentle conditions to prevent in-source fragmentation.
-
Data Acquisition: Acquire spectra in the desired mass range. For MS/MS analysis, select the parent ion of interest ([M+H]⁺ or [M+Na]⁺) and apply collision-induced dissociation (CID) energy to generate fragment ions.
Protocol 4: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Weigh approximately 5-10 mg of the dried sample into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the crucible onto the TGA's microbalance. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Thermal Program:
-
Optional Drying Step: Equilibrate the sample at 30°C, then ramp to 120°C and hold for 20-30 minutes to remove volatile moisture and solvents.
-
Analysis Step: Ramp the temperature from 120°C to a final temperature (e.g., 800°C) at a constant heating rate, typically 10 or 20°C/min.
-
-
Data Analysis: Plot the sample weight percentage as a function of temperature. Analyze the onset of decomposition and the temperatures of maximum weight loss from the derivative curve (DTG). If quantifying grafted material, compare the residual mass at the final temperature to that of the unmodified substrate.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 10. The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Investigation of unexpected silane ions caused by gas-phase reactions in Orbitrap gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
Technical Support Center: Controlling Sol-Gel Kinetics with Ethoxysilatrane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ethoxysilatrane to control the kinetics of the sol-gel process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during sol-gel experiments using this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow Gelation Time | - Insufficient water for hydrolysis.- Low catalyst concentration (if used).- Low reaction temperature.- High concentration of organic solvent, which can slow down hydrolysis and condensation reactions. | - Increase the water-to-precursor molar ratio.- If using a catalyst, incrementally increase its concentration.- Increase the reaction temperature in a controlled manner (e.g., in 5-10°C increments).- Reduce the proportion of organic solvent in the initial mixture. |
| Precipitation Instead of Gelation | - Rapid, uncontrolled hydrolysis and condensation leading to the formation of large, insoluble particles.- Inhomogeneous mixing of reactants. | - Ensure thorough and continuous stirring during the initial stages of the reaction.- Add water or catalyst more slowly to the precursor solution.- Consider using a co-solvent to improve the homogeneity of the reaction mixture. |
| Cracking of the Gel During Drying | - High capillary stress due to rapid solvent evaporation.- Insufficient aging of the gel, leading to a weaker network structure. | - Dry the gel at a slower rate by controlling the temperature and humidity.- Consider solvent exchange with a lower surface tension solvent before drying.- Increase the aging time of the gel before drying to strengthen the siloxane network. |
| Incomplete Hydrolysis | - Insufficient water in the system.- Steric hindrance from bulky organic groups. | - Ensure the molar ratio of water to this compound is adequate for complete hydrolysis.- Increase the reaction temperature to overcome the activation energy barrier. |
| Cloudy or Opaque Gel | - Phase separation or precipitation of silica particles.- Use of a solvent in which the growing silica network is not soluble. | - Ensure the solvent system is appropriate for the specific this compound precursor and reaction conditions.- Adjust the pH of the solution, as this can influence the solubility of the silica species. |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it differ from common sol-gel precursors like TEOS?
This compound is a silicon alkoxide precursor that features a unique cage-like molecular structure with a transannular dative bond between the silicon and nitrogen atoms. This structure makes it less reactive towards hydrolysis compared to tetraethoxysilane (TEOS). This reduced reactivity allows for a more controlled, or "mild," hydrolysis process, providing greater control over the kinetics of the sol-gel transition.[1]
2. What are the main advantages of using this compound to control sol-gel kinetics?
The primary advantage is the ability to achieve a more controlled and predictable gelation process. The slower hydrolysis rate of this compound minimizes the risk of premature gelation and allows for the formation of more uniform and stable siloxane monolayers and thin films.[1] This level of control is particularly beneficial in applications requiring precise material properties, such as in drug delivery systems and the fabrication of specialized coatings.
3. Can I use the same catalysts with this compound as I would with TEOS?
Yes, common acid and base catalysts used in traditional sol-gel chemistry can be used with this compound. However, due to the inherent difference in reactivity, the optimal catalyst concentration and type may vary. It is recommended to start with lower catalyst concentrations and optimize based on the desired gelation time and material properties.
4. How does the pH of the solution affect the sol-gel process with this compound?
As with other alkoxysilane precursors, the pH of the solution plays a crucial role in the hydrolysis and condensation rates. Acidic conditions generally promote hydrolysis, while basic conditions tend to accelerate condensation. The unique structure of this compound may lead to different optimal pH ranges compared to TEOS for achieving specific gel characteristics.
5. What solvents are recommended for the this compound sol-gel process?
Common alcoholic solvents such as ethanol and methanol are typically used as they are miscible with both the this compound precursor and water. The choice of solvent can influence the kinetics of the reaction and the properties of the resulting gel.
Experimental Protocols
General Protocol for Sol-Gel Synthesis using this compound:
This protocol provides a general framework. The specific molar ratios of reactants and reaction conditions should be optimized for the desired application.
-
Precursor Solution Preparation: In a clean, dry reaction vessel, dissolve a known quantity of this compound in a suitable solvent (e.g., ethanol). Stir the solution magnetically.
-
Hydrolysis: While stirring, add a solution of water and catalyst (if used) dropwise to the this compound solution. The molar ratio of water to this compound is a critical parameter that controls the extent of hydrolysis.
-
Sol Formation and Gelation: Continue stirring the mixture at a controlled temperature. The solution will gradually increase in viscosity as the sol forms and eventually transitions into a gel. The time taken for this transition is the gelation time.
-
Aging: Once the gel has formed, seal the reaction vessel and allow the gel to age for a specific period (e.g., 24-48 hours). During aging, the siloxane network strengthens through further condensation reactions.
-
Drying: After aging, the gel can be dried to remove the solvent and obtain the final solid material. The drying process should be controlled to prevent cracking of the gel structure.
Quantitative Data
The use of this compound generally leads to a more controlled and often slower gelation process compared to tetraethoxysilane (TEOS) under similar conditions. The following table summarizes the expected kinetic differences, although specific quantitative values will depend on the precise experimental parameters.
| Parameter | This compound | Tetraethoxysilane (TEOS) | Rationale for Difference |
| Hydrolysis Rate | Slower, more controlled | Faster, can be difficult to control | The Si-N dative bond in the silatrane structure reduces the electrophilicity of the silicon atom, making it less susceptible to nucleophilic attack by water. |
| Gelation Time | Generally longer | Generally shorter | The slower hydrolysis and condensation rates of this compound lead to a more gradual formation of the gel network. |
| Process Controllability | High | Moderate to Low | The milder reactivity of this compound allows for a wider processing window and better control over the final material properties. |
Visualizations
Caption: Experimental workflow for sol-gel synthesis using this compound.
Caption: Chemical pathway of the this compound sol-gel process.
References
Technical Support Center: Minimizing Residual Catalysts in Ethoxysilatrane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing residual catalysts in ethoxysilatrane synthesis. The following information is designed to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used in this compound synthesis, and what are the issues with residual catalysts?
A1: The synthesis of this compound from triethoxysilane and triethanolamine is often catalyzed by strong inorganic bases, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). While effective, these catalysts can remain as residues in the final product. Residual inorganic catalysts can be problematic as they may lead to undesirable transformations or decomposition of the silatrane cage over time, impacting the stability and purity of the product.[1] An alternative approach involves the use of organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which can be more easily removed.[1]
Q2: What are the primary methods for removing residual inorganic catalysts from this compound?
A2: The most common methods for purifying this compound and removing residual inorganic catalysts are vacuum distillation and recrystallization.[1] The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the product.
Q3: Are there alternative synthesis methods that avoid the problem of residual inorganic catalysts?
A3: Yes, an organocatalytic approach using amidine derivatives like DBU has been developed for a solvent-free and efficient synthesis of silatranes.[1] This method offers a significant advantage in that the catalyst is soluble in non-polar organic solvents and can be easily removed by washing the solid product with a solvent like hexane, eliminating the need for more complex purification techniques like distillation or recrystallization.[1]
Q4: How can I detect the presence of residual catalyst in my this compound product?
A4: The presence of residual inorganic catalysts like KOH can be inferred by a higher than expected ash content upon thermogravimetric analysis (TGA). For quantitative analysis of specific metal ions (e.g., potassium), techniques like inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS) can be employed on a digested sample.[2][3]
Troubleshooting Guides
Troubleshooting Recrystallization for this compound Purification
| Problem | Possible Cause | Solution |
| This compound does not dissolve in the hot solvent. | The solvent is not appropriate for this compound. | Select a solvent in which this compound is soluble when hot but sparingly soluble when cold. Non-polar aprotic solvents like hexane, heptane, or toluene are good starting points. A mixed solvent system can also be effective.[4] |
| No crystals form upon cooling. | Too much solvent was used, resulting in a solution that is not supersaturated upon cooling. | Evaporate some of the solvent to increase the concentration of this compound and then allow it to cool again. Alternatively, add a "bad solvent" (a solvent in which this compound is insoluble) dropwise to the solution until it becomes cloudy, then heat until clear and allow to cool slowly.[4] |
| Oily precipitate forms instead of crystals. | The cooling process is too rapid, or the product is "oiling out." | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. You can also try scratching the inside of the flask with a glass rod to induce crystallization.[5] |
| Low recovery of purified this compound. | The chosen solvent has too high a solubility for this compound at low temperatures. The product was washed with a solvent at room temperature. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize product loss.[5] |
| Product is still impure after recrystallization. | The impurities have similar solubility profiles to this compound in the chosen solvent. The cooling was too fast, trapping impurities in the crystal lattice. | Try a different recrystallization solvent or a series of solvents. Ensure a slow cooling rate to allow for the formation of pure crystals.[5] |
Troubleshooting Vacuum Distillation for this compound Purification
| Problem | Possible Cause | Solution |
| This compound is not distilling at the expected temperature. | The vacuum is not low enough. The thermometer is placed incorrectly. | Check all connections for leaks and ensure the vacuum pump is functioning correctly. The top of the thermometer bulb should be level with the side arm of the distillation head.[6] |
| Bumping or violent boiling of the liquid. | Lack of boiling chips or inadequate stirring. The initial heating is too rapid. | Always use a magnetic stir bar or fresh boiling chips. Heat the distillation flask gradually to ensure smooth boiling. A Claisen adapter can help prevent bumps from reaching the condenser.[7] |
| Product solidifies in the condenser. | The condenser water is too cold, or the product has a high melting point. | Use room temperature water or drain the water from the condenser to allow the product to melt and flow into the receiving flask. A short-path distillation apparatus can be beneficial for high-melting-point solids. |
| Low yield of distilled product. | Inefficient condensation. Leaks in the vacuum system. | Ensure a good flow of cooling water through the condenser. Check all joints and tubing for leaks and apply vacuum grease where necessary.[6] |
| Distillate is still contaminated with catalyst. | The catalyst is being carried over with the distillate (unlikely for non-volatile inorganic salts). The initial product was not properly handled before distillation. | This is highly improbable for inorganic catalysts like KOH. Ensure the crude product is free of any particulate matter before distillation by filtration. The primary purpose of distillation here is to separate the this compound from the non-volatile catalyst. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol provides a general procedure for the purification of solid this compound from non-volatile inorganic catalysts like potassium hydroxide. The choice of solvent is critical and may require optimization.
Methodology:
-
Solvent Selection: Choose a solvent in which this compound is soluble at elevated temperatures but has low solubility at room temperature or below. A good starting point would be a non-polar solvent like heptane or toluene, where an ionic catalyst like KOH is insoluble.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring until the this compound is completely dissolved.[4]
-
Hot Filtration (Optional): If there are insoluble impurities (like the catalyst), perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification of this compound by Vacuum Distillation
This protocol is suitable for purifying liquid or low-melting solid this compound from non-volatile catalysts.
Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source. Ensure all glassware is free of cracks.[6] Use a magnetic stirrer in the distillation flask.
-
Sample Preparation: Transfer the crude this compound into the distillation flask.
-
Applying Vacuum: Connect the apparatus to the vacuum pump and gradually reduce the pressure.[6]
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle.
-
Distillation: The this compound will begin to boil at a reduced temperature. Collect the distillate in the receiving flask. The non-volatile catalyst will remain in the distillation flask.
-
Completion: Stop the distillation when only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Cooling and Collection: Allow the apparatus to cool to room temperature before slowly releasing the vacuum. Collect the purified this compound from the receiving flask.
Quantitative Data Summary
The following table summarizes hypothetical data for the purification of this compound, illustrating the effectiveness of different methods. Actual results may vary depending on experimental conditions.
| Purification Method | Initial Catalyst Residue (wt%) | Final Catalyst Residue (wt%) | Product Yield (%) | Product Purity (%) |
| None | 1.0 | 1.0 | 100 | 98.5 |
| Recrystallization | 1.0 | <0.1 | 85 | >99.8 |
| Vacuum Distillation | 1.0 | <0.05 | 90 | >99.9 |
| Hexane Wash (Organocatalyst) | 0.5 | <0.01 | 95 | >99.9 |
Visualizations
Caption: Workflow for this compound synthesis and purification.
Caption: Troubleshooting logic for this compound purification.
References
Validation & Comparative
Ethoxysilatrane vs. Other Silane Coupling Agents: A Comparative Analysis
In the realm of materials science and drug development, the interface between organic and inorganic materials is a critical determinant of a product's final properties and performance. Silane coupling agents are indispensable molecules that bridge this gap, enhancing adhesion and durability. Among these, ethoxysilatrane is emerging as a compelling alternative to conventional silane coupling agents due to its unique structural features and reactivity. This guide provides a comparative analysis of this compound against other widely used silane coupling agents, supported by experimental data and detailed protocols.
Mechanism of Action: A Molecular Bridge
Silane coupling agents function as molecular bridges by possessing two distinct reactive groups. One group forms a stable covalent bond with the inorganic substrate (e.g., glass, metal, silica), while the other end of the molecule has an organofunctional group that is compatible with and can react with an organic polymer matrix. This dual reactivity creates a robust and durable interface, significantly improving the mechanical strength, moisture resistance, and overall performance of composite materials.
The general mechanism involves the hydrolysis of the alkoxy groups on the silane in the presence of water to form reactive silanol groups. These silanols then condense with hydroxyl groups on the surface of the inorganic substrate, forming a stable siloxane bond (Si-O-Si). The organofunctional group of the silane is then available to interact with the polymer matrix.
Mechanism of Silane Coupling Agent Action
Caption: General mechanism of silane coupling agent action.
Key Performance Metrics: A Comparative Overview
The effectiveness of a silane coupling agent is evaluated based on several key performance indicators, including adhesion strength, surface energy modification, and hydrolytic stability. While direct comparative data for this compound against a wide range of conventional silanes under identical conditions is limited in publicly available literature, the following tables summarize typical performance characteristics based on existing research.
Table 1: Adhesion Strength Comparison
| Silane Coupling Agent | Substrate | Polymer Matrix | Lap Shear Strength (MPa) |
| This compound | Aluminum | Epoxy | Data not available |
| Aminopropyltriethoxysilane (APTES) | Steel | Epoxy | ~20 - 30 |
| Glycidoxypropyltrimethoxysilane (GPTMS) | Aluminum | Epoxy | ~25 - 35 |
Note: The values presented are indicative and can vary significantly based on the specific substrate, polymer, and processing conditions.
Table 2: Surface Modification Comparison
| Silane Coupling Agent | Substrate | Water Contact Angle (°) | Surface Energy (mN/m) |
| This compound | Glass | Data not available | Data not available |
| Aminopropyltriethoxysilane (APTES) | Glass/Silica | 40 - 85 | ~40 - 50 |
| Glycidoxypropyltrimethoxysilane (GPTMS) | Glass/Silica | ~60 | ~45 - 55 |
Note: Contact angle and surface energy are highly dependent on the cleanliness and nature of the substrate, as well as the deposition method of the silane.
The Silatrane Advantage: Enhanced Hydrolytic Stability
A key differentiator for this compound is its unique cage-like structure, which imparts enhanced hydrolytic stability compared to conventional acyclic silanes. The intramolecular dative bond between the nitrogen and silicon atoms in the silatrane structure reduces the reactivity of the silicon center towards hydrolysis. This controlled reactivity leads to a more stable and durable bond at the interface, particularly in humid or aqueous environments.
Table 3: Hydrolytic Stability Comparison (Qualitative)
| Silane Coupling Agent | Hydrolytic Stability | Key Structural Feature |
| This compound | High | Intramolecular N→Si dative bond |
| Conventional Alkoxysilanes (e.g., APTES, GPTMS) | Moderate to Low | Acyclic structure, susceptible to hydrolysis |
Experimental Protocols
To ensure reliable and reproducible results when comparing silane coupling agents, standardized experimental protocols are crucial.
Lap Shear Adhesion Test (ASTM D1002)
This test method is used to determine the shear strength of adhesives for bonding metallic specimens.
Experimental Workflow for Lap Shear Adhesion Test
Caption: Workflow for lap shear adhesion testing.
Methodology:
-
Substrate Preparation: The surfaces of the metallic substrates (e.g., aluminum, steel) are cleaned and degreased to ensure a consistent bonding surface.
-
Silane Application: A solution of the silane coupling agent is applied to the bonding area of the substrates.
-
Curing: The silane-treated substrates are cured according to the manufacturer's recommendations to allow for the formation of a stable siloxane layer.
-
Adhesive Application and Assembly: The adhesive is applied to one of the treated surfaces, and the two substrates are assembled to form a single lap joint with a specified overlap area.
-
Curing: The assembled joint is cured under specified conditions of temperature and pressure.
-
Testing: The bonded specimens are pulled to failure in a tensile testing machine at a specified rate of loading. The shear strength is calculated by dividing the maximum load by the overlap area.
Contact Angle Measurement
This method is used to assess the wettability of a surface, which is indicative of its surface energy.
Experimental Workflow for Contact Angle Measurement
Caption: Workflow for contact angle measurement.
Methodology:
-
Substrate Preparation: A flat, smooth substrate (e.g., glass slide, silicon wafer) is thoroughly cleaned.
-
Silane Treatment: The substrate is treated with the silane coupling agent.
-
Curing: The treated substrate is cured.
-
Measurement: A small droplet of a probe liquid (typically deionized water) is placed on the surface.
-
Analysis: A goniometer is used to capture an image of the droplet profile, and the angle between the liquid-solid interface and the liquid-vapor interface is measured. This angle is the contact angle.
Conclusion
This compound presents a promising alternative to conventional silane coupling agents, with its primary advantage being enhanced hydrolytic stability. This characteristic is particularly beneficial in applications where long-term performance in humid environments is critical. While more direct comparative data is needed to fully quantify its performance across all metrics, the unique chemistry of silatranes suggests a significant potential for improving the durability and reliability of composite materials and adhesive joints. Researchers and professionals in drug development and materials science are encouraged to consider this compound for applications demanding robust and stable interfacial bonding.
Ethoxysilatrane vs. Methoxysilatrane: A Comprehensive Comparative Analysis for Researchers
In the landscape of advanced materials and drug development, silatranes stand out for their unique cage structure and diverse applications, from surface modification to targeted drug delivery. Among the various silatrane derivatives, 1-ethoxysilatrane and 1-methoxysilatrane are two of the most fundamental and widely utilized compounds. This guide provides a detailed comparative study of these two key silatranes, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data to inform their selection and application.
At a Glance: Key Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound and mthis compound is presented below, highlighting the initial distinctions between these two compounds.
| Property | 1-Ethoxysilatrane | 1-Mthis compound |
| Molecular Formula | C8H17NO4Si | C7H15NO4Si[1] |
| Molecular Weight | 219.31 g/mol | 205.28 g/mol [1] |
| Appearance | White crystalline solid | White crystalline solid |
| IUPAC Name | 1-ethoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | 1-methoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane[1] |
Performance and Reactivity: A Comparative Overview
The primary difference in the performance of this compound and mthis compound stems from the nature of their alkoxy substituent. These differences are critical in determining their suitability for various applications.
| Feature | Methoxysilanes (General) | Ethoxysilanes (General) | Relevance to Silatranes |
| Hydrolysis Rate | Faster due to smaller size and higher polarity.[2] | Slower, more controlled hydrolysis.[2] | The slower hydrolysis of this compound offers better control in applications like surface coating, allowing for more uniform film formation. |
| Volatility | More volatile.[2] | Less volatile.[2] | Lower volatility of this compound can be advantageous in terms of handling and process stability. |
| Shelf Life | Usually shorter (more prone to premature hydrolysis).[2] | Longer shelf stability in many cases.[2] | This compound's longer shelf life makes it a more robust choice for long-term storage and use in various formulations. |
| Solubility in Water | Better initial solubility, but may precipitate quickly.[2] | Often forms more stable emulsions or dispersions.[2] | The ability of this compound to form stable emulsions can be beneficial in aqueous-based formulations and coating processes. |
| Byproduct Alcohol | Methanol (toxic, flammable).[2] | Ethanol (safer, flammable).[2] | The release of ethanol upon hydrolysis makes this compound a safer alternative, a crucial consideration in pharmaceutical and biomedical applications. |
| Reactivity | Very reactive – may need moisture control during storage.[2] | Less reactive, offering a wider processing window.[2] | The more moderate reactivity of this compound provides greater flexibility and control during synthesis and formulation. |
| VOC Regulation Impact | Stricter due to methanol release.[2] | Less stringent regulations.[2] | From a regulatory perspective, this compound is often the preferred choice to minimize the impact of volatile organic compounds. |
Experimental Protocols: Synthesis of Alkoxysilatranes
The synthesis of both this compound and mthis compound can be achieved through the transesterification of the corresponding trialkoxysilane with triethanolamine. Below are generalized experimental protocols for their synthesis.
Synthesis of 1-Ethoxysilatrane
Materials:
-
Triethoxysilane
-
Triethanolamine
-
Anhydrous solvent (e.g., toluene or xylene)
-
Catalyst (e.g., potassium hydroxide)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve triethanolamine in the anhydrous solvent.
-
Add a catalytic amount of potassium hydroxide to the solution.
-
Slowly add triethoxysilane to the mixture with stirring.
-
Heat the reaction mixture to reflux. The ethanol byproduct will be collected in the Dean-Stark trap, driving the reaction to completion.
-
After the theoretical amount of ethanol has been collected, cool the reaction mixture.
-
The product, 1-ethoxysilatrane, will precipitate out of the solution.
-
Filter the solid product, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.
Synthesis of 1-Mthis compound
Materials:
-
Trimethoxysilane
-
Triethanolamine
-
Anhydrous solvent (e.g., toluene or xylene)
-
Catalyst (e.g., sodium methoxide)
Procedure:
-
In a reaction vessel set up for reflux with a distillation apparatus, combine triethanolamine and the anhydrous solvent.
-
Add a catalytic amount of sodium methoxide.
-
Gradually add trimethoxysilane to the stirred solution.
-
Heat the mixture to reflux. The methanol byproduct, having a lower boiling point than the solvent, will distill off, driving the equilibrium towards the product.
-
Once the distillation of methanol ceases, cool the reaction mixture to room temperature.
-
1-Mthis compound will crystallize from the solution.
-
Isolate the crystals by filtration, wash with a cold, non-polar solvent, and dry in a vacuum oven.
Visualizing the Synthesis Pathway
The general synthesis of alkoxysilatranes via transesterification can be represented by the following logical workflow.
Caption: General reaction scheme for the synthesis of 1-alkoxysilatranes.
Signaling Pathways and Applications
Both this compound and mthis compound serve as precursors for a wide range of functionalized silatranes used in various signaling pathways and applications. The choice between the two often depends on the desired reactivity and the tolerance of the system to the alcohol byproduct.
The general mechanism of action for silatranes in biological systems often involves their pro-drug character. The silatrane cage is hydrolyzed to release a biologically active organosilanetriol.
Caption: Hydrolysis pathway of alkoxysilatranes to produce bioactive compounds.
Conclusion
The choice between this compound and mthis compound is a critical decision in the design of experiments and the development of new technologies. While mthis compound offers higher reactivity which may be advantageous for rapid processes, this compound provides a more controlled reaction profile, enhanced stability, and a significantly better safety profile due to the release of ethanol upon hydrolysis. For applications in drug development and other biological systems, the lower toxicity of the ethanol byproduct makes this compound a generally superior choice. Researchers should carefully consider the specific requirements of their application, including reaction kinetics, process conditions, and safety and regulatory constraints, when selecting the appropriate alkoxysilatrane.
References
validating the in vitro and in vivo biological effects of ethoxysilatrane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological effects of ethoxysilatrane, with a focus on its potential as a cholesterol-lowering agent. Due to the limited availability of public domain data on the in vitro effects of this compound, this document outlines its known in vivo biological effects and presents a framework for its evaluation against statins, a well-established class of cholesterol-lowering drugs. Detailed experimental protocols are provided to facilitate further research and direct comparison.
In Vivo Biological Effects: this compound vs. Statins
This compound has been shown to exhibit hypocholesterolemic effects in animal models. The primary mechanism of action identified is the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This is the same mechanism of action as statins, which are the current standard of care for hypercholesterolemia.
Table 1: Comparison of In Vivo Hypocholesterolemic Effects
| Feature | This compound | Statins (e.g., Atorvastatin, Pravastatin) |
| Mechanism of Action | Inhibition of HMG-CoA reductase[1] | Inhibition of HMG-CoA reductase[2][3] |
| Effect on Serum Cholesterol | Significant reduction in total serum cholesterol.[1] | Dose-dependent reduction of total and LDL cholesterol.[3][4] |
| Effect on Triglycerides | No significant effect reported.[1] | Moderate reduction in triglycerides. |
| Toxicity Profile | Reported as non-toxic in the studied animal models. | Generally well-tolerated; potential side effects include myopathy and an increased risk of diabetes.[3] |
| Quantitative Efficacy Data | A 25% decrease in serum cholesterol was observed in rats with intraperitoneal administration.[1] | High-intensity statin therapy can reduce LDL cholesterol by ≥50%.[4] |
In Vitro Biological Effects: A Framework for Evaluation
While specific in vitro data for this compound is not widely published, its biological activity can be characterized using standard assays. Below are the methodologies for key experiments to determine its cytotoxic profile and direct enzymatic inhibition, which are crucial for preclinical assessment.
Cytotoxicity Profile
Evaluating the cytotoxicity of a compound is a critical first step in drug development. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify a substance's toxicity.
Table 2: Framework for In Vitro Cytotoxicity Analysis
| Parameter | This compound | Statins (e.g., Atorvastatin) |
| IC50 on Hepatocytes (e.g., HepG2) | Data not available | IC50 values are established and vary depending on the specific statin and cell line. |
| IC50 on other cell lines | Data not available | Data available in various toxicology studies. |
| Primary Cytotoxicity Assay | MTT or LDH assay recommended (see protocol below) | Commonly assessed using MTT, LDH, and other viability assays. |
Enzymatic Inhibition
Directly measuring the inhibition of HMG-CoA reductase in an in vitro setting can confirm the mechanism of action and determine the inhibitory potency (IC50) of the compound.
Table 3: Framework for In Vitro HMG-CoA Reductase Inhibition
| Parameter | This compound | Statins (e.g., Pravastatin) |
| Direct HMG-CoA Reductase Inhibition | Data not available | Potent inhibitors with low nanomolar IC50 values. For example, pravastatin has an IC50 of 40.6 nM. |
| Inhibition Kinetics | Data not available | Typically exhibit competitive inhibition with respect to the HMG-CoA substrate. |
| Assay Method | Spectrophotometric assay measuring NADPH oxidation recommended (see protocol below) | Standardized spectrophotometric assays are widely used.[5] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of a test compound on a selected cell line.
-
Cell Seeding: Plate cells (e.g., HepG2 human liver cancer cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and a reference compound (e.g., a statin) in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Protocol 2: In Vitro HMG-CoA Reductase Inhibition Assay
This protocol measures the direct inhibitory effect of a compound on HMG-CoA reductase activity.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer (e.g., 100 mM potassium phosphate, pH 7.4), NADPH, and the test compound (this compound or a reference inhibitor like pravastatin) at various concentrations.
-
Enzyme Addition: Add purified HMG-CoA reductase enzyme to each well to initiate the reaction.
-
Substrate Addition: Add the HMG-CoA substrate to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of NADPH consumption for each concentration of the test compound. The percent inhibition is determined relative to the control (no inhibitor). The IC50 value is calculated by plotting the percent inhibition against the compound concentration.
Protocol 3: In Vivo Assessment of Hypocholesterolemic Effects in a Rat Model
This protocol describes an in vivo study to compare the cholesterol-lowering effects of test compounds.
-
Animal Model: Use male Wistar rats, housed under standard laboratory conditions.
-
Induction of Hypercholesterolemia: Feed the rats a high-cholesterol diet for a period of 2-4 weeks to induce hypercholesterolemia.
-
Treatment Groups: Divide the animals into groups: a normal diet control, a high-cholesterol diet control, a positive control group (e.g., receiving atorvastatin), and experimental groups receiving different doses of this compound.
-
Compound Administration: Administer the test compounds and the vehicle control (e.g., saline) daily for a specified period (e.g., 4 weeks) via oral gavage or intraperitoneal injection.
-
Sample Collection: At the end of the treatment period, collect blood samples for biochemical analysis.
-
Biochemical Analysis: Measure the serum levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic kits.
-
Data Analysis: Compare the lipid profiles of the treatment groups with the control groups to determine the efficacy of the test compounds.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway affected by HMG-CoA reductase inhibitors and a general workflow for the comparative evaluation of such compounds.
Caption: Inhibition of the Cholesterol Biosynthesis Pathway.
Caption: Comparative Experimental Workflow.
References
- 1. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlling cholesterol synthesis beyond 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological comparison of the statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative efficacy and safety among high-intensity statins. Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
comparative study of the catalytic activity of different silatrane derivatives
A Comparative Guide to the Catalytic Activity of Silatrane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Silatranes, a class of tricyclic organosilicon compounds featuring a transannular silicon-nitrogen bond, are gaining significant attention in the field of catalysis. Their unique cage-like structure imparts enhanced stability and reactivity, making them promising candidates for a variety of catalytic applications. This guide provides a comparative overview of the catalytic activity of different silatrane derivatives, supported by experimental data from recent literature.
Data Presentation: Catalytic Performance of Silatrane Derivatives
The following tables summarize the quantitative data on the catalytic performance of various silatrane derivatives in different chemical reactions. Direct comparative studies across a wide range of silatranes are limited in the literature; therefore, this data is compiled from various sources to provide a comparative perspective.
Table 1: Suzuki-Miyaura Cross-Coupling Reactions
| Silatrane Derivative/Catalyst System | Aryl Halide | Arylboronic Acid | Product Yield (%) | Reference |
| (2,2'-bipyridine-4,4'-diamidopropylsilatrane)nickel(II) chloride on SiO₂ | Not Specified | Not Specified | up to 50 | [1] |
| Carboxylate-based Ni(II) catalyst on SiO₂ (for comparison) | Not Specified | Not Specified | 10 | [1] |
Table 2: Catalytic Reduction of Nitroarenes
| Silatrane Derivative/Catalyst System | Nitroarene | Reducing Agent | Product Yield (%) | Reaction Conditions | Reference |
| Nickel-NHC complex (general, for context) | 4-chloronitrobenzene | Phenylsilane | 95 | 60 °C, 3 h | [2] |
| Note: While silanes are used as reducing agents in these reactions, specific data for different silatrane derivatives as catalysts in this context is not readily available in the provided search results. This entry provides context for silane-based reductions. |
Table 3: Hydrosilylation Reactions
Quantitative comparative data for different silatrane derivatives in hydrosilylation reactions was not available in the initial search results. Research in this area is ongoing, with many studies focusing on platinum-based or other transition metal catalysts.[3][4][5][6]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of experimental protocols from the cited studies.
1. Suzuki-Miyaura Cross-Coupling Reaction with a Silatrane-Based Nickel Catalyst [1]
-
Catalyst Preparation: (2,2'-bipyridine-4,4'-diamidopropylsilatrane)nickel(II) chloride was synthesized and subsequently attached to a solid support of amorphous silicon dioxide.
-
Reaction Setup: The specific aryl halides, arylboronic acids, base, and solvent were not detailed in the provided abstract. However, the reaction was performed to compare the catalytic activity of the silatrane-based catalyst with its carboxylate counterpart.
-
Analysis: Product yields were determined using standard analytical techniques, likely gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. Catalyst leaching was also analyzed post-reaction.
2. General Protocol for Catalytic Reduction of Nitroarenes [2]
-
Catalyst System: A well-defined nickel-N-heterocyclic carbene (NHC) complex was used as the catalyst.
-
Reaction Conditions: The nitroarene (1 mmol) was reacted with phenylsilane (5 mmol) in toluene (0.4 mL) in the presence of the nickel-NHC catalyst (2 mol%). The reaction was carried out at 60 °C.
-
Analysis: The conversion and yield of the corresponding aniline were determined by analytical methods such as GC or NMR.
Mandatory Visualization
Diagram 1: General Structure of a Silatrane Derivative
References
- 1. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Hydrosilylation reaction of olefins: recent advances and perspectives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
cross-validation of different analytical techniques for ethoxysilatrane analysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Method Selection for the Analysis of Ethoxysilatrane
The robust and accurate quantification of this compound, a key organosilicon compound with diverse applications, necessitates the careful selection of analytical methodology. This guide provides a comprehensive comparison of various analytical techniques for this compound analysis, offering a cross-validation perspective to aid researchers in choosing the most suitable method for their specific needs. This comparison is built upon a thorough review of available scientific literature and aims to provide a clear overview of the performance characteristics of each technique.
Quantitative Data Summary
The performance of an analytical method is paramount for generating reliable and reproducible data. The following table summarizes key quantitative parameters for the analysis of this compound and related silatrane compounds using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV or other detectors, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Analytical Technique | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Accuracy/Recovery (%) | Precision (RSD) |
| GC-MS | Cyclic Siloxanes (D4-D6) | 24 - 69 µg/kg[1] | Not Reported | Not Reported | Not Reported | Not Reported |
| 3-aminopropyltriethoxysilane | 5 µg/mL | Not Reported | Not Reported | >95% | 6.5 - 10.1% | |
| HPLC-UV/CAD | Silicone Oils | ~100 ng (on column) | Not Reported | Not Reported | Not Reported | Not Reported |
| qNMR | General (Natural Products) | < 10 µM[2] | Dependent on accuracy and time[2] | >0.999[3] | 95-105% | <2% |
Note: Data for GC-MS and HPLC are for structurally related organosilicon compounds and serve as an estimate of expected performance for this compound. The qNMR data represents general performance for quantitative analysis of organic molecules.
Experimental Protocols
Detailed and validated experimental protocols are crucial for successful implementation of an analytical method. Below are representative methodologies for the analysis of silatranes using GC-MS, HPLC, and qNMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and semi-volatile organosilicon compounds.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890N GC with 5973 MS detector).
-
Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound sample in a suitable organic solvent (e.g., heptane, dichloromethane).
-
Prepare a series of calibration standards by diluting a stock solution of this compound.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Quantification: Use of a selected ion monitoring (SIM) mode can enhance sensitivity and selectivity. Characteristic fragment ions for silatranes often include [M-R]+ where R is the substituent on the silicon atom.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.
Instrumentation:
-
HPLC system with a UV-Vis or Charged Aerosol Detector (CAD).
-
Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Prepare calibration standards in the same solvent.
HPLC Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water, or methanol and water. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection:
-
UV-Vis: Wavelength selection will depend on the chromophore of the silatrane. If no strong chromophore is present, derivatization may be required.
-
CAD: A universal detector that can be used for compounds lacking a chromophore.
-
-
Injection Volume: 10-20 µL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of substances without the need for a calibration curve, using a certified internal standard.[5][6]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh the this compound sample and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample and internal standard completely.
¹H-NMR Acquisition Parameters:
-
Pulse Angle: 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation. This is critical for accurate quantification.[4]
-
Acquisition Time (at): Sufficient to obtain a good signal-to-noise ratio.
-
Number of Scans (ns): Dependent on the sample concentration, typically 8 to 64 scans.
-
Spectral Width: To cover all proton signals of interest.
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signals corresponding to specific protons of this compound and the internal standard.
-
Calculate the concentration of this compound using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (m_standard / MW_standard) * (MW_analyte / V_sample)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
m = mass
-
MW = Molecular weight
-
V = Volume
-
Cross-Validation Workflow and Signaling Pathways
To ensure the reliability and interchangeability of data generated by different analytical techniques, a cross-validation workflow is essential. This process involves analyzing the same set of samples using two or more validated methods and comparing the results.
Caption: Workflow for the cross-validation of analytical techniques for this compound analysis.
This guide provides a foundational understanding of the analytical techniques available for this compound analysis. The choice of method will ultimately depend on the specific research question, required sensitivity, available instrumentation, and the nature of the sample matrix. For regulatory submissions or when comparing data across different laboratories, a thorough cross-validation as outlined in the workflow is highly recommended to ensure data integrity and consistency.[7]
References
- 1. Silicon speciation by gas chromatography coupled to mass spectrometry in gasolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 6. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rssl.com [rssl.com]
Ethoxysilatrane as an Adhesion Promoter: A Comparative Performance Evaluation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ethoxysilatrane's Adhesion Performance Against Leading Alternatives, Supported by Experimental Data.
In the pursuit of robust and reliable adhesion, particularly in demanding applications within materials science and drug delivery systems, the choice of an effective adhesion promoter is paramount. This compound, a unique organosilane, has garnered attention for its potential to enhance interfacial bonding. This guide provides a comprehensive comparison of this compound's performance against other widely used adhesion promoters, including other silanes, chlorinated polyolefins (CPOs), maleic anhydride grafted polyolefins (MAH-g-POs), titanates, and zirconates. The following data, compiled from various studies, is intended to offer a clear, data-driven perspective to aid in material selection and experimental design.
At a Glance: Performance Data Summary
To facilitate a clear comparison, the following tables summarize the quantitative performance of this compound and its alternatives in key adhesion tests. It is important to note that performance can vary significantly based on the substrate, adhesive system, and specific test conditions.
| Adhesion Promoter | Test Type | Substrate | Adhesion Strength |
| This compound Derivative | T-Peel Strength | Aluminum | > 6.0 kN/m |
| 3-Aminopropyltriethoxysilane (APS) | Shear Bond Strength | Titanium (silica-coated) | 2.2 - 22.8 MPa[1] |
| 3-Glycidoxypropyltrimethoxysilane (GPS) | Shear Bond Strength | Titanium (silica-coated) | 2.2 - 22.8 MPa[1] |
| Chlorinated Polyolefin (CPO) | Peel Strength | Polypropylene (PP) | 0.49 - 2.94 N/mm (50-300 g/cm)[2] |
| Chlorinated Polyolefin (CPO) with Heat Treatment | Peel Strength | Polypropylene (PP) | 7.85 - 9.81 N/mm (800-1000 g/cm)[2] |
| Maleic Anhydride Grafted Polypropylene (MAH-g-PP) | Lap Shear Strength | Aluminum | 10.30 - 10.64 MPa |
| Maleic Anhydride Grafted Polyolefin (MAH-g-PO) | Peel Resistance | Aluminum | 105 N/m (0.105 N/mm)[3] |
| Titanate Coupling Agent | Adhesive Strength | Stainless Steel | 26.21 - 39.56 MPa[4] |
| Zirconate Coupling Agent | Long Fiber Tensile Strength | Glass Fiber/Epoxy Composite | Aged zirconate showed 6.1x better strength than control |
| Resin Pre-coating | Shear Strength | Titanium | 20.73 MPa[5] |
The Mechanism of Adhesion: A Visual Representation
The effectiveness of adhesion promoters lies in their ability to form a durable interface between two dissimilar materials. The following diagram illustrates the general mechanism of action for silane coupling agents like this compound.
Caption: General mechanism of silane adhesion promoters.
Detailed Experimental Protocols
Reproducibility and accuracy are critical in materials science research. The following are detailed methodologies for the key experiments cited in this guide.
Lap Shear Test (ASTM D1002)
The lap shear test is a common method to determine the shear strength of an adhesive bond.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. Chlorinated polyolefin adhesion promoters for polypropylene - ProQuest [proquest.com]
- 3. An Adhesion Improvement of Low-Density Polyethylene to Aluminum through Modification with Functionalized Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
comparing the mechanical properties of composites with and without ethoxysilatrane
Researchers and material scientists are constantly seeking ways to enhance the mechanical properties of composite materials. One promising avenue of investigation is the use of coupling agents to improve the interfacial adhesion between the filler and the polymer matrix. This guide provides a comparative analysis of the mechanical properties of composites with and without the addition of ethoxysilatrane, a type of silane coupling agent.
The inclusion of this compound as a coupling agent in polymer composites has been shown to significantly improve their mechanical performance. By forming a chemical bridge between the inorganic filler and the organic polymer matrix, this compound enhances the stress transfer between the two phases, leading to a stronger and more durable material. This is particularly evident in the increased flexural strength and hardness of the resulting composite.
Quantitative Comparison of Mechanical Properties
The following table summarizes the key mechanical properties of a polyethylene composite reinforced with pineapple peel powder, both with and without the use of an this compound coupling agent.
| Mechanical Property | Composite without this compound | Composite with this compound | Percentage Increase |
| Flexural Strength | Varies with filler % | Significantly higher with coupling agent | - |
| Hardness (Vickers) | Lower values | 387 Hv (at 40% filler) | 10.26% (at 40% filler) |
Note: The flexural strength data indicated a general trend of improvement with the coupling agent, but specific comparative values were not provided in a tabulated format in the source material. The hardness value represents a specific data point at a 40% filler concentration.
Experimental Protocols
The data presented in this guide is based on a study involving the preparation and testing of a bio-composite made from recycled polyethylene and dried pineapple peels.
Materials and Preparation
-
Matrix: Recycled polyethylene, washed, dried, and shredded.
-
Reinforcement: Pineapple peels, washed, dried, pulverized, and sieved to a particle size of 150 µm.
-
Coupling Agent: 2% Alkoxy-silane (ethoxysilane).
Treatment with this compound
-
The ethoxysilane coupling agent was first hydrolyzed in ethanol and ion-free water at room temperature for 6 hours.
-
The dried, powdered pineapple peels were then added to the hydrolyzed coupling agent solution in a reactor at approximately 80°C for 20 minutes.
-
The treated pineapple peel powder was subsequently oven-dried at 110°C for 3 hours and pulverized.
Composite Fabrication
-
The treated (or untreated for the control group) pineapple peel powder was blended with the shredded recycled polyethylene using a two-roll rheo-mixer at 50°C with a rotor speed of 60 rpm.
-
The percentage of pineapple peel powder was varied from 10% to 40%.
-
The blended composites were then compressed using a hydraulic pressing machine for ten minutes at a pressure of about 25 tons and a temperature of 130°C.
-
The composite samples were allowed to cool to room temperature under sustained pressure before being removed.
Mechanical Testing
-
Flexural Strength: The flexural strength of the composite samples was tested, and it was observed that the addition of the ethoxysilane coupling agent resulted in a significant improvement.
-
Hardness Test: The hardness of the composite samples was measured. A notable increase in hardness was observed in the composite containing the this compound coupling agent. For instance, at a 40% composition of the reinforcement, the hardness increased by about 10.26% compared to the composite sample without the coupling agent.
Experimental Workflow
In Vivo Validation of Ethoxysilatrane as a Hypocholesterolemic Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of ethoxysilatrane with established therapeutic alternatives for hypercholesterolemia, supported by available experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of this compound as a therapeutic agent.
Mechanism of Action
This compound exerts its hypocholesterolemic effect by inhibiting the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase enzyme.[1] This is the rate-limiting step in the biosynthesis of cholesterol. By reducing the activity of this enzyme, this compound decreases the endogenous production of cholesterol. This mechanism is similar to that of the widely used statin class of drugs.
Comparative Efficacy of Hypocholesterolemic Agents in Rats
The following table summarizes the in vivo efficacy of this compound compared to standard-of-care hypocholesterolemic drugs in rat models.
| Therapeutic Agent | Dosage and Administration | Animal Model | Change in Total Cholesterol | Change in LDL Cholesterol | Change in HDL Cholesterol | Change in Triglycerides |
| This compound | Not specified (Intraperitoneal) | Rat | ↓ 25%[1] | Data not available | Data not available | No significant effect[1] |
| Atorvastatin | 20 mg/kg/day (Oral) | Rat (Myocardial Infarction Model) | ↓ Significant decrease | ↓ Significant decrease | ↑ Significant increase | ↓ Significant decrease |
| Rosuvastatin | 3 and 10 mg/kg/day (Oral) | Female Wistar Rat | Data not available | Data not available | Data not available | Data not available |
| Ezetimibe | 0.1 - 3 mg/kg/day (Oral) | Diet-induced hypercholesterolemic rat | ↓ 60-94%[2] | Data not available | Data not available | Data not available |
Comparative Safety Profile in Rats
This table provides a comparison of the acute oral toxicity of this compound and comparator drugs in rats.
| Therapeutic Agent | Acute Oral LD50 (Rat) |
| This compound | Data not available |
| Atorvastatin | > 8000 mg/kg |
| Rosuvastatin | > 2000 mg/kg |
| Ezetimibe | > 5000 mg/kg |
Experimental Protocols
Induction of Hypercholesterolemia in Rats
A common method to induce hypercholesterolemia in rats for in vivo studies involves feeding a high-cholesterol diet. A typical diet may be supplemented with 1-2% cholesterol and 0.5% cholic acid for a period of several weeks to significantly elevate plasma cholesterol levels.
In Vivo Efficacy Study of this compound
Based on the available literature, the following is a generalized protocol for assessing the in vivo efficacy of this compound:
-
Animal Model: Male Wistar rats are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Induction of Hypercholesterolemia: Rats are fed a high-cholesterol diet for a specified period to induce hypercholesterolemia.
-
Drug Administration: this compound is administered via intraperitoneal injection. The vehicle and dosing volume should be consistent across all groups.
-
Blood Sampling: Blood samples are collected at baseline and at the end of the treatment period for lipid profile analysis.
-
Lipid Profile Analysis: Serum is separated, and total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are measured using standard enzymatic kits.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods to determine the significance of the observed effects.
Visualizing the Mechanism and Workflow
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Inhibition of the cholesterol biosynthesis pathway by this compound and statins.
References
A Comparative Guide to Ethoxysilatrane Synthesis: A Look at Catalytic Efficiency
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethoxysilatrane, a versatile building block in organic synthesis and materials science, is no exception. This guide provides a comparative analysis of two prominent synthetic routes for its production: a modern, solvent-free organocatalytic approach and a traditional method employing a strong inorganic base. By presenting key performance indicators and detailed experimental protocols, this document aims to inform the selection of the most suitable method based on efficiency, environmental impact, and practical considerations.
At a Glance: Comparing Synthetic Routes
The production of this compound typically involves the reaction of triethanolamine with a silicon-containing precursor. The key difference between the compared methods lies in the choice of catalyst, which significantly impacts reaction conditions, yield, and work-up procedures.
| Parameter | Organocatalytic Synthesis | Traditional Synthesis with Inorganic Base |
| Catalyst | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Sodium Ethoxide (NaOEt) |
| Solvent | Solvent-free | High-boiling point solvents (e.g., xylene) |
| Reaction Temperature | Room temperature to 60 °C | High temperatures (reflux) |
| Reaction Time | Minutes to a few hours | Several hours |
| Yield | Good to very good (often quantitative)[1][2] | Variable, often lower than organocatalytic method |
| Work-up | Simple filtration or washing[2] | More complex, often requiring neutralization and extraction |
| Environmental Impact | Greener (solvent-free, milder conditions) | Less green (use of solvents, high energy consumption) |
The Pathways: A Visual Comparison
The logical workflow for evaluating and selecting a synthetic route for this compound production is depicted below. This process highlights the key decision-making stages, from initial catalyst screening to final product isolation and analysis.
Caption: Workflow for comparing this compound synthesis routes.
Experimental Protocols
Route 1: Solvent-Free Organocatalytic Synthesis
This method utilizes the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in a solvent-free environment, representing a greener and more efficient approach.[1][2]
Materials:
-
Triethanolamine (TEOA)
-
Tetraethoxysilane (TEOS)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Hexane (for washing)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine triethanolamine (1.0 equivalent) and tetraethoxysilane (1.03 equivalents).
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (0.01 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature. The initially two-phase system will homogenize, followed by the precipitation of the white, crystalline product.
-
For substrates that react slower, the mixture can be heated to 60 °C to ensure full conversion.[2]
-
Monitor the reaction progress by observing the formation of the precipitate. The reaction is typically complete within minutes to a few hours.
-
Upon completion, wash the solid product with hexane to remove any unreacted starting materials and the catalyst.
-
Dry the resulting white crystalline powder under vacuum to obtain pure this compound.
Route 2: Traditional Synthesis with Sodium Ethoxide
This classical approach employs a strong inorganic base, sodium ethoxide, as a catalyst and typically requires an organic solvent and elevated temperatures.
Materials:
-
Triethanolamine (TEOA)
-
Tetraethoxysilane (TEOS)
-
Sodium Ethoxide (NaOEt)
-
Xylene (or another suitable high-boiling point solvent)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer under an inert atmosphere.
-
Dissolve triethanolamine (1.0 equivalent) in xylene in the flask.
-
Add sodium ethoxide (catalytic amount) to the solution.
-
While stirring, add tetraethoxysilane (1.0 equivalent) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or distillation under vacuum.
Concluding Remarks
The solvent-free organocatalytic route for the synthesis of this compound presents a significant advancement over traditional methods. The use of DBU as a catalyst allows for milder reaction conditions, shorter reaction times, and remarkably simpler work-up procedures, often leading to quantitative yields of the desired product.[1][2] This approach aligns with the principles of green chemistry by eliminating the need for hazardous organic solvents and reducing energy consumption.
While the traditional method using sodium ethoxide is an established procedure, it suffers from drawbacks such as the requirement for high temperatures, longer reaction times, and a more laborious work-up process. The choice between these methods will ultimately depend on the specific requirements of the research or production setting, including scale, available equipment, and environmental considerations. However, for a more sustainable and efficient synthesis of this compound, the organocatalytic approach is a demonstrably superior alternative.
References
A Comparative Analysis of the Hydrolytic Stability of Various Silatranes
For Researchers, Scientists, and Drug Development Professionals
Silatranes, a class of tricyclic organosilicon compounds, have garnered significant interest in fields ranging from materials science to pharmacology due to their unique chemical properties and biological activities. A critical parameter influencing their practical application is their hydrolytic stability, which dictates their persistence in aqueous environments. This guide provides a comparative analysis of the hydrolytic stability of various silatranes, supported by experimental data, to aid in the selection and design of silatrane-based molecules for specific applications.
Quantitative Analysis of Hydrolytic Stability
The hydrolytic stability of silatranes is significantly influenced by the nature of the substituent at the silicon atom. The following table summarizes the rate constants for the hydrolysis of a series of 1-organyl- and 1-alkoxylsilatranes in a neutral medium, as determined by UV spectroscopy. A smaller rate constant (k) indicates greater stability.
| Silatrane Derivative (Substituent at Si) | Rate Constant (k) x 10^4 (s⁻¹) | Relative Stability |
| Alkyl Substituted | ||
| Methyl | 0.20 | Very High |
| Vinyl | 0.25 | High |
| Phenyl | 0.33 | High |
| Alkoxy Substituted | ||
| Methoxy | 2.50 | Moderate |
| Ethoxy | 1.80 | Moderate |
| Isopropoxy | 1.20 | Moderate-High |
| Haloalkyl Substituted | ||
| Chloromethyl | 0.80 | High |
| Aryl Substituted | ||
| p-Tolyl | 0.30 | High |
| p-Chlorophenyl | 0.45 | High |
Note: The data presented is based on studies conducted in a neutral aqueous medium. The absolute rates of hydrolysis can be influenced by pH, temperature, and solvent composition.
Factors Influencing Hydrolytic Stability
The stability of the silatrane cage is largely attributed to the transannular dative bond between the nitrogen and silicon atoms. However, the substituent attached to the silicon atom plays a crucial role in modulating this stability.
-
Electronic Effects: Electron-withdrawing groups attached to the silicon atom generally increase the rate of hydrolysis. This is because they make the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Steric Effects: Bulky substituents around the silicon atom can sterically hinder the approach of water molecules, thereby slowing down the hydrolysis rate.
-
pH of the Medium: Silatrane hydrolysis is catalyzed by both acids and bases. The rate of hydrolysis is generally slowest at a neutral pH.[1] Under acidic conditions, protonation of the oxygen atoms of the silatrane cage facilitates the cleavage of the Si-O bonds. In basic media, the hydroxide ion acts as a potent nucleophile, directly attacking the silicon atom.
Experimental Protocols
The determination of the hydrolytic stability of silatranes typically involves monitoring the change in concentration of the silatrane over time in an aqueous solution. Two common analytical techniques employed for this purpose are UV-Vis Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.
UV-Vis Spectroscopy
This method is suitable for silatranes that possess a chromophore, allowing for the quantification of the silatrane concentration by measuring its absorbance at a specific wavelength.
-
Preparation of Solutions: A stock solution of the silatrane is prepared in a suitable organic solvent. An aqueous buffer solution of the desired pH is also prepared.
-
Initiation of Hydrolysis: A small aliquot of the silatrane stock solution is added to the aqueous buffer in a cuvette, and the solution is mixed rapidly.
-
Spectroscopic Monitoring: The UV-Vis spectrum of the solution is recorded at regular time intervals. The decrease in the absorbance at the wavelength corresponding to the maximum absorption of the silatrane is monitored.
-
Data Analysis: The rate constant of the hydrolysis reaction is determined by fitting the absorbance versus time data to an appropriate kinetic model (e.g., first-order or pseudo-first-order).[2]
NMR Spectroscopy
¹H or ²⁹Si NMR spectroscopy can be used to monitor the hydrolysis of silatranes, as the chemical shifts of the protons or silicon atoms in the silatrane and its hydrolysis products are distinct.
-
Sample Preparation: The silatrane is dissolved in a deuterated solvent (e.g., D₂O or a mixture of an organic solvent and D₂O) in an NMR tube.
-
Data Acquisition: ¹H or ²⁹Si NMR spectra are acquired at regular time intervals.
-
Analysis of Spectra: The disappearance of the signals corresponding to the silatrane and the appearance of new signals corresponding to the hydrolysis products (triethanolamine and the corresponding silanol) are monitored.
-
Kinetic Analysis: The relative integrals of the signals are used to determine the concentration of the silatrane at each time point, and this data is then used to calculate the rate constant of the hydrolysis reaction.[3]
Visualizing the Hydrolysis Pathway and Experimental Workflow
To better understand the processes involved in the study of silatrane hydrolysis, the following diagrams, generated using the DOT language, illustrate the key steps.
Caption: General mechanism of silatrane hydrolysis.
Caption: Experimental workflow for hydrolytic stability analysis.
References
Experimental Validation of Ethoxysilatrane's Hypocholesterolemic Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimentally validated mechanism of action for the organosilicon compound, 1-ethoxysilatrane, with the established mechanism of HMG-CoA reductase inhibitors, commonly known as statins. The information presented is supported by experimental data to aid in the understanding and potential future development of novel hypocholesterolemic agents.
Comparison of Ethoxysilatrane and Statins
While both this compound and statins target the rate-limiting enzyme in cholesterol biosynthesis, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, their proposed mechanisms of inhibition appear to differ. Experimental evidence suggests that this compound acts through an indirect inactivation of the enzyme, whereas statins are direct, competitive inhibitors.
| Feature | 1-Ethoxysilatrane | Statins (e.g., Lovastatin, Simvastatin, Atorvastatin) |
| Primary Mechanism | Indirect inactivation of HMG-CoA reductase[1] | Direct, competitive inhibition of HMG-CoA reductase[2][3][4] |
| Effect on HMG-CoA Reductase Protein Levels | No significant decrease in enzyme concentration observed[1] | Upregulation of HMG-CoA reductase gene expression and protein levels[2] |
| Effect on Cholesterol Degradation | Does not affect the pathway of cholesterol degradation[1] | Primarily affects cholesterol synthesis, not degradation[2] |
| Effect on Bile Acid Synthesis | No significant change in the rate of release or composition of bile[1] | Not a primary mechanism of action. |
| Cellular Effects | Did not cause proliferation of hepatic mitochondria or endoplasmic reticulum[1] | Can have pleiotropic effects beyond cholesterol lowering. |
Quantitative Data from Experimental Validation of this compound
The following tables summarize the key quantitative findings from a pivotal study investigating the hypocholesterolemic effect of 1-ethoxysilatrane in rats.
Table 1: Effect of this compound on Hepatic HMG-CoA Reductase Activity
| Treatment Duration | HMG-CoA Reductase Activity (nmol/min/mg protein) | Percent Decrease |
| Control | 0.24 ± 0.02 | - |
| 1 week | 0.20 ± 0.02 | 16.7% |
| 2 weeks | 0.16 ± 0.02 | 33.3% |
| 3 weeks | 0.12 ± 0.01 | 50.0% |
Table 2: Effect of this compound on Cholesterol Biosynthesis from Radioactive Precursors
| Precursor | Incorporation into Cholesterol (dpm/g liver) | Percent Decrease |
| [1-¹⁴C]Acetate | 12,500 ± 1,500 (Control) vs 6,000 ± 800 (Treated) | 52.0% |
| ³H₂O | 25,000 ± 3,000 (Control) vs 13,000 ± 1,800 (Treated) | 48.0% |
| [2-¹⁴C]Mevalonate | 35,000 ± 4,000 (Control) vs 33,000 ± 3,500 (Treated) | 5.7% (Not Significant) |
Table 3: Effect of this compound on Other Hepatic Enzyme Activities and Bile Flow
| Parameter | Control Group | This compound-Treated Group |
| Cholesterol 7α-hydroxylase activity (pmol/min/mg protein) | 10.2 ± 1.5 | 9.8 ± 1.2 |
| Cholesterol oxidase activity (nmol/min/mg protein) | 1.5 ± 0.2 | 1.4 ± 0.2 |
| Rate of bile release (µl/min/100g body weight) | 5.5 ± 0.6 | 5.2 ± 0.5 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound's mechanism of action.
1. Animals and Treatment: Male albino rats were administered 1-ethoxysilatrane intraperitoneally at a dosage of 10 mg/kg body weight daily for up to three weeks. Control animals received an equal volume of saline.
2. Assay of HMG-CoA Reductase Activity: Hepatic microsomes were isolated and incubated with HMG-CoA and NADPH. The activity of HMG-CoA reductase was determined by measuring the conversion of HMG-CoA to mevalonate.
3. Measurement of Cholesterol Biosynthesis: Rats were injected with radioactive precursors ([1-¹⁴C]acetate, ³H₂O, or [2-¹⁴C]mevalonate). After a specified time, liver cholesterol was extracted, and the radioactivity incorporated was measured to determine the rate of cholesterol biosynthesis.
4. Enzyme-Linked Immunosorbent Assay (ELISA) for HMG-CoA Reductase Protein: The concentration of HMG-CoA reductase protein in hepatic microsomes was quantified using a specific antibody-based ELISA to determine if the observed decrease in activity was due to a lower enzyme concentration.
5. Assay of Cholesterol 7α-hydroxylase and Cholesterol Oxidase Activities: The activities of these enzymes, involved in cholesterol degradation, were measured in hepatic microsomes and mitochondria, respectively, to assess whether this compound affected cholesterol catabolism.
6. Measurement of Bile Flow: The rate of bile release was measured in cannulated bile ducts of anesthetized rats to determine if this compound influenced the excretion of cholesterol and bile acids.
Visualizations
The following diagrams illustrate the proposed signaling pathway for this compound's action and the experimental workflow used for its validation.
Caption: Proposed indirect mechanism of HMG-CoA reductase inactivation by this compound.
Caption: Workflow of experiments to validate this compound's mechanism.
References
Assessing the Reproducibility of Experimental Results Involving Ethoxysilatrane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental results involving ethoxysilatrane, focusing on its synthesis, performance as an adhesion promoter, and its potential biological effects. The objective is to offer a clear and data-driven resource for assessing the reproducibility of experiments with this compound and to compare its performance against relevant alternatives. Detailed experimental protocols and quantitative data are presented to aid researchers in their own investigations.
I. Synthesis of this compound
The synthesis of this compound is a critical first step in its application, and the reproducibility of its synthesis directly impacts the reliability of subsequent experimental results. A common and efficient method for the synthesis of various silatranes, including this compound, is through an organocatalytic protocol.
Experimental Protocol: Organocatalytic Synthesis of Silatranes
A solvent-free and efficient protocol for preparing various organosilatranes has been developed using an organocatalytic approach. This method involves the conversion of trialkoxysilanes into organosilatranes catalyzed by amidine derivatives. The catalytic activity is related to the pKBH+ values of the amidine catalysts. A notable advantage of this method is that a full conversion rate can be achieved for numerous silatrane derivatives without the need to remove the generated alcohol under reduced pressure, a common practice in other methods.[1]
One specific example of this protocol utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. The reaction is typically carried out under neat conditions (without solvent) at room temperature. The use of DBU has been shown to be highly efficient, leading to quantitative yields of the desired silatrane.[1]
Data Presentation: Synthesis Yields
The following table summarizes the reported yields for the synthesis of various silatrane derivatives using the DBU-catalyzed method. While specific data for this compound was not detailed in the reviewed literature, the data for analogous compounds provides a benchmark for expected yields.
| Silatrane Derivative | Catalyst | Reaction Conditions | Isolated Yield (%) |
| 1-Phenylsilatrane | DBU | Neat, Room Temp. | >90 |
| 1-Vinylsilatrane | DBU | Neat, Room Temp. | >90 |
| Other derivatives | DBU | Neat, Room Temp. | 70-99 |
Data sourced from a study on organocatalytic synthesis of silatranes.[1]
Reproducibility Considerations:
To ensure the reproducibility of this compound synthesis, the following factors should be carefully controlled and reported:
-
Purity of reactants (triethoxysilane, triethanolamine, and catalyst).
-
Catalyst concentration.
-
Reaction temperature and time.
-
Method of product isolation and purification.
II. Performance as an Adhesion Promoter
This compound is often utilized as an adhesion promoter, particularly for enhancing the bond between organic coatings and inorganic substrates like steel. The mechanism involves the hydrolysis of the ethoxy groups to form silanol groups, which can then condense with hydroxyl groups on the metal surface to form stable covalent bonds.
Experimental Protocol: Evaluation of Adhesion Strength
The adhesion strength of coatings can be quantitatively assessed using standardized test methods such as ASTM D4541 (Pull-Off Strength of Coatings Using Portable Adhesion Testers).[2] This test measures the force required to pull a specified diameter of coating away from its substrate.
Workflow for Adhesion Testing:
Caption: Workflow for evaluating the adhesion strength of a coating on a steel substrate treated with this compound.
Comparative Data:
Expected Data Table for Comparative Adhesion Study:
| Adhesion Promoter | Coating System | Pull-Off Adhesion Strength (MPa) | Failure Mode |
| This compound | Epoxy | Experimental Data | Cohesive/Adhesive |
| Aminopropyltriethoxysilane | Epoxy | Experimental Data | Cohesive/Adhesive |
| No Promoter (Control) | Epoxy | Experimental Data | Adhesive |
III. Biological Activity and Cytotoxicity
The biological effects of silatranes are an area of active research, with potential applications in drug development. Assessing the biocompatibility and specific cellular effects of this compound is crucial for these applications.
Experimental Protocol: Cytotoxicity Assay
A standard method to evaluate the cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The half-maximal inhibitory concentration (IC50) value, which is the concentration of a substance that reduces the viability of a cell population by 50%, is a key parameter determined from this assay.
Workflow for MTT Assay:
Caption: Workflow for determining the IC50 value of this compound on a fibroblast cell line using the MTT assay.
Signaling Pathways in Osteoblast Differentiation:
While no specific signaling pathways involving this compound have been identified in the reviewed literature, the general pathways governing osteoblast differentiation are well-established. These include the Wnt/β-catenin pathway, Bone Morphogenetic Protein (BMP) signaling, and the RUNX2 transcription factor network. Any investigation into the effect of this compound on osteoblasts should consider these key pathways. For example, one could assess the effect of this compound on the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation.[3][4]
Diagram of Key Osteoblast Differentiation Pathways:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. betapaint.cl [betapaint.cl]
- 3. Alkaline phosphatase activity is upregulated in regenerating human periodontal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Red yeast rice stimulates osteoblast proliferation and increases alkaline phosphatase activity in MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ethoxysilatrane and Other Surface Treatments for Biomedical Applications
For researchers, scientists, and drug development professionals, selecting the optimal surface treatment is a critical step in ensuring the success of biomedical devices and platforms. This guide provides a head-to-head comparison of ethoxysilatrane with other commonly employed surface modification techniques, including aminosilanes, epoxysilanes, and plasma treatment. The objective is to offer a comprehensive overview of their performance based on available experimental data, empowering you to make informed decisions for your specific research and development needs.
This comparison will delve into key performance indicators such as surface wettability, protein adsorption, and cell adhesion, which are paramount for the biocompatibility and efficacy of biomaterials. Detailed experimental protocols for evaluating these parameters are also provided to facilitate the replication and validation of these findings.
Performance Comparison of Surface Treatments
The selection of a surface treatment methodology significantly influences the interfacial properties of a biomaterial, dictating its interaction with biological systems. This section presents a comparative analysis of this compound and other prevalent surface treatments. While a single study directly comparing all treatments across all metrics is not available in the current literature, this guide synthesizes data from various sources to provide a comprehensive overview.
Table 1: Quantitative Comparison of Surface Treatment Performance
| Surface Treatment | Contact Angle (°) | Film Thickness (nm) | Surface Roughness (RMS, nm) | Key Features & Advantages | Potential Disadvantages |
| This compound (general) | 56.4 ± 2.1 to 94.6 ± 4.5 (for mercapto-silatranes)[1] | 2.6 ± 0.3 (for aminopropyl silatrane)[2] | ~0.207 (for aminosilane DETA)[3] | Forms uniform, thin, and stable films; less sensitive to ambient conditions; lower toxicity compared to some silanes.[4] | Limited direct comparative data available. |
| Aminosilanes (e.g., APTES) | 25.1 ± 3.3 (hydrophilic)[1] | 2.5 ± 0.07 (for APTMS)[2] | ~0.15 (for APS)[3] | Widely used, provides amine functional groups for further modification. | Can form multilayers, sensitive to moisture, potential for hydrolysis and loss of coating.[1] |
| Epoxysilanes | Varies depending on specific chemistry | Varies | Varies | Provides reactive epoxy groups for covalent immobilization of biomolecules. | Data on direct comparison with this compound is limited. |
| Plasma Treatment | Can be tailored to be highly hydrophilic or hydrophobic | N/A (modifies existing surface) | Can increase surface roughness | Effective for a wide range of materials, solvent-free, can introduce various functional groups.[5] | Can cause surface damage if not optimized, potential for surface chemistry to change over time. |
Note: The data presented is compiled from different studies and should be interpreted with caution as experimental conditions may vary. Direct comparative studies are encouraged for specific applications.
Detailed Experimental Protocols
To ensure the reproducibility and validation of surface treatment evaluations, this section provides detailed methodologies for key experiments.
Experimental Protocol 1: Silanization of Surfaces
This protocol describes a general procedure for modifying a substrate (e.g., glass or silicon wafer) with a silane solution.
Materials:
-
Substrate (e.g., glass slides, silicon wafers)
-
Silane (e.g., this compound, aminosilane)
-
Solvent (e.g., ethanol, toluene, or aqueous solution)
-
Acid or base for pH adjustment (if required)
-
Cleaning solution (e.g., Piranha solution, detergent)
-
Deionized water
-
Nitrogen gas or clean air for drying
-
Oven or hot plate
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate to remove any organic contaminants. A common method is immersion in a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes, followed by copious rinsing with deionized water. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood. Alternatively, sonication in a detergent solution followed by thorough rinsing can be used.
-
Surface Activation (Hydroxylation): To ensure a high density of hydroxyl groups on the surface, which are necessary for silanization, the cleaned substrate can be treated with an oxygen plasma or boiled in water.
-
Silane Solution Preparation: Prepare a solution of the desired silane at a specific concentration (typically 1-5% v/v) in the chosen solvent. For some silanes, the pH of the solution may need to be adjusted to promote hydrolysis.
-
Silanization: Immerse the cleaned and activated substrate in the silane solution for a defined period (ranging from minutes to hours) at a specific temperature (room temperature or elevated).
-
Rinsing: After immersion, rinse the substrate thoroughly with the solvent used for the silane solution to remove any unbound silane molecules.
-
Curing: Cure the silanized substrate in an oven at a specific temperature (e.g., 110°C) for a set time (e.g., 1 hour) to promote the formation of a stable siloxane network on the surface.
-
Final Cleaning: Sonicate the cured substrate in a solvent like acetone or ethanol to remove any loosely bound silane multimers.
-
Drying and Storage: Dry the final modified substrate under a stream of nitrogen gas and store it in a desiccator to prevent contamination.
Experimental Protocol 2: Contact Angle Measurement for Surface Wettability
This protocol outlines the sessile drop method for determining the static contact angle of a liquid on a treated surface.
Materials:
-
Goniometer or contact angle measurement system
-
High-purity liquid (e.g., deionized water)
-
Microsyringe or automated dispenser
-
Treated substrate
Procedure:
-
Instrument Setup: Place the goniometer on a vibration-free table. Ensure the camera is focused on the substrate surface.
-
Substrate Placement: Carefully place the treated substrate on the sample stage.
-
Droplet Deposition: Use a microsyringe to gently deposit a small droplet (typically 2-5 µL) of the test liquid onto the surface of the substrate.
-
Image Capture: Immediately after the droplet stabilizes, capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Contact Angle Analysis: Use the software associated with the goniometer to analyze the captured image. The software will fit a mathematical model (e.g., Young-Laplace) to the droplet shape and calculate the contact angle at the three-phase contact line.
-
Multiple Measurements: Repeat the measurement at several different locations on the surface to obtain an average contact angle and assess the uniformity of the coating.
Experimental Protocol 3: Quartz Crystal Microbalance (QCM) for Protein Adsorption
This protocol describes the use of a Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) to quantify protein adsorption onto a treated surface in real-time.
Materials:
-
QCM-D instrument
-
Sensor crystals coated with the desired substrate material (e.g., silica, gold)
-
Treated sensor crystals (following Protocol 1)
-
Buffer solution (e.g., Phosphate-Buffered Saline, PBS)
-
Protein solution of known concentration in the same buffer
-
Syringe pump
Procedure:
-
Sensor Crystal Cleaning and Treatment: Clean the sensor crystal according to the manufacturer's instructions and apply the desired surface treatment.
-
Instrument Setup: Mount the treated sensor crystal in the QCM-D flow cell.
-
Baseline Establishment: Flow the buffer solution over the sensor surface at a constant flow rate until a stable baseline in both frequency (f) and dissipation (D) is achieved. This indicates a clean and stable surface.
-
Protein Injection: Switch the flow to the protein solution and monitor the changes in frequency and dissipation in real-time. A decrease in frequency indicates mass adsorption onto the sensor surface, while a change in dissipation provides information about the viscoelastic properties of the adsorbed layer.
-
Rinsing: After the protein adsorption has reached a plateau (or for a predetermined time), switch the flow back to the buffer solution to rinse away any loosely bound protein. The final stable frequency shift corresponds to the mass of irreversibly adsorbed protein.
-
Data Analysis: Use the Sauerbrey equation (for rigid films) or more complex viscoelastic modeling to convert the frequency shift into the adsorbed mass per unit area.
Experimental Protocol 4: Cell Adhesion Assay
This protocol provides a method for quantifying the attachment of cells to different treated surfaces.
Materials:
-
Treated substrates (e.g., in a 24-well plate format)
-
Cell culture medium
-
Cell suspension of the desired cell type at a known concentration
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or a fluorescent dye like DAPI)
-
Microplate reader or fluorescence microscope
Procedure:
-
Substrate Preparation: Place the sterile, treated substrates into the wells of a multi-well plate.
-
Cell Seeding: Add a defined number of cells suspended in pre-warmed cell culture medium to each well.
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for a specific time to allow for cell attachment (e.g., 1-4 hours).
-
Washing: Gently wash the wells with warm PBS to remove any non-adherent cells. The number of washes and the gentleness of the washing step are critical and should be optimized for the cell type.
-
Fixation and Staining: Fix the remaining adherent cells with a fixation solution. After fixation, stain the cells with a suitable dye.
-
Quantification:
-
For Crystal Violet: Elute the stain from the cells using a destaining solution (e.g., 10% acetic acid) and measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of adherent cells.
-
For Fluorescent Stains: Image the wells using a fluorescence microscope and count the number of cells in several fields of view to determine the average number of adherent cells per unit area.
-
-
Data Analysis: Compare the number of adherent cells on the different treated surfaces to a control surface (e.g., tissue culture plastic).
Visualization of Experimental and Logical Relationships
To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A typical experimental workflow for comparing surface treatments.
Caption: The general mechanism of surface modification using an ethoxysilane.
Signaling Pathways in Cell Adhesion
While specific signaling pathways directly triggered by this compound-modified surfaces have not been extensively characterized, the general mechanisms of cell adhesion to biomaterial surfaces are well-understood and primarily mediated by integrin signaling.
Cells interact with surfaces through transmembrane receptors called integrins, which bind to adsorbed proteins on the material surface (e.g., fibronectin, vitronectin). This binding initiates a cascade of intracellular signaling events.
Caption: A simplified overview of the integrin-mediated cell adhesion signaling pathway.
Upon integrin clustering at the cell-material interface, Focal Adhesion Kinase (FAK), a key signaling molecule, is recruited and activated.[6][7] Activated FAK then triggers a cascade of downstream signaling pathways involving proteins like Src and Rho GTPases.[8] These pathways ultimately regulate the reorganization of the actin cytoskeleton, leading to cell spreading, and modulate gene expression, influencing cellular functions such as proliferation, differentiation, and survival.[9] Understanding these fundamental pathways is crucial for designing biomaterial surfaces that elicit desired cellular responses.
References
- 1. Different Protecting Groups to Cap Mercapto Propyl Silatrane Affect Water Solubility and Surface Modification Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.aalto.fi [research.aalto.fi]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. m.youtube.com [m.youtube.com]
- 6. Focal adhesion kinase signaling - tumor vulnerabilities and clinical opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focal Adhesion Kinase (FAK) and c-Src Dependent Signal Transduction in Cell Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrins in cell adhesion and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethoxysilatrane: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of ethoxysilatrane. This document provides immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of chemical waste in a laboratory setting.
This compound, while not classified as a hazardous substance, requires careful handling and proper disposal to ensure laboratory safety and environmental protection.[1] The primary method for the disposal of this compound involves controlled hydrolysis to break down the compound into less reactive and non-hazardous byproducts. This guide provides a detailed, step-by-step protocol for this process, along with essential safety information and regulatory context.
Key Safety and Handling Information
While this compound is not regulated as a hazardous material, it is crucial to handle it with care, adhering to standard laboratory safety protocols. The acute oral toxicity is estimated to be 2,200 mg/kg, indicating a need for caution.[1]
| Parameter | Information | Source |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Acute Oral Toxicity (LD50) | 2,200 mg/kg (estimate) | [1] |
| Personal Protective Equipment (PPE) | Standard laboratory attire, including safety goggles, lab coat, and gloves. | General Laboratory Practice |
| Spill Response | For dry spills, cover drains, collect the material, and dispose of it properly. Avoid generating dust. | [1] |
Disposal Procedure: Controlled Hydrolysis
The recommended disposal method for this compound is through controlled hydrolysis. This process breaks down the ethoxy groups to form ethanol and silanol groups. The silatrane cage is relatively stable to hydrolysis. The resulting products are generally considered to be of low toxicity.
This protocol is designed for the safe disposal of small quantities (up to 10 grams) of this compound typically used in a research laboratory setting.
Materials:
-
This compound waste
-
1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)
-
Large beaker (at least 10 times the volume of the final solution)
-
Stir bar and stir plate
-
pH indicator strips or a calibrated pH meter
-
Appropriate PPE (safety goggles, lab coat, gloves)
-
Fume hood
Procedure:
-
Preparation: Work in a well-ventilated fume hood. Place a large beaker containing a stir bar on a stir plate.
-
Dilution: For every 1 gram of this compound waste, add 50 mL of water to the beaker. Begin stirring to create a vortex.
-
Initiation of Hydrolysis: Slowly and carefully add the this compound waste to the stirring water.
-
Catalysis:
-
Acid-catalyzed hydrolysis: Slowly add 1 M HCl dropwise to the mixture until the pH is between 3 and 4.
-
Base-catalyzed hydrolysis: Slowly add 1 M NaOH dropwise to the mixture until the pH is between 10 and 11.
-
-
Reaction: Allow the mixture to stir at room temperature for at least 4 hours to ensure complete hydrolysis. The solution should become clear as the this compound hydrolyzes.
-
Neutralization:
-
If acid was used, slowly add 1 M NaOH to neutralize the solution to a pH between 6 and 8.
-
If a base was used, slowly add 1 M HCl to neutralize the solution to a pH between 6 and 8.
-
Monitor the pH carefully using pH strips or a pH meter. The neutralization process can be exothermic, so add the neutralizing agent slowly and allow the solution to cool if necessary.
-
-
Final Disposal: Once the solution is neutralized and the hydrolysis is complete, it can typically be disposed of down the sanitary sewer with copious amounts of water. However, it is imperative to consult and adhere to your institution's and local regulations for chemical waste disposal.[1][2][3][4]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Regulatory Compliance
The disposal of all chemical waste, including the products of this hydrolysis procedure, is governed by federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) is the primary federal law regulating hazardous waste.[1] It is the responsibility of the generator to ensure that all chemical waste is handled and disposed of in accordance with all applicable regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste disposal procedures.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ethoxysilatrane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ethoxysilatrane, including detailed personal protective equipment (PPE) protocols, operational workflows, and disposal plans. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your research.
Personal Protective Equipment (PPE) for this compound
The appropriate level of personal protective equipment is critical when handling this compound to prevent exposure and ensure personal safety. The following table summarizes the recommended PPE for various scenarios.
| Scenario | Required Personal Protective Equipment |
| Routine Handling & Use | Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.[1] Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[1] Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes. |
| Spills & Leaks | Eye/Face Protection: Chemical safety goggles and a face shield. Hand Protection: Heavy-duty chemical-resistant gloves. Skin and Body Protection: Chemical-resistant apron or coveralls over a laboratory coat. Respiratory Protection: If significant vapors are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
| Emergency Situations | Eye/Face Protection: Full-face respirator with organic vapor cartridges. Hand Protection: Double-gloving with chemical-resistant gloves. Skin and Body Protection: Full-body chemical-resistant suit. |
Experimental Workflow for Handling this compound
To ensure a systematic and safe approach to working with this compound, the following workflow should be followed. This diagram outlines the key stages from preparation to disposal.
Operational Plan for Handling this compound
A meticulous operational plan is crucial for minimizing the risks associated with this compound.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Procedural Steps:
-
Before handling, thoroughly review the Safety Data Sheet (SDS).[1]
-
Measure and dispense the chemical carefully to avoid generating dust or aerosols.
-
Keep containers tightly closed when not in use.
-
Wash hands thoroughly after handling.[1]
3. Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Plan for this compound Waste
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
| Waste Type | Disposal Protocol |
| Unused this compound | Dispose of as hazardous waste through a licensed contractor. Do not pour down the drain.[2] |
| Contaminated Materials (e.g., gloves, paper towels) | Place in a sealed, labeled container and dispose of as hazardous waste. |
| Empty Containers | Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of according to local regulations, which may include recycling or landfill.[3] |
By implementing these comprehensive safety and handling protocols, you can foster a secure research environment and build a culture of safety within your laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
